molecular formula C13H17N3O B3358844 3-(1-Methylpiperidin-4-yl)-1,2-benzoxazol-5-amine CAS No. 823191-42-0

3-(1-Methylpiperidin-4-yl)-1,2-benzoxazol-5-amine

Numéro de catalogue: B3358844
Numéro CAS: 823191-42-0
Poids moléculaire: 231.29 g/mol
Clé InChI: PSAXQIGFMPMQOJ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-(1-Methylpiperidin-4-yl)-1,2-benzoxazol-5-amine is a useful research compound. Its molecular formula is C13H17N3O and its molecular weight is 231.29 g/mol. The purity is usually 95%.
The exact mass of the compound 3-(1-Methylpiperidin-4-yl)-1,2-benzoxazol-5-amine is 231.137162174 g/mol and the complexity rating of the compound is 265. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-(1-Methylpiperidin-4-yl)-1,2-benzoxazol-5-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(1-Methylpiperidin-4-yl)-1,2-benzoxazol-5-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

3-(1-methylpiperidin-4-yl)-1,2-benzoxazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O/c1-16-6-4-9(5-7-16)13-11-8-10(14)2-3-12(11)17-15-13/h2-3,8-9H,4-7,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSAXQIGFMPMQOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)C2=NOC3=C2C=C(C=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00838724
Record name 3-(1-Methylpiperidin-4-yl)-1,2-benzoxazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00838724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

823191-42-0
Record name 3-(1-Methylpiperidin-4-yl)-1,2-benzoxazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00838724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

The Physicochemical Landscape of 1,2-Benzoxazol-5-amine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, I frequently encounter the 1,2-benzoxazole (benzisoxazole) scaffold in early-stage drug discovery. Recognized as a 1[1], this bicyclic heterocycle is the cornerstone of numerous central nervous system (CNS) active agents, including the anticonvulsant zonisamide and the atypical antipsychotic risperidone. Within this chemical space, 1,2-benzoxazol-5-amine (also known as 5-amino-1,2-benzisoxazole) serves as a highly versatile building block. The primary amine at the 5-position provides a critical vector for derivatization, enabling the fine-tuning of molecular weight (MW), lipophilicity (LogP), and topological polar surface area (TPSA). This whitepaper provides an in-depth analysis of the physicochemical properties of 1,2-benzoxazol-5-amine derivatives and establishes self-validating experimental protocols for their synthesis and characterization.

Molecular Weight Dynamics and Physical Properties

The baseline physical properties of the unsubstituted 1,2-benzoxazol-5-amine core dictate the trajectory of downstream lead optimization. The core has a low molecular weight (134.14 g/mol ), which ensures2[2] when binding to target receptors.

Causality in Property Modulation
  • Molecular Weight (MW): Keeping the MW of derivatives below 400 g/mol is crucial for maintaining favorable CNS penetrance. Bulky substitutions at the 5-amino group can rapidly inflate MW, leading to poor absorption and violating Lipinski's Rule of Five.

  • Lipophilicity (LogP): The core scaffold has a relatively low LogP (~1.25). Derivatization via alkylation or acylation at the 5-amine typically pushes the LogP into the 2.0–3.5 range, which is the optimal thermodynamic window for crossing the blood-brain barrier (BBB) via passive diffusion.

  • Acid Dissociation Constant (pKa): The basicity of the 5-amino group means it remains largely unionized at physiological pH (7.4), further aiding membrane permeability.

Quantitative Data Summary

Table 1: Physicochemical Properties of 1,2-Benzoxazol-5-amine and Key Derivatives

Compound / DerivativeMolecular FormulaMolecular Weight ( g/mol )ClogPTPSA (Ų)Melting Point (°C)
1,2-Benzoxazol-5-amine (Core) C7H6N2O134.141.2552.03[3]
N-Acetyl Derivative C9H8N2O2176.171.8058.2145 - 148
N-Benzyl Derivative C14H12N2O224.263.1041.5130 - 132
6-Fluoro-3-methyl Derivative C8H7FN2O166.151.6552.04[4]

Mechanistic Synthesis Workflow

The synthesis of 1,2-benzoxazol-5-amine derivatives requires precise control over ring closure and subsequent functionalization. The most robust method involves the 5[5], followed by the reduction of a nitro precursor to yield the 5-amine.

SynthesisWorkflow A 2-Hydroxy-5-nitrobenzaldehyde B Oximation (NH2OH.HCl, Pyridine) A->B C 2-Hydroxy-5-nitrobenzoxime B->C D Base-Catalyzed Cyclization (KOH, Reflux) C->D E 5-Nitro-1,2-benzisoxazole D->E F Reduction (Fe, NH4Cl or Pd/C, H2) E->F G 1,2-Benzoxazol-5-amine (Core Scaffold) F->G H Derivatization (Alkylation/Acylation) G->H I 1,2-Benzoxazol-5-amine Derivatives H->I

Caption: Mechanistic synthesis pathway of 1,2-benzoxazol-5-amine derivatives.

Protocol 1: Synthesis of 1,2-Benzoxazol-5-amine Derivatives

Self-Validating System: This protocol utilizes Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) at each intermediate step to ensure the causality of the reaction conditions translates to the desired structural transformation before proceeding.

Step 1: Oximation

  • Dissolve 10 mmol of 2-hydroxy-5-nitrobenzaldehyde in 20 mL of absolute ethanol.

  • Add 12 mmol of hydroxylamine hydrochloride (NH₂OH·HCl) and 15 mmol of pyridine.

  • Reflux the mixture for 2 hours. Causality: Pyridine acts as an acid scavenger, driving the nucleophilic attack of hydroxylamine on the aldehyde carbonyl to completion.

  • Monitor via TLC (Hexane:EtOAc 7:3). Upon completion, pour into ice water, filter the oxime precipitate, and dry.

Step 2: Cyclization

  • Suspend the oxime in a 10% ethanolic KOH solution (25 mL).

  • Reflux for 4 hours. Causality: The strong base deprotonates the phenolic hydroxyl, facilitating an intramolecular nucleophilic attack on the oxime nitrogen, ejecting water to form the benzisoxazole ring.

  • Acidify with dilute HCl, extract with ethyl acetate, and concentrate to yield 5-nitro-1,2-benzisoxazole.

Step 3: Reduction to Amine

  • Dissolve the nitro intermediate in an ethanol/water mixture (4:1).

  • Add 5 equivalents of iron powder and 1 equivalent of NH₄Cl. Reflux for 3 hours. Causality: prevent the cleavage of the sensitive N-O bond in the isoxazole ring, selectively reducing the nitro group to the primary amine.

  • Filter through Celite, extract the filtrate with dichloromethane, and evaporate to yield the pure 1,2-benzoxazol-5-amine.

Physicochemical Characterization

Understanding the physical properties of the synthesized derivatives is paramount for predicting their pharmacokinetic behavior.

PARLogic A 1,2-Benzoxazol-5-amine Scaffold B Molecular Weight (< 300 g/mol) A->B C Lipophilicity (LogP) (~1.5 - 3.0) A->C D Hydrogen Bonding (HBA=2, HBD=2) A->D E High Ligand Efficiency (LE) B->E Enhances F Optimal CNS Penetration C->F Enables G Target Binding Affinity D->G Directs H Drug-Like Derivative (Ro5 Compliant) E->H F->H G->H

Caption: Physicochemical property influence on drug-likeness and CNS penetrance.

Protocol 2: Determination of LogP via Shake-Flask Method

Self-Validating System: The use of mutually saturated phases ensures that volume changes during equilibration do not skew the concentration calculations, creating an internally consistent measurement.

  • Preparation of Phases: Vigorously stir equal volumes of 1-octanol and phosphate-buffered saline (PBS, pH 7.4) for 24 hours to mutually saturate the phases. Separate the phases using a separatory funnel.

  • Sample Preparation: Dissolve 1 mg of the 1,2-benzoxazol-5-amine derivative in 10 mL of the saturated 1-octanol.

  • Equilibration: Add 10 mL of the saturated PBS to the octanol solution in a tightly sealed glass vial.

  • Agitation: Shake the vial mechanically at 25 °C for 1 hour. Causality: Mechanical shaking ensures maximum surface area contact between the phases, allowing the solute to reach thermodynamic equilibrium based on its intrinsic lipophilicity.

  • Phase Separation: Centrifuge the mixture at 3000 rpm for 15 minutes to break any micro-emulsions.

  • Quantification: Carefully sample the aqueous and organic layers. Quantify the concentration of the derivative in each phase using UV-Vis spectroscopy or HPLC.

  • Calculation: Calculate the partition coefficient:

    
    .
    

Conclusion

The 1,2-benzoxazol-5-amine scaffold offers an exceptional balance of low molecular weight and favorable physical properties. By employing rigorous, causality-driven synthetic protocols and validating physicochemical parameters like LogP and pKa, drug development professionals can efficiently leverage this privileged structure to design potent, CNS-penetrant therapeutics.

References

  • Source: nih.
  • Source: nih.
  • Source: ambeed.
  • Source: benchchem.
  • Source: e-journals.
  • Source: chim.

Sources

Rational Design and Structure-Activity Relationship (SAR) of Benzisoxazole Amine Derivatives: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The benzisoxazole scaffold is a highly privileged pharmacophore in medicinal chemistry, serving as the foundational architecture for numerous neuroactive and antimicrobial agents[1]. By acting as a versatile bioisostere, benzisoxazole amine derivatives have demonstrated profound efficacy in two primary central nervous system (CNS) domains: the inhibition of acetylcholinesterase (AChE) for Alzheimer's disease management, and the antagonism of monoaminergic G-protein coupled receptors (GPCRs, specifically D2 and 5-HT2A) for the treatment of schizophrenia[1][2].

This whitepaper provides an in-depth analysis of the Structure-Activity Relationship (SAR) governing these molecules, detailing the molecular pharmacology, causal mechanisms of target binding, and the self-validating experimental protocols required to evaluate their efficacy.

Molecular Pharmacology & Mechanism of Action

The therapeutic versatility of benzisoxazole amine derivatives stems from their modular architecture, which allows them to span complex receptor binding pockets.

Inhibition of Acetylcholinesterase (AChE): In the rational design of AChE inhibitors, the benzisoxazole heterocycle serves as an optimized bioisosteric replacement for the benzoyl or indanone functionalities found in classical inhibitors like donepezil[1][3]. Molecular docking and QSAR modeling reveal a highly specific binding cascade[4]:

  • Peripheral Anchoring: The benzisoxazole moiety engages in strong

    
     stacking interactions with the Trp286 residue located at the Peripheral Anionic Site (PAS) at the lip of the enzyme gorge[4].
    
  • Gorge Traversal: The amine linker (typically a piperidine ring) extends down the narrow hydrophobic gorge, forming stabilizing van der Waals contacts with mid-gorge residues such as Phe338 and Tyr337[4].

  • Catalytic Active Site (CAS) Binding: The basic tertiary amine, protonated at physiological pH, forms a critical cation-

    
     interaction within the CAS, effectively blocking the hydrolysis of acetylcholine[5].
    

ACHE_Binding L Benzisoxazole Amine Derivative PAS Peripheral Anionic Site (PAS) (Trp286 pi-pi stacking) L->PAS Entry & Anchoring Gorge Mid-Gorge (Hydrophobic interactions) PAS->Gorge Amine Linker Alignment CAS Catalytic Active Site (CAS) (Cation-pi interaction) Gorge->CAS Terminal Amine Binding

Caption: Benzisoxazole amine binding cascade within the AChE enzyme gorge.

Structure-Activity Relationship (SAR) Dynamics

The optimization of benzisoxazole amines requires precise tuning of three distinct molecular zones. The causality behind these structural modifications directly dictates the molecule's pharmacokinetic and pharmacodynamic profile.

Zone 1: The Benzisoxazole Core

The oxygen-nitrogen heteroatom system provides unique electronic properties that favor hydrogen bonding.

  • Halogenation: Substitution at the C-6 position is a critical determinant of activity. The introduction of a 6-fluoro group (as utilized in the synthesis of2) significantly enhances the molecule's lipophilicity without adding detrimental steric bulk[2][6]. This modification increases blood-brain barrier (BBB) penetrability and exponentially boosts binding affinity for D2 and 5-HT2A receptors[2].

Zone 2: The Amine Linker
  • Piperidine vs. Piperazine: The inclusion of a basic tertiary amine is non-negotiable. For AChE inhibition, a piperidine ring is preferred as it aligns perfectly with the hydrophobic mid-gorge. The nitrogen atom must remain basic enough to undergo protonation at pH 7.4, which is the causal driver for the cation-

    
     interaction at the CAS[5].
    
Zone 3: Terminal Appendages
  • N-Benzyl Substitutions: For neurodegenerative applications, attaching an N-benzyl group to the piperidine ring yields the highest potency against AChE. The benzyl aromatic ring acts as the secondary anchor, locking the molecule into the PAS[1].

Quantitative SAR Data Summary
Compound Class / ModificationPrimary TargetKey Structural FeatureObserved Activity (IC50 / Ki)Mechanistic Rationale
N-benzylpiperidine benzisoxazoles AChEBenzisoxazole bioisostereHigh potency (nM range)Replaces benzoyl group; optimal PAS anchoring[1]
Compound 32a / 33 AChE / 5-HT4RPiperidine amine linkerAChE IC50: 63.5 - 97.3 nMMultitarget directed ligand; enhanced CAS binding[5]
6-Fluoro-3-(4-piperidinyl) derivatives D2 / 5-HT2A6-Fluoro substitutionHigh receptor affinityIncreased lipophilicity; antipsychotic precursor[2]

Experimental Workflows: Self-Validating AChE Inhibition Assay

To accurately quantify the SAR of synthesized benzisoxazole amines, researchers rely on the5[5].

Causality of the Assay: The protocol leverages the enzyme-catalyzed hydrolysis of acetylthiocholine iodide (ATCI) into thiocholine. Thiocholine subsequently reacts with the chromogen 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce the 5-thio-2-nitrobenzoate anion, which absorbs strongly at 412 nm. The rate of color formation is inversely proportional to the inhibitor's efficacy[3].

Ellman_Workflow Prep Enzyme & Ligand Prep (hAChE + Inhibitor) Incubate Incubation (15 min, 25°C) Establish Equilibrium Prep->Incubate AddReagents Add DTNB & ATCI (Substrate + Chromogen) Incubate->AddReagents Measure Spectrophotometry (Absorbance at 412 nm) AddReagents->Measure Analyze IC50 Calculation (Non-linear regression) Measure->Analyze

Caption: Step-by-step workflow for the modified Ellman's AChE inhibition assay.

Step-by-Step Methodology & Quality Control
  • Reagent Preparation: Prepare 0.1 M sodium phosphate buffer (pH 8.0). Dissolve human AChE (hAChE), DTNB, and ATCI in the buffer.

  • Inhibitor Dilution: Prepare serial dilutions of the benzisoxazole amine derivative in DMSO. Critical: Final DMSO concentration in the well must remain < 1% to prevent solvent-induced enzyme denaturation.

  • Pre-Incubation (Equilibration): Mix the enzyme, the inhibitor, and DTNB in a 96-well microplate. Incubate at 25°C for 15 minutes.

    • Causality: Reversible inhibitors require time to establish thermodynamic binding equilibrium within the enzyme gorge before the competing substrate is introduced.

  • Reaction Initiation: Add ATCI to initiate the hydrolysis reaction.

  • Kinetic Measurement: Monitor absorbance at 412 nm continuously for 5 minutes using a microplate spectrophotometer.

Self-Validating System Parameters

To ensure the integrity of the data, the protocol must be self-validating. The following controls are mandatory:

  • Positive Control Benchmarking: Run parallel assays using a known standard (e.g., Galantamine or Donepezil) to validate enzyme viability and assay sensitivity[5].

  • Spontaneous Hydrolysis Blank: Subtract the absorbance of a blank well (Buffer + DTNB + ATCI, without enzyme) to account for the natural, non-enzymatic degradation of the substrate over time.

  • Colorimetric Interference Blank: Because highly conjugated benzisoxazole derivatives may intrinsically absorb light near 412 nm, a ligand-only blank (Buffer + Ligand + DTNB, without substrate) must be utilized to ensure the measured absorbance is strictly due to thiocholine production.

References

  • ER Publications. "Novel Acetylcholinesterase Inhibitor as Potent and Selective anti-Alzheimer's Agents". 3

  • PMC (NIH). "Benzisoxazole: a privileged scaffold for medicinal chemistry". 1

  • ResearchGate. "Synthesis and evaluation of amide, sulfonamide and urea - benzisoxazole derivatives as potential atypical antipsychotics". 2

  • e-journals.in. "Review on Synthesis of 3-Substituted 1,2-Benzisoxazole Derivatives". 6

  • MDPI. "Exploring the Benzazoles Derivatives as Pharmacophores for AChE, BACE1, and as Anti-Aβ Aggregation to Find Multitarget Compounds against Alzheimer's Disease". 5

  • PeerJ. "Probing the origins of human acetylcholinesterase inhibition via QSAR modeling and molecular docking".4

Sources

Therapeutic Potential of 3-(1-Methylpiperidin-4-yl)-1,2-benzoxazol-5-amine in Neuroscience

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of the therapeutic potential of 3-(1-Methylpiperidin-4-yl)-1,2-benzoxazol-5-amine , a structural scaffold with significant promise in neuroscience, particularly for cognitive enhancement and neuroprotection.

Executive Summary

3-(1-Methylpiperidin-4-yl)-1,2-benzoxazol-5-amine represents a compelling chemical scaffold in the development of neuroactive agents. Structurally, it combines a 1,2-benzoxazole (benzisoxazole) core—a validated bioisostere of the indole ring found in serotonin (5-HT)—with a 1-methylpiperidin-4-yl moiety, a pharmacophore frequently associated with high-affinity binding to G-protein coupled receptors (GPCRs) and acetylcholinesterase (AChE) active sites.

This guide explores the compound's potential as a multi-target ligand , primarily hypothesizing its activity as a 5-HT₄ receptor agonist and/or AChE inhibitor . Such a profile suggests therapeutic utility in treating cognitive deficits associated with Alzheimer’s Disease (AD) , Schizophrenia , and Major Depressive Disorder (MDD) . By modulating the cAMP-PKA-CREB signaling pathway and enhancing cholinergic transmission, this scaffold offers a dual-mechanism approach to synaptic plasticity and neuroprotection.

Chemical Pharmacology & Mechanism of Action

Structural Analysis & Bioisosterism

The compound consists of three critical domains:

  • Benzisoxazole Core (1,2-benzoxazole): Acts as a robust, metabolically stable bioisostere of the indole ring (present in 5-HT and tryptamines). The nitrogen and oxygen atoms in the isoxazole ring serve as hydrogen bond acceptors, mimicking the 5-HT binding motif.

  • 5-Amino Group: Provides a handle for hydrogen bonding interactions (donor/acceptor) with receptor residues (e.g., Serine or Threonine) or serves as a precursor for further functionalization (e.g., sulfonylation to generate triptan-like structures).

  • 1-Methylpiperidin-4-yl Side Chain: A classic basic amine pharmacophore that mimics the ethylamine side chain of serotonin but with restricted conformation, enhancing selectivity for specific 5-HT receptor subtypes (notably 5-HT₄) and improving blood-brain barrier (BBB) permeability.

Primary Mechanism: 5-HT₄ Receptor Agonism

Based on structural analogs (e.g., Prucalopride, RS-67333), this compound is predicted to function as a 5-HT₄ receptor agonist .

  • Pathway Activation: Binding to Gs-coupled 5-HT₄ receptors stimulates adenylyl cyclase (AC).

  • Signaling Cascade: Increased cAMP levels activate Protein Kinase A (PKA), which phosphorylates the cAMP Response Element Binding protein (CREB).

  • Neuroplasticity: Phosphorylated CREB (pCREB) promotes the transcription of Brain-Derived Neurotrophic Factor (BDNF), enhancing Long-Term Potentiation (LTP) and synaptic density.

Secondary Mechanism: AChE Inhibition

The N-methylpiperidine moiety is a known "anionic site" binder in the acetylcholinesterase enzyme.

  • Cholinergic Enhancement: Inhibition of AChE increases synaptic acetylcholine (ACh) levels, directly improving attention and memory encoding.

  • Dual Action: Simultaneous 5-HT₄ agonism and AChE inhibition creates a synergistic effect on cognitive function, a strategy actively pursued in "Multi-Target Directed Ligand" (MTDL) drug discovery.

Neuroscience Applications

Cognitive Enhancement in Alzheimer’s Disease
  • sAPPα Promotion: 5-HT₄ activation shifts Amyloid Precursor Protein (APP) processing towards the non-amyloidogenic pathway, increasing the release of soluble APP alpha (sAPPα), which is neuroprotective.

  • Cholinergic Support: Counteracts the cholinergic deficit characteristic of early-stage AD.

Schizophrenia (Cognitive Symptoms)
  • Prefrontal Cortex Activation: 5-HT₄ receptors in the medial prefrontal cortex (mPFC) modulate glutamatergic transmission. Agonists can reverse drug-induced cognitive deficits in preclinical models.

Depression & Anhedonia
  • Rapid-Acting Antidepressant Potential: 5-HT₄ agonists have shown rapid antidepressant-like effects in rodent models (e.g., Forced Swim Test) by rapidly increasing hippocampal neurogenesis, faster than SSRIs.

Experimental Protocols

Synthesis of the Scaffold

Objective: Efficient synthesis of 3-(1-Methylpiperidin-4-yl)-1,2-benzoxazol-5-amine.

  • Precursor Preparation: Start with 2-fluoro-5-nitrobenzaldehyde and 1-methylpiperidin-4-one .

  • Condensation: React the aldehyde with hydroxylamine hydrochloride to form the oxime.

  • Cyclization: Perform an intramolecular nucleophilic aromatic substitution (SnAr) using a base (e.g., K₂CO₃ in DMF) to close the benzisoxazole ring.

  • Coupling: React the activated benzisoxazole intermediate (e.g., 3-chloro derivative) with the enolate or Grignard reagent derived from 1-methylpiperidin-4-one, followed by reduction. Alternatively, use a pre-formed piperidine-isoxazole synthesis strategy.

  • Reduction: Reduce the 5-nitro group to the 5-amine using H₂/Pd-C or SnCl₂/HCl.

  • Purification: Recrystallize from ethanol/water or purify via silica gel chromatography (DCM/MeOH/NH₃).

In Vitro Binding Assay (Radioligand Displacement)

Objective: Determine affinity (


) for 5-HT₄ and AChE.
  • System: HEK-293 cells stably expressing human 5-HT₄ receptors.

  • Radioligand: [³H]-GR113808 (highly selective 5-HT₄ antagonist).

  • Protocol:

    • Incubate cell membranes (20 µg protein) with [³H]-GR113808 (0.2 nM) and varying concentrations of the test compound (

      
       to 
      
      
      
      M).
    • Incubate for 60 min at 25°C in Tris-HCl buffer (pH 7.4).

    • Terminate by rapid filtration through GF/B filters.

    • Measure radioactivity via liquid scintillation counting.

    • Calculate

      
       and derive 
      
      
      
      using the Cheng-Prusoff equation.
Functional Assay (cAMP Accumulation)

Objective: Confirm agonist efficacy (


) and potency (

).
  • System: CHO-K1 cells expressing 5-HT₄.

  • Reagent: HTRF® (Homogeneous Time-Resolved Fluorescence) cAMP kit.

  • Protocol:

    • Treat cells with compound + IBMX (phosphodiesterase inhibitor) for 30 min.

    • Lyse cells and add HTRF acceptor/donor conjugates.

    • Measure FRET signal (inversely proportional to cAMP concentration).

    • Normalize to Serotonin (

      
      ) response (defined as 100% efficacy).
      

Data Presentation

Table 1: Predicted Pharmacological Profile (Based on Structural Analogs)

TargetParameterPredicted ValuePhysiological Relevance
5-HT₄ Receptor

(Affinity)
5 - 50 nMHigh affinity binding; necessary for low dosing.
5-HT₄ Receptor

(Potency)
10 - 100 nMFunctional activation of cAMP pathway.
AChE

(Inhibition)
0.5 - 5 µMModerate inhibition; supports cholinergic tone without toxicity.
5-HT₁A Receptor

> 1000 nMLow affinity; ensures selectivity (avoids serotonin syndrome).
hERG Channel

> 10 µMCrucial for cardiac safety (avoiding QT prolongation).

Visualization: Signaling Pathway & Workflow

5-HT₄ Signaling Pathway (Mechanism of Action)

G Compound 3-(1-Methylpiperidin-4-yl)- 1,2-benzoxazol-5-amine Receptor 5-HT4 Receptor (Gs-Coupled) Compound->Receptor Agonist Binding AC Adenylyl Cyclase Receptor->AC Gs Activation sAPP sAPPα Release (Neuroprotection) Receptor->sAPP Non-amyloidogenic Processing cAMP cAMP Increase AC->cAMP ATP -> cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activation CREB CREB Phosphorylation PKA->CREB Phosphorylation BDNF BDNF Expression (Neuroplasticity) CREB->BDNF Transcription

Figure 1: Proposed mechanism of action showing 5-HT₄ receptor activation leading to neuroplasticity and neuroprotection.

Experimental Workflow

Workflow cluster_0 Phase 1: Chemistry cluster_1 Phase 2: In Vitro cluster_2 Phase 3: In Vivo Syn Synthesis (SnAr Cyclization) Pur Purification (>98% HPLC) Syn->Pur Bind Binding Assay (Ki Determination) Pur->Bind Func cAMP Assay (Efficacy/Potency) Bind->Func PK PK Profile (BBB Penetration) Func->PK If Potent Behav Behavioral Models (NOR / MWM) PK->Behav If Brain Penetrant

Figure 2: Step-by-step experimental workflow from synthesis to in vivo behavioral validation.

References

  • Bockaert, J., et al. (2011). "5-HT₄ receptors, a place in the sun: act two." Current Opinion in Pharmacology. Link

  • Lalut, J., et al. (2017). "Design, synthesis and biological evaluation of new pleiotropic 5-HT₄ agonists / AChE inhibitors." European Journal of Medicinal Chemistry. Link

  • Russo, O., et al. (2012). "Design and synthesis of novel 5-HT₄ receptor agonists with neuroprotective potential." Journal of Medicinal Chemistry. Link

  • Giles, M. E., et al. (1996). "Characterization of the 5-HT₄ receptor binding profile of the benzisoxazole derivative." British Journal of Pharmacology. Link

  • PubChem Database. "Benzisoxazole and Piperidine Substructures." National Center for Biotechnology Information. Link

The Pharmacophoric Role of 1,2-Benzoxazol-5-amine at Serotonin Receptors

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the pharmacological profile, binding mechanics, and experimental characterization of the 1,2-benzoxazol-5-amine scaffold at serotonin receptors.

Technical Guide & Whitepaper

Executive Summary

The molecule 1,2-benzoxazol-5-amine (also known as 5-amino-1,2-benzisoxazole) represents a "privileged structure" in medicinal chemistry, serving as a critical bioisostere for the indole core of serotonin (5-hydroxytryptamine, 5-HT). While the isolated fragment exhibits low intrinsic affinity due to the absence of a protonatable side chain necessary for the canonical salt bridge with Asp3.32, it acts as a high-potency anchor when incorporated into larger ligands such as Risperidone , Paliperidone , and Iloperidone .

This guide analyzes the binding affinity of this specific scaffold, dissects its mechanistic interactions within the orthosteric binding pocket of 5-HT receptors (specifically 5-HT2A), and provides validated protocols for its characterization.

Chemical Architecture & Bioisosterism

To understand the binding affinity, one must first analyze the structural congruence between the endogenous ligand and the synthetic scaffold.

FeatureSerotonin (5-HT)1,2-Benzoxazol-5-aminePharmacological Implication
Core Ring Indole (Benzene + Pyrrole)Benzisoxazole (Benzene + Isoxazole)Bioisosteric replacement; maintains aromaticity for

-

stacking.
H-Bond Donor 5-Hydroxyl (-OH)5-Amine (-NH

)
The 5-amine mimics the 5-OH, capable of H-bonding with Ser3.36 (Ser159) .
Basic Center Primary Amine (Side Chain)None (Ring Substituent only)Critical Deficit: The fragment lacks the ethylamine side chain required to bind Asp3.32 .
pKa ~9.8 (Side chain amine)~4.0 (Aniline-like amine)The 5-amine is neutral at physiological pH, preventing ionic anchoring.
Structural Overlay

The 1,2-benzisoxazole ring provides a metabolically stable alternative to the indole ring, reducing oxidative liability while retaining the vector for hydrogen bonding at position 5.

Binding Affinity Analysis

The "Fragment vs. Ligand" Affinity Gap

A critical distinction must be made between the isolated fragment and derivatives containing this core.

  • Isolated Fragment (1,2-benzoxazol-5-amine):

    • Estimated Affinity (Ki): > 10

      
      M (Low Affinity).
      
    • Reasoning: Without a basic amine side chain to interact with the conserved Aspartate 3.32 (D155 in 5-HT2A), the fragment relies solely on weak hydrophobic forces and a single potential H-bond. It is a "molecular anchor" rather than a complete ligand.

  • Functionalized Derivatives (e.g., 6-fluoro-3-methyl...):

    • Some databases attribute a pKi of ~8.36 (Ki ~4 nM) to "6-fluoro-3-methylbenzo[d]isoxazol-5-amine".

    • Technical Interpretation: This high affinity is likely observed only when the scaffold is substituted at the 3-position with a basic moiety (e.g., a piperidine or amino-ethyl chain) or if the data refers to the full drug context. The isolated 3-methyl-5-amine derivative lacks the geometric reach to span the orthosteric pocket.

Comparative Affinity Table (5-HT2A Receptor)
CompoundStructure DescriptionKi (nM)Binding Mode
Serotonin Endogenous Agonist~10 - 100Salt bridge (Asp155) + H-bond (Ser159)
1,2-benzoxazol-5-amine Isolated Fragment> 10,000*H-bond (Ser159) only; lacks salt bridge.
Risperidone Linked Benzisoxazole0.4Salt bridge (Piperidine) + Benzisoxazole anchor.
6-Fluoro-3-methyl... Substituted Core4.3 (Reported**)Likely requires 3-alkylamino extension for this potency.

*Estimated based on fragment-based drug discovery (FBDD) principles. **Data reported in vendor databases (e.g., Benchchem) often conflates the core scaffold with specific active derivatives.

Mechanistic Pharmacology: The Binding Pocket

The high affinity of benzisoxazole-containing drugs is driven by a "bipartite" binding mode. The 1,2-benzoxazol-5-amine moiety occupies the "deep" hydrophobic pocket, while a linker connects it to a basic amine.

Signaling Pathway & Interaction Map

The following diagram illustrates how the scaffold interacts with the 5-HT2A receptor residues compared to serotonin.

G cluster_0 Fragment Limitation cluster_1 Full Ligand Synergy Asp155 Asp3.32 (Asp155) (Anionic Anchor) Ser159 Ser3.36 (Ser159) (H-Bond Donor/Acceptor) PheTrp Aromatic Cluster (Phe340/Trp336) Serotonin Serotonin (5-HT) Serotonin->Asp155 Salt Bridge (Strong) Serotonin->Ser159 H-Bond (5-OH) Benzisoxazole 1,2-Benzoxazol-5-amine (Scaffold) Benzisoxazole->Ser159 H-Bond (5-NH2) Benzisoxazole->PheTrp Pi-Pi Stacking Linker Alkyl/Piperidine Linker (In Risperidone) Benzisoxazole->Linker Covalent Bond Linker->Asp155 Salt Bridge (Essential)

Caption: Interaction map showing the 1,2-benzoxazol-5-amine scaffold providing secondary H-bonding and aromatic interactions, while requiring a linker to achieve the primary salt bridge with Asp155.

Experimental Methodologies

To validate the affinity of this scaffold, specific protocols must be employed. Standard radioligand binding is suitable for high-affinity derivatives, while Surface Plasmon Resonance (SPR) is required for the low-affinity fragment.

Protocol A: Radioligand Competition Assay (For High-Affinity Derivatives)

Objective: Determine Ki of 3-substituted benzisoxazole derivatives. Standard: [3H]-Ketanserin displacement at 5-HT2A.

  • Membrane Preparation: Use HEK293 cells stably expressing human 5-HT2A receptors. Homogenize in 50 mM Tris-HCl (pH 7.4).

  • Incubation:

    • Mix 50

      
      L membrane suspension (20 
      
      
      
      g protein).
    • Add 50

      
      L [3H]-Ketanserin (1 nM final conc).
      
    • Add 50

      
      L Test Compound (10^-10 to 10^-5 M).
      
    • Incubate at 37°C for 30 minutes.

  • Filtration: Terminate via rapid filtration over GF/B filters pre-soaked in 0.3% polyethyleneimine (reduces non-specific binding).

  • Analysis: Measure radioactivity via liquid scintillation. Calculate IC50 and convert to Ki using the Cheng-Prusoff equation:

    
    
    
Protocol B: Fragment-Based Screening via SPR (For Isolated Scaffold)

Objective: Detect weak binding of 1,2-benzoxazol-5-amine. System: Biacore T200 or S200.

  • Immobilization: Amine-couple purified 5-HT2A receptor (stabilized in nanodiscs or detergent) to a CM5 sensor chip (Target RU: ~2000).

  • Injection: Inject the fragment at high concentrations (10

    
    M – 500 
    
    
    
    M) in running buffer (HBS-P+ with 1% DMSO).
  • Reference Subtraction: Subtract signal from a blank flow cell (no receptor).

  • Validation: Look for "square-wave" sensorgrams typical of fast on/off kinetics (characteristic of fragments).

  • Causality Check: If no binding is observed, confirm protein viability with a positive control (e.g., Ketanserin).

References

  • Pharmacophore Analysis of Risperidone: Revised Pharmacophore Model for 5‑HT2A Receptor Antagonists Derived from the Atypical Antipsychotic Agent Risperidone. National Institutes of Health (NIH). Link

  • Benzisoxazole Scaffold Review: Benzisoxazole: a privileged scaffold for medicinal chemistry.[1][2] National Institutes of Health (NIH). Link

  • Binding Site Mutagenesis: Mapping the binding site pocket of the serotonin 5-Hydroxytryptamine2A receptor.[3] Journal of Biological Chemistry. Link

  • Chemical Data & Affinity Reports: 6-Fluoro-3-methylbenzo[d]isoxazol-5-amine hydrochloride Data Sheet. Benchchem.[4] Link

  • 5-HT2A Structural Biology: Structure and function of serotonin 5-HT2 receptors. Pharmacology & Therapeutics.[1][2][5] Link

Sources

A Comprehensive Review of Synthetic Pathways for 1,2-Benzoxazol-5-amine

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide:

Abstract

1,2-Benzoxazol-5-amine, also known as 5-amino-1,2-benzisoxazole, is a pivotal structural motif in medicinal chemistry, serving as a versatile building block for a multitude of pharmacologically active agents.[1] Its derivatives have demonstrated a wide range of biological activities, including anticonvulsant, antipsychotic, and antimicrobial properties.[1] The strategic synthesis of this amine is therefore of paramount importance to drug discovery and development professionals. This technical guide provides a comprehensive review of the core synthetic strategies for 1,2-benzoxazol-5-amine, focusing on the underlying chemical principles, comparative analysis of pathways, and detailed experimental protocols. We will explore the predominant route involving the reduction of a nitro-intermediate, as well as alternative methodologies, offering field-proven insights into experimental choices and optimization.

Retrosynthetic Analysis and Core Strategies

A retrosynthetic analysis of 1,2-benzoxazol-5-amine reveals several logical bond disconnections, which form the basis of the primary synthetic strategies. The most common approach involves the late-stage introduction of the amine functionality via the reduction of a nitro group. An alternative strategy involves constructing the heterocyclic ring from a precursor that already contains the protected or unprotected amine.

The key bond formations for the 1,2-benzisoxazole core itself are either the C4a-O bond or the N-O bond. This leads to two primary cyclization strategies:

  • C-O Bond Formation : Intramolecular nucleophilic aromatic substitution (SNAr) of an ortho-halogenated aryl oxime.

  • N-O Bond Formation : Cyclization of an ortho-hydroxyaryl oxime or a related imine derivative.

These fundamental cyclization methods are applied to precursors bearing either a nitro group, which is subsequently reduced, or an existing amino group.

G cluster_main Retrosynthetic Analysis Target 1,2-Benzoxazol-5-amine Nitro_Intermediate 5-Nitro-1,2-benzisoxazole Target->Nitro_Intermediate Functional Group Interconversion (FGI) Amino_Precursor o-Substituted p-aminoaryl Oxime Target->Amino_Precursor Ring Closure on Amino Substrate Oxime_A o-Halo-p-nitroaryl Oxime Nitro_Intermediate->Oxime_A C-O Ring Closure Oxime_B o-Hydroxy-p-nitroaryl Oxime Nitro_Intermediate->Oxime_B N-O Ring Closure G cluster_workflow Pathway 1: Synthesis of 5-Nitro-1,2-benzisoxazole Start 2-Fluoro-5-nitrobenzaldehyde Step1 React with NH₂OH·HCl in Ethanol/Pyridine Start->Step1 Intermediate 2-Fluoro-5-nitrobenzaldehyde Oxime Step1->Intermediate Step2 Intramolecular SₙAr with K₂CO₃ in DMF Intermediate->Step2 Product 5-Nitro-1,2-benzisoxazole Step2->Product

Caption: Workflow for the synthesis of the key nitro-intermediate.

Step 2: Reduction of the Nitro Group

The reduction of the aromatic nitro group to a primary amine is a classic and highly efficient transformation. Several methods are available, each with distinct advantages.

  • Catalytic Hydrogenation : This is often the cleanest method. The reaction is performed under a hydrogen atmosphere (from a balloon or a pressure vessel) using a metal catalyst, typically palladium on carbon (Pd/C).

    • Expertise : This method is highly selective for the nitro group, leaving most other functional groups untouched. It produces water as the only byproduct, simplifying workup. However, it requires specialized equipment (hydrogenation apparatus) and careful handling of the flammable hydrogen gas and pyrophoric catalyst.

  • Metal/Acid Reduction : A common and cost-effective alternative is the use of a metal, such as iron (Fe), tin (Sn), or stannous chloride (SnCl₂), in an acidic medium like acetic acid (AcOH) or hydrochloric acid (HCl). [2][3] * Trustworthiness : The reduction of nitroarenes with iron powder in acetic acid is a robust and scalable method. [2]The reaction is typically exothermic and proceeds to completion, with the progress easily monitored by TLC. The workup involves filtering off the iron salts and extracting the product. This method avoids the hazards of catalytic hydrogenation.

Protocol: Reduction of 5-Nitro-1,2-benzisoxazole with Iron

This protocol is adapted from established procedures for the reduction of related nitroaromatic compounds. [2]

  • Setup : In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5-nitro-1,2-benzisoxazole (1.0 eq.).

  • Solvent : Add a mixture of ethanol and water (e.g., 4:1 v/v) to form a slurry.

  • Reagents : Add ammonium chloride (NH₄Cl, ~2.0 eq.) followed by iron powder (Fe, ~3.0-5.0 eq.) in portions. The use of NH₄Cl helps maintain a slightly acidic pH and facilitates the reaction.

  • Reaction : Heat the mixture to reflux (typically 80-90 °C). The reaction is exothermic and may require initial cooling. Stir vigorously for 2-4 hours.

  • Monitoring : Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

  • Workup : Cool the reaction mixture to room temperature and filter it through a pad of Celite to remove the iron and iron oxides. Wash the Celite pad thoroughly with ethanol or ethyl acetate.

  • Extraction : Combine the filtrates and evaporate the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

  • Purification : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude 1,2-benzoxazol-5-amine can be purified by column chromatography or recrystallization.

Data Summary: Comparison of Reduction Methods
MethodReagents & ConditionsTypical YieldAdvantagesDisadvantages
Catalytic Hydrogenation H₂ (1-3 atm), 10% Pd/C, Ethanol, RT, 4-12 h>90%High purity, simple workup, mild conditions.Requires specialized equipment, catalyst can be pyrophoric.
Iron/Acid Reduction Fe powder, NH₄Cl or AcOH, EtOH/H₂O, Reflux, 2-4 h80-95%Inexpensive, scalable, robust, avoids high-pressure H₂. [2]Workup can be tedious due to iron salts, requires heating.
Stannous Chloride SnCl₂·2H₂O, HCl, Ethanol, 50-70 °C, 1-3 h85-95%Fast and effective, works well for sensitive substrates. [3]Stoichiometric tin waste is toxic and requires proper disposal.

Alternative Pathway: Synthesis from an Amino-Substituted Precursor

An alternative strategy avoids the nitration-reduction sequence by starting with a precursor that already contains the amino group. This can be advantageous by shortening the synthetic route, provided the starting material is accessible.

Cyclization of a 4-Amino-2-hydroxyaryl Oxime

This approach begins with a compound like 4-amino-2-hydroxybenzaldehyde.

  • Oxime Formation : The starting material is converted to its corresponding oxime using hydroxylamine hydrochloride. The amino group may need to be protected (e.g., as an acetamide) prior to this step to prevent side reactions, although in some cases the reaction can proceed selectively at the aldehyde.

  • N-O Bond Formation : The resulting 4-amino-2-hydroxybenzaldehyde oxime can then undergo an oxidative cyclization to form the N-O bond. Various reagents can be used for this step, such as N-chlorosuccinimide (NCS) followed by a base, or other mild oxidizing agents. The choice of reagent is critical to avoid oxidation of the aniline moiety.

Causality and Challenges

The primary challenge in this route is the potential for undesired side reactions due to the presence of the nucleophilic amino group and the electron-rich nature of the aromatic ring. The amino group can compete with the oxime during cyclization attempts and is also sensitive to oxidation. Therefore, a protecting group strategy is often necessary, which adds steps to the overall synthesis. However, if successful, it provides a more atom-economical route than the nitro-reduction pathway.

G cluster_workflow_alt Pathway 2: Synthesis from an Amino Precursor Start 4-Amino-2-hydroxybenzaldehyde Step1 Protect Amine (e.g., Ac₂O) Start->Step1 Intermediate1 4-Acetamido-2-hydroxybenzaldehyde Step1->Intermediate1 Step2 React with NH₂OH·HCl Intermediate1->Step2 Intermediate2 4-Acetamido-2-hydroxybenzaldehyde Oxime Step2->Intermediate2 Step3 Oxidative Cyclization (e.g., NCS/Base) Intermediate2->Step3 Intermediate3 5-Acetamido-1,2-benzisoxazole Step3->Intermediate3 Step4 Deprotect Amine (e.g., Acid Hydrolysis) Intermediate3->Step4 Product 1,2-Benzoxazol-5-amine Step4->Product

Caption: A potential workflow starting from an amino-phenol derivative.

Conclusion and Outlook

The synthesis of 1,2-benzoxazol-5-amine is most reliably and commonly achieved through a two-step sequence involving the formation of 5-nitro-1,2-benzisoxazole followed by its reduction. This primary pathway is highly versatile, scalable, and relies on well-established chemical transformations. For the reduction step, catalytic hydrogenation offers the highest purity, while reduction with iron in a mild acidic medium provides a cost-effective and robust alternative suitable for large-scale production. [2] Alternative routes starting from amino-substituted phenols are feasible but often require additional protection/deprotection steps to manage the reactivity of the aniline moiety. The choice of synthetic strategy will ultimately depend on factors such as starting material availability, required scale, safety considerations, and the specific capabilities of the research or manufacturing facility. As the demand for novel benzisoxazole-based therapeutics continues to grow, the development of even more efficient, green, and cost-effective synthetic methodologies will remain an active area of research.

References

  • Kumar, A. (n.d.). Synthetic Strategies Towards Benzoxazole Ring Systems: A Review. Asian Journal of Chemistry. Available at: [Link]

  • Ostapchuk, E. N., et al. (n.d.). Recent advances in the synthesis of 1,2-benzisoxazoles and 1,2-benzisoxazolines. Chemistry of Heterocyclic Compounds. Available at: [Link]

  • Guo, S., et al. (2023). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. Molecules. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Benzoxazole synthesis. Organic Chemistry Portal. Available at: [Link]

  • (2019). A Review on Various Synthetic Methods of Benzoxazole Moiety. Journal of Drug Delivery and Therapeutics. Available at: [Link]

  • (n.d.). Synthesis of novel 3-methyl-1-(5-methyl-1,3- benzoxazol-2-yl)-1H-pyrazol-5-amine derivatives and In-Vitro evaluation of their antitumor and antibacterial activities. Journal of Pharmaceutical Research International. Available at: [Link]

  • Yagupolskii, Y. L., et al. (2013). Synthesis of SF5-containing benzisoxazoles, quinolines, and quinazolines by the Davis reaction of nitro-(pentafluorosulfanyl)benzenes. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • (n.d.). A simple and efficient method for the synthesis of 1,2-benzisoxazoles: A series of its potent acetylcholinesterase inhibitors. Indian Journal of Chemistry. Available at: [Link]

  • Elmogayt, A. (2024). Review of synthesis process of benzoxazole and benzothiazole derivatives. Qeios. Available at: [Link]

  • Nguyen, T. T., et al. (2019). Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition. ACS Omega. Available at: [Link]

  • Elmogayt, A. (2025). Review of synthesis process of benzoxazole and benzothiazole derivatives. ResearchGate. Available at: [Link]

  • McKinnon, D. M., & Wong, J. Y. (1971). Studies on Some 2,1-Benzisoxazole Derivatives. Canadian Journal of Chemistry. Available at: [Link]

  • Khusnutdinova, E. F., et al. (2023). 5-Nitroisoxazoles in SNAr Reactions: A Novel Chemo- and Regioselective Approach to Isoxazole-Based Bivalent Ligands of AMPA Receptors. Molecules. Available at: [Link]

  • (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. ResearchGate. Available at: [Link]

  • Sharma, D., et al. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Advances. Available at: [Link]

  • Shivaprasad, C. M., et al. (2014). Synthesis of new benzisoxazole derivatives and their antimicrobial, antioxidant and anti-inflammatory activities. European Journal of Chemistry. Available at: [Link]

  • (1969). Process for preparing isoxazole compounds. Google Patents.
  • (2011). Preparation method of 5-aminobenzimidazole. Google Patents.
  • Ali, S., et al. (2022). Novel 5-(Arylideneamino)-1H-Benzo[d]imidazole-2-thiols as Potent Anti-Diabetic Agents: Synthesis, In Vitro α-Glucosidase Inhibition, and Molecular Docking Studies. Molecules. Available at: [Link]

  • Flis, K., et al. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Molecules. Available at: [Link]

Sources

identifying active metabolites of 3-(1-Methylpiperidin-4-yl)-1,2-benzoxazol-5-amine

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: Metabolite Identification of 3-(1-Methylpiperidin-4-yl)-1,2-benzoxazol-5-amine

Document Control:

  • Subject: Active Metabolite Identification (MetID) Strategy

  • Compound Code: BZA-PIP (Model Compound)

Executive Summary & Strategic Imperative

This guide details the technical strategy for identifying active metabolites of 3-(1-Methylpiperidin-4-yl)-1,2-benzoxazol-5-amine (hereafter BZA-PIP ). This molecule combines three distinct pharmacophores: a 1,2-benzisoxazole core, a methylated piperidine ring, and a primary aromatic amine.

The Core Challenge: While standard oxidative screens (CYP450) will detect common metabolites, the 1,2-benzisoxazole moiety presents a specific, often overlooked liability: reductive ring scission . Failure to account for cytosolic reductase activity can lead to missing major circulating metabolites (e.g., salicyl-derivatives), potentially resulting in regulatory rejection under FDA MIST (Metabolites in Safety Testing) guidelines due to "disproportionate metabolites" in humans versus toxicology species.

Structural Analysis & Metabolic Prediction

Before wet-lab incubation, we must map the "metabolic soft spots" based on the chemical structure.

Structural MoietyPrimary Metabolic LiabilityEnzyme SystemRisk Level
N-Methyl Piperidine N-Demethylation (Loss of -CH₃)CYP3A4, CYP2D6High
Piperidine Ring N-Oxidation / C-HydroxylationFMO, CYP450Medium
1,2-Benzisoxazole Reductive Ring Scission (N-O bond cleavage)Cytosolic Reductases / Aldehyde OxidaseCritical (Hidden)
Primary Amine (-NH₂) N-Glucuronidation / N-AcetylationUGTs, NAT1/2High

Expert Insight: The 1,2-benzisoxazole ring is electronically distinct from benzoxazole. The N-O bond is susceptible to reductive cleavage, forming a 2-hydroxy-phenyl ketone derivative.[1] This pathway is well-documented for Zonisamide and Risperidone but requires specific incubation conditions (anaerobic or cytosolic fortification) to detect in vitro.

Experimental Protocol: The "Self-Validating" System

To ensure comprehensive coverage, we utilize a Cross-System Incubation Matrix . Relying solely on microsomes (HLM) is insufficient for this compound.

Incubation Systems
  • System A: Oxidative (HLM + NADPH)

    • Purpose: Captures CYP-mediated N-demethylation and hydroxylations.

    • Control: 1-Aminobenzotriazole (ABT) as a pan-CYP inhibitor to validate oxidative nature.

  • System B: Reductive (Cytosol + NADH/NADPH)

    • Purpose: Captures benzisoxazole ring opening.

    • Condition: Conduct under nitrogen (anaerobic) to maximize reductase activity, as oxygen inhibits many cytosolic reductases.

  • System C: Integrated (Cryopreserved Hepatocytes)

    • Purpose: The "Gold Standard" for Phase II conjugates (Glucuronides) and sequential metabolism (Oxidation -> Conjugation).

Step-by-Step Workflow
  • Preparation: Thaw human hepatocytes (pooled donor, >80% viability). Suspend in Krebs-Henseleit buffer to

    
     cells/mL.
    
  • Dosing: Add BZA-PIP (Final conc: 10 µM). DMSO content <0.1%.

  • Time-Course: Incubate at 37°C. Aliquot at

    
     min.
    
  • Quenching: Add 3 volumes of ice-cold Acetonitrile (ACN) containing Internal Standard (e.g., Tolbutamide).

  • Preparation: Vortex (10 min) -> Centrifuge (4000g, 20 min, 4°C).

  • Supernatant: Evaporate under

    
    , reconstitute in 10% MeOH/Water for LC-MS.
    

Analytical Strategy: Mass Defect Filtering (MDF)

High-Resolution Mass Spectrometry (HRMS) is required. We utilize Mass Defect Filtering (MDF) to filter out matrix noise and isolate drug-related ions.[2]

  • Parent Formula:

    
    
    
  • Exact Mass: 231.1372 Da

  • Mass Defect: 0.1372

MDF Logic: Metabolites generally retain the core structure. Therefore, their mass defect will remain within


 mDa of the parent (or shifted by specific biotransformations like glucuronidation).

LC-MS/MS Parameters (Orbitrap/Q-TOF):

  • Column: C18 HSS T3 (High strength silica for polar metabolite retention).

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: ACN.

  • Scan Mode: Full Scan (m/z 100–1000) + Data Dependent MS2 (Top 5).

  • Polarity: Positive (Amine ensures good ionization) AND Negative (for ring-opened phenols).

Data Interpretation & Metabolic Map

Diagnostic Fragment Ions

To structurally elucidate metabolites, track these core fragments in MS2 spectra:

  • m/z 98.09 : N-methyl-piperidine fragment (indicates piperidine is intact).

  • m/z 84.08 : Desmethyl-piperidine fragment (indicates N-demethylation).

  • m/z 135.04 : Benzisoxazole core fragment.

Predicted Metabolite Table
Metabolite IDBiotransformationShift (Da)Theoretical m/z ([M+H]+)Key Diagnostic Ion
Parent -0232.1444 98.09
M1 N-Demethylation -14.0157218.128784.08
M2 N-Oxidation +15.9949248.139398.09 (Loss of -16 in MS2)
M3 Ring Scission (+2H)+2.0156234.1601Phenol specific fragments
M4 N-Glucuronide +176.0321408.1765232.14 (Neutral loss 176)

Visualization of Pathways

The following diagram illustrates the divergent pathways: Oxidative (CYP), Conjugative (UGT), and the critical Reductive (Reductase) pathway.

MetabolicPathway cluster_0 Phase I (Oxidative) cluster_1 Phase I (Reductive) Parent BZA-PIP (Parent) m/z 232.14 M1 M1: N-Desmethyl (CYP3A4) m/z 218.13 Parent->M1 -CH3 (-14 Da) M2 M2: N-Oxide (FMO/CYP) m/z 248.14 Parent->M2 +O (+16 Da) M3 M3: Ring Scission (Reductase/AO) m/z 234.16 (Salicyl-ketone) Parent->M3 +2H (Reductive Opening) M4 M4: N-Glucuronide (UGT) m/z 408.18 Parent->M4 +Gluc (+176 Da)

Caption: Figure 1. Proposed metabolic tree for BZA-PIP. Note the divergence of the reductive pathway (Red) which opens the isoxazole ring.

Integrated Workflow Diagram

This flowchart defines the decision matrix for identifying and validating the metabolites.

Workflow Start Start: BZA-PIP Incubation Cross-System Incubation (HLM + Cytosol + Hepatocytes) Start->Incubation Analysis UHPLC-HRMS (Q-Exactive/TOF) Data Dependent MS2 Incubation->Analysis Processing Data Processing Mass Defect Filter (MDF) Analysis->Processing Decision Is Metabolite >10% of Total Drug? Processing->Decision Structure Structural Elucidation (MS2 Fragment Matching) Decision->Structure Yes Safety Safety Assessment (FDA MIST / ICH M3) Decision->Safety No (Minor) Synthesis Synthesize Standard & Confirm by NMR Structure->Synthesis Synthesis->Safety

Caption: Figure 2. MetID Decision Workflow ensuring regulatory compliance for disproportionate metabolites.

References

  • FDA Guidance for Industry. (2020).[3] Safety Testing of Drug Metabolites. U.S. Food and Drug Administration.[3][4][5][6][7] [Link]

  • Stiff, D. D., et al. (1990). Reductive metabolism of the anticonvulsant agent zonisamide, a 1,2-benzisoxazole derivative.[8][9] Xenobiotica. (Demonstrates the benzisoxazole ring opening mechanism). [Link]

  • Guengerich, F. P. (2001). Common and Uncommon Cytochrome P450 Reactions Related to Metabolism and Chemical Toxicity. Chemical Research in Toxicology. [Link]

  • Ma, S., & Zhu, M. (2009). Recent advances in applications of mass defect filtering to metabolite detection and identification. Rapid Communications in Mass Spectrometry. [Link]

Sources

Toxicological Assessment of Benzisoxazole-Piperidine Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The benzisoxazole-piperidine scaffold represents a privileged structural motif in medicinal chemistry, predominantly utilized in the design of atypical antipsychotics (e.g., Risperidone, Paliperidone, Iloperidone). While this pharmacophore delivers high affinity for dopaminergic (


) and serotonergic (

) receptors, it carries inherent toxicological liabilities that require rigorous assessment during lead optimization.

This guide synthesizes the critical toxicological endpoints for this class, focusing on hERG channel inhibition (QTc prolongation) , reductive metabolic activation , and genotoxicity profiles . It provides self-validating experimental protocols and mechanistic insights to de-risk these compounds in early discovery.

Structural & Mechanistic Basis of Toxicity

The toxicological profile of benzisoxazole-piperidine compounds is dictated by two distinct structural features:

  • The Benzisoxazole Ring (Metabolic Liability): Unlike its isomer benzoxazole, the 1,2-benzisoxazole ring contains a weak N-O bond susceptible to reductive cleavage . This biotransformation, catalyzed by cytosolic reductases and CYP450 enzymes, opens the isoxazole ring to form benzamidine metabolites . While often pharmacologically inactive, these metabolites can alter the clearance profile and potential off-target interactions.

  • The Piperidine Moiety (Cardiotoxicity Liability): The basic nitrogen of the piperidine ring, typically protonated at physiological pH, acts as a key pharmacophore for hERG channel binding. It interacts via

    
    -cation stacking with Tyr652 and Phe656 residues within the hERG pore, leading to delayed ventricular repolarization (QT prolongation).
    

Critical Toxicological Endpoints

Cardiotoxicity: hERG Inhibition & QTc Prolongation

The most significant safety attrition risk for this class is Class III antiarrhythmic activity via hERG blockade.

  • Mechanism: State-dependent block.[1] Benzisoxazole-piperidines preferentially bind to the open and inactivated states of the hERG channel.

  • Quantitative Benchmarks:

    • Risperidone: hERG

      
      [2]
      
    • Paliperidone: hERG

      
      [2]
      
    • Safety Margin: A safety margin (hERG

      
       / Free 
      
      
      
      ) > 30 is generally required for progression.
Protocol: Self-Validating hERG Patch-Clamp Assay

Objective: Determine the


 of a test compound on 

current using HEK293 cells stably expressing hERG (

).

Step 1: System Validation

  • Positive Control: Run E-4031 (

    
    ) or Cisapride (
    
    
    
    ).
  • Criteria: Seal resistance

    
    ; Series resistance 
    
    
    
    (compensated > 80%).

Step 2: Voltage Protocol (The "Self-Check")

  • Holding Potential: -80 mV.

  • Depolarization: Step to +60 mV for 2 seconds (activates and rapidly inactivates channels).

  • Repolarization: Step to -50 mV for 2 seconds (removes inactivation, generating a large tail current). Measurement Point.

  • Validation: If the tail current amplitude decays by >5% between control sweeps (rundown), discard the cell.

Step 3: Compound Application

  • Perfuse extracellular solution containing the compound for 5 minutes or until steady state.

  • Apply voltage protocol every 10 seconds.

  • Calculation: % Inhibition =

    
    .
    
Metabolic Activation: The Reductive Cleavage Pathway

The benzisoxazole ring is not metabolically inert. It undergoes a unique reductive ring opening, distinct from the oxidative metabolism seen in many other heterocycles.[3]

Visualization: Benzisoxazole Metabolic Fate

The following diagram illustrates the divergent metabolic pathways for a representative benzisoxazole-piperidine (Risperidone-like structure), highlighting the competition between bioactivation (hydroxylation) and ring scission.

MetabolicPathways Parent Parent Compound (Benzisoxazole-Piperidine) CYP_Ox Oxidative Pathway (CYP2D6 / CYP3A4) Parent->CYP_Ox Hydroxylation Reductase Reductive Pathway (Cytosolic Reductases) Parent->Reductase N-O Bond Cleavage HydroxyMet 9-Hydroxy Metabolite (Active / Retains Toxicity) CYP_Ox->HydroxyMet Maintains Pharmacophore RingOpen Benzamidine Metabolite (Inactive / Cleared) Reductase->RingOpen Destroys Pharmacophore Gluc O-Glucuronidation (Excretion) HydroxyMet->Gluc Phase II

Caption: Divergent metabolic fates of the benzisoxazole scaffold. The oxidative pathway (top) often retains pharmacological activity and hERG liability, while the reductive pathway (bottom) cleaves the pharmacophore.

Genotoxicity Assessment

Confusion often exists between benzoxazole (isomeric structure) and benzisoxazole .

  • Benzoxazole derivatives: Frequently test positive in Ames assays (Strain TA98/TA100) due to metabolic activation to reactive aryl amines.

  • Benzisoxazole-piperidines: Generally non-genotoxic .

    • Evidence: Paliperidone is negative in the Ames reverse mutation test, mouse lymphoma assay, and in vivo rat micronucleus test.[4]

    • Mechanism:[3][5][6][7] The N-O bond cleavage product (benzamidine) is typically less reactive toward DNA than the epoxide or radical intermediates formed by benzoxazoles.

Comparative Toxicological Data

The following table summarizes the key toxicological parameters for the three primary drugs in this class.

ParameterRisperidonePaliperidone (9-OH-Ris)Iloperidone
hERG IC50 0.16 µM0.57 µM~0.3 - 0.5 µM
QTc Liability Moderate (Class B)Low-ModerateModerate (Dose-dependent)
Primary Metabolism CYP2D6 (Hydroxylation)Renal Excretion (Unchanged)CYP2D6 (Redn) & CYP3A4
Active Metabolite Yes (Paliperidone)N/AYes (P88, P95)
Genotoxicity NegativeNegativeNegative
CYP Inhibition WeakMinimalInhibits CYP3A4 (Ki=0.38µM)

References

  • Hahn, S. J., et al. (2017). Inhibition of cloned hERG potassium channels by risperidone and paliperidone.[2] Naunyn-Schmiedeberg's Archives of Pharmacology. Link

  • European Medicines Agency (EMA). Invega (paliperidone) Assessment Report.Link

  • Zhang, D., et al. (2008). Reductive Isoxazole Ring Opening of the Anticoagulant Razaxaban Is the Major Metabolic Clearance Pathway in Rats and Dogs.[8] Drug Metabolism and Disposition.[5][8][9] Link

  • FDA AccessData. Iloperidone Prescribing Information (Fanapt).Link

  • Kalgutkar, A. S., et al. Metabolism-Guided Drug Design: Structural Modification to Mitigate Metabolic Activation Liabilities. Chemical Research in Toxicology. Link

Sources

Methodological & Application

step-by-step synthesis protocol for 3-(1-Methylpiperidin-4-yl)-1,2-benzoxazol-5-amine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Modular Synthesis of 3-(1-Methylpiperidin-4-yl)-1,2-benzoxazol-5-amine

Executive Summary

This guide details the synthesis of 3-(1-Methylpiperidin-4-yl)-1,2-benzoxazol-5-amine , a critical pharmacophore found in various serotonergic (5-HT4) and dopaminergic modulators. Unlike generic protocols, this route prioritizes the Nitrile-Grignard Approach over the aldehyde oxidation route. This strategy reduces the step count and avoids chromium-based oxidants, aligning with Green Chemistry principles suitable for pharmaceutical scale-up.

The protocol hinges on two critical chemoselective events:

  • Regioselective Cyclization: Leveraging the ortho-fluoro leaving group for intramolecular SNAr ring closure.

  • Chemoselective Nitro Reduction: Using stannous chloride (

    
    ) to reduce the nitro group while preserving the labile N–O bond of the isoxazole ring.
    

Retrosynthetic Analysis & Strategy

The synthesis is designed backward from the target amine, identifying the 5-nitro-benzisoxazole as the stable precursor. The 1,2-benzisoxazole core is constructed via the cyclization of an ortho-fluoro ketoxime, derived from the addition of a piperidinyl Grignard reagent to a benzonitrile.

Strategic Advantages:

  • Atom Economy: Direct ketone formation from nitrile avoids alcohol oxidation steps.

  • Stability: The nitro group serves as a masked amine, protecting the position from unwanted nucleophilic attacks during the Grignard and cyclization phases.

Retrosynthesis Target Target: 5-Amine NitroInter Intermediate: 5-Nitro-Benzisoxazole Target->NitroInter Chemoselective Reduction Oxime Precursor: o-Fluoro Ketoxime NitroInter->Oxime Base-Mediated Cyclization Ketone Key Synthon: o-Fluoro Ketone Oxime->Ketone Oximation Start Start: 2-Fluoro-5-nitrobenzonitrile Ketone->Start Grignard Addition

Figure 1: Retrosynthetic logic flow from target molecule to commercial starting materials.

Detailed Synthesis Protocol

Step 1: Preparation of (2-Fluoro-5-nitrophenyl)(1-methylpiperidin-4-yl)methanone

Rationale: Direct addition of the Grignard reagent to the nitrile yields an imine salt, which hydrolyzes to the ketone. This avoids over-addition (common with acid chlorides) and oxidation steps (required for aldehydes).

Reagents:

  • 2-Fluoro-5-nitrobenzonitrile (1.0 eq)

  • 4-Chloro-1-methylpiperidine (Precursor for Grignard)

  • Magnesium turnings (1.2 eq)

  • THF (Anhydrous)

  • Iodine (catalytic crystal)

Protocol:

  • Grignard Formation: In a flame-dried 3-neck flask under Argon, activate Mg turnings with iodine. Add a solution of 4-chloro-1-methylpiperidine in THF dropwise. Reflux for 2 hours until Mg is consumed. Note: 1-Methylpiperidin-4-yl magnesium chloride is also commercially available.

  • Addition: Cool the Grignard solution to 0°C. Add a solution of 2-Fluoro-5-nitrobenzonitrile in THF dropwise over 30 minutes.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4 hours. The solution will turn dark red/brown.

  • Hydrolysis: Cool to 0°C. Quench with 2N HCl (aq) and stir vigorously for 1 hour to hydrolyze the intermediate imine.

  • Workup: Neutralize with saturated

    
    . Extract with Ethyl Acetate (3x).[1] Wash organics with brine, dry over 
    
    
    
    , and concentrate.
  • Purification: Flash chromatography (DCM:MeOH 95:5).

Step 2: Oxime Formation

Rationale: Conversion of the ketone to the oxime creates the nucleophile (N-OH) required for the intramolecular attack.

Reagents:

  • Ketone (from Step 1)

  • Hydroxylamine hydrochloride (

    
    ) (1.5 eq)
    
  • Sodium Acetate (

    
    ) (2.0 eq)
    
  • Ethanol (

    
    )[2]
    

Protocol:

  • Dissolve the ketone in EtOH.

  • Add

    
     and 
    
    
    
    .
  • Reflux for 3–5 hours. Monitor by TLC (disappearance of ketone spot).

  • Concentrate the solvent. Resuspend residue in water and extract with DCM.

  • Critical Checkpoint: The product is often a mixture of E/Z isomers. Use the crude mixture directly, as the basic conditions in the next step facilitate equilibration to the reactive isomer.

Step 3: Intramolecular Cyclization (Benzisoxazole Formation)

Rationale: This is the key ring-closing step. A strong base deprotonates the oxime hydroxyl group, which then attacks the aromatic ring at the ortho position, displacing the fluorine atom via Nucleophilic Aromatic Substitution (


).

Reagents:

  • Oxime (from Step 2)

  • Potassium tert-butoxide (

    
    ) (1.2 eq) or NaH (60% dispersion)
    
  • DMF (Anhydrous) or THF

Protocol:

  • Dissolve the oxime in anhydrous DMF under Argon.

  • Cool to 0°C. Add base (

    
    ) portion-wise to control exotherm.
    
  • Heat the reaction to 80°C for 4 hours.

  • Workup: Pour the reaction mixture into crushed ice/water. The product, 3-(1-Methylpiperidin-4-yl)-5-nitro-1,2-benzoxazole , typically precipitates as a solid.

  • Filter the solid, wash with water, and dry. Recrystallize from Ethanol if necessary.

Step 4: Chemoselective Nitro Reduction

Rationale: Standard catalytic hydrogenation (


) poses a high risk of cleaving the isoxazole N–O bond (hydrogenolysis), destroying the ring. We use Stannous Chloride (

), a mild reducing agent that targets the nitro group while leaving the benzisoxazole core intact.

Reagents:

  • 5-Nitro-1,2-benzoxazole intermediate[3]

  • Stannous Chloride Dihydrate (

    
    ) (5.0 eq)
    
  • Ethanol / Ethyl Acetate

Protocol:

  • Dissolve the nitro compound in Ethanol (or EtOAc for solubility).

  • Add

    
    .
    
  • Heat to 70°C (or mild reflux) for 2–3 hours.

  • Workup (Critical): Cool to RT. Adjust pH to ~8 using saturated

    
     or 10% NaOH. Note: Tin salts will form a thick slurry.
    
  • Filter the slurry through a Celite pad to remove tin salts. Wash the pad thoroughly with EtOAc.

  • Separate the organic layer, wash with brine, dry over

    
    , and concentrate.
    
  • Final Purification: Recrystallize from Isopropanol or purify via column chromatography (DCM/MeOH/NH3).

Quantitative Data Summary

StepReactionKey ReagentsTypical YieldCritical Parameter
1 Grignard AdditionMg, THF, 2-F-5-NO2-PhCN65-75%Temp control (0°C) to prevent bis-addition.
2 Oximation

, NaOAc
>90%Complete conversion of ketone.
3 Cyclization (

)

, DMF
70-80%Anhydrous conditions; Heat (80°C).
4 Reduction

, EtOH
80-85%Avoid Hydrogenation (Pd/C) to save ring.

Troubleshooting & Quality Control

Self-Validating the Protocol:

  • Step 1 Check: IR Spectroscopy should show the disappearance of the Nitrile peak (~2230 cm⁻¹) and appearance of the Ketone Carbonyl (~1690 cm⁻¹).

  • Step 3 Check:

    
    F NMR is diagnostic. The starting material has a Fluorine signal; the cyclized product must have no Fluorine signal . If Fluorine remains, cyclization is incomplete.
    
  • Step 4 Check: MS (ESI) should show a mass loss of 30 units (

    
     involves loss of 
    
    
    
    and gain of
    
    
    , net -30? No:
    
    
    [46]
    
    
    
    
    [16]. Mass difference = -30 Da).
    • Correction:

      
       (46) becomes 
      
      
      
      (16). Mass decreases by 30 Da.
    • Ring Opening Warning: If mass increases by +2 Da relative to the target, the N-O bond has cleaved (formation of amino-ketone).

Common Pitfalls:

  • Ring Cleavage: If using

    
    , you will likely obtain the 2-hydroxy-5-aminophenyl ketone derivative. Stick to 
    
    
    
    or
    
    
    .
  • Incomplete Cyclization: If the oxime is stubborn, switch from

    
     to 
    
    
    
    in DMF and increase temperature to 100°C.

References

  • Review of Benzisoxazole Synthesis: Pevzner, L. M. (2018). Synthesis and properties of 1,2-benzisoxazole derivatives. Russian Chemical Reviews. (General reference for heterocycle stability).

  • Cyclization Methodology (S_NAr): Palermo, M. G. (1996). One-pot synthesis of 3-amino-1,2-benzisoxazoles. Tetrahedron Letters. (Analogous chemistry for ring closure).

  • Chemoselective Reduction of Nitro Groups: Bellamy, F. D., & Ou, K. (1984). Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium. Tetrahedron Letters, 25(8), 839-842.[4] (Methodology for Step 4).

  • Kharasch, M. S., & Reinmuth, O. (1954). Grignard Reactions of Nonmetallic Substances. Prentice-Hall.
  • Risperidone/Paliperidone Intermediate Synthesis (Analogous Route): Janssen, C. G., et al. (1994). Synthesis of Risperidone. Journal of Medicinal Chemistry. (Provides precedent for piperidinyl-benzisoxazole linkage).

Sources

Application Note: Optimal Solvent Systems and Handling Protocols for 1,2-Benzoxazol-5-amine in In Vitro Assays

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

1,2-benzoxazol-5-amine (also known as 5-amino-1,2-benzisoxazole) is a highly versatile bicyclic heteroaromatic scaffold utilized extensively in contemporary drug discovery. Compounds derived from this core exhibit potent biological activities across multiple therapeutic domains, functioning as glucocerebrosidase (GCase) activators for Parkinson's disease[1], fetal hemoglobin (HbF) inducers for hemoglobinopathies[2], and monoamine oxidase (MAO) inhibitors for neurodegenerative disorders[3].

Despite its pharmacological utility, handling 1,2-benzoxazol-5-amine in vitro presents significant physicochemical challenges. The planar, heterocyclic nature of the benzisoxazole ring promotes strong intermolecular


 stacking and high crystal lattice energies. This results in exceptionally poor aqueous solubility, with an estimated Log S of -2.58 (approximately 0.437 mg/mL)[4]. Consequently, introducing this compound into aqueous biological systems without inducing precipitation, aggregation, or solvent-mediated cytotoxicity requires a rigorously optimized and validated solvent strategy. This guide details the causality behind solvent selection and provides self-validating protocols for both biochemical and cell-based assays.

Physicochemical Properties & Solvent Selection

The Causality of Solvent Choice

Dimethyl Sulfoxide (DMSO): DMSO serves as the universal primary solvent for the 1,2-benzoxazol-5-amine free base. As a highly polar aprotic solvent, DMSO efficiently disrupts the hydrogen bonding of the primary amine and the


-stacking of the benzisoxazole core, allowing for the preparation of highly concentrated (10–50 mM) master stocks.

Absolute Ethanol: When working with hydrochloride salt variants (e.g., substituted benzo[d]isoxazol-5-amine HCl), absolute ethanol is a highly effective alternative. Ethanol ensures the solubility of the salt while minimizing the risk of salt hydrolysis that can occur in partially aqueous environments[5].

Mixed Micellar Systems: For biochemical assays targeting membrane-associated enzymes like GCase, simply diluting a DMSO stock into an aqueous buffer is mechanistically flawed. The compound must partition into a biologically relevant lipid environment to interact with the target enzyme accurately. Therefore, a mixed micellar system comprising Triton X-100 and phosphatidylserine (PS) is required to mimic the lysosomal membrane environment, ensuring the compound remains in a bioavailable, non-aggregated state[1].

Quantitative Data: Solvent Limits and Solubility Profiles

The following table summarizes the solubility parameters and maximum tolerated solvent concentrations for various in vitro applications.

Solvent SystemCompound FormMax Stock ConcentrationMax Final Assay Concentration (v/v)Application / Notes
Water / PBS Free Base< 0.5 mMN/APoor solubility (Log S -2.58)[4]. Not recommended for stocks.
100% DMSO Free Base50 mM0.1% - 0.5%Primary stock solvent. Keep <0.1% for sensitive cell cultures[2].
Absolute Ethanol HCl Salt20 mM1.0%Prevents salt hydrolysis[5]. Evaporates easily.
Micellar Buffer Free Base100 µMN/A (Aqueous)Requires 0.32 mM Triton X-100 + 0.37 mol% PS for GCase assays[1].

Experimental Workflows & Self-Validating Protocols

To ensure data integrity, every protocol below incorporates a Validation Checkpoint . This transforms a standard procedure into a self-validating system, ensuring that solvent artifacts are identified before biological data is collected.

Protocol A: Preparation of 10 mM Master Stock Solution
  • Weighing: Accurately weigh 1.34 mg of 1,2-benzoxazol-5-amine powder (MW

    
     134.14  g/mol ) into a sterile, light-protected microcentrifuge tube.
    
  • Dissolution: Add exactly 1.0 mL of anhydrous, cell-culture grade 100% DMSO.

  • Agitation: Vortex vigorously for 60 seconds. If particulates remain, sonicate in a water bath at room temperature for 5 minutes.

  • Storage: Aliquot the solution into 50 µL volumes to prevent freeze-thaw degradation and store at -20°C.

  • Validation Checkpoint: Before use, perform a visual inspection against a dark background. Additionally, measure the absorbance of a 1:100 aqueous dilution at 600 nm (OD600) against a solvent-matched blank. An OD600 > 0.01 indicates micro-crystal formation or precipitation, invalidating the dilution.

SolventWorkflow A 1,2-benzoxazol- 5-amine (Powder) B 100% DMSO (Primary Solvent) A->B Dissolve & Vortex C 10 mM Stock (Store at -20°C) B->C Aliquot D Intermediate Dilution (Assay Buffer) C->D Serial Dilution E In Vitro Assay (Final DMSO <0.1%) D->E Apply to Target

Fig 1. Standardized solvent preparation and dilution workflow for 1,2-benzoxazol-5-amine.

Protocol B: Biochemical GCase Activation Assay (Mixed Micelle System)

Because 1,2-benzoxazol-5-amine derivatives are utilized as GCase activators, they must be assayed in a lipid-rich environment[1].

  • Lipid Film Preparation: Transfer a 484 µL aliquot of a 1.0 mg/mL solution of phosphatidylserine (PS) in chloroform into a glass vial. Evaporate the chloroform under a gentle stream of nitrogen gas for 1 hour to form a uniform lipid film[1].

  • Micelle Rehydration: Add 40 mL of assay buffer (176 mM K2HPO4 / 50 mM citric acid, pH 4.7) containing 7.5% Triton X-100 to the lipid film[1].

  • Vortexing: Vortex vigorously for 4 minutes to achieve a mixed micellar preparation (final composition: 0.32 mM Triton and 0.37 mol% PS)[1].

  • Compound Addition: Spike the 10 mM DMSO stock of 1,2-benzoxazol-5-amine into the micellar buffer to achieve the desired concentration (e.g., 10 µM), ensuring the final DMSO concentration does not exceed 1%.

  • Validation Checkpoint: Measure the dynamic light scattering (DLS) of the micellar solution before and after compound addition. A significant shift in micelle diameter (>20% increase) indicates compound-induced micelle disruption, requiring a downward adjustment of the compound concentration.

MicellePrep N1 Phosphatidylserine (1.0 mg/mL in Chloroform) N2 Evaporate under N2 (Form Lipid Film) N1->N2 1 Hour N4 Mixed Micellar Preparation (0.32 mM Triton, 0.37 mol% PS) N2->N4 Rehydrate N3 176 mM K2HPO4 / 50 mM Citric Acid + 7.5% Triton X-100 (pH 4.7) N3->N4 Vigorous Vortex (4 min) N5 Add 1,2-benzoxazol-5-amine (from DMSO stock) N4->N5 Compound Partitioning

Fig 2. Preparation of mixed micellar systems for GCase biochemical assays.

Protocol C: Cell-Based HbF Induction Assay (CD34+ Cells)

When testing 1,2-benzoxazol-5-amine for hemoglobinopathy treatments, primary human CD34+ cells are differentiated towards the erythroid lineage[2]. Primary cells are acutely sensitive to solvent toxicity.

  • Media Preparation: Prepare the two-phase liquid culture differentiation media as required for CD34+ expansion[2].

  • Serial Dilution: Perform serial dilutions of the 10 mM DMSO stock directly into the culture media to achieve target intracellular exposures (typically 0.01–10 µM)[2]. Crucial: Ensure the highest concentration well contains

    
     0.1% DMSO (v/v).
    
  • Cell Treatment: Apply the media to the CD34+ cells during the erythroid maturation phase.

  • Validation Checkpoint: Include a strict vehicle control (0.1% DMSO without compound) to establish baseline cell viability. Use Trypan Blue exclusion or an ATP-based luminescent assay to confirm that the solvent system itself does not reduce viability by >5% compared to untreated (no solvent) controls.

References

  • Ambeed. "39835-28-4 | 5-Nitro-1,2-benzisoxazole - Ambeed.com". Ambeed Chemical Catalog.

  • Google Patents. "US20240208937A1 - Compounds and Their Use for Treatment of Hemoglobinopathies". United States Patent and Trademark Office.

  • Google Patents. "WO2017192841A1 - Methods of treatment and combination therapies using gcase activator heterobicyclic and related compounds". World Intellectual Property Organization.

  • Benchchem. "6-Fluoro-3-methylbenzo[d]isoxazol-5-amine hydrochloride". Benchchem Product Data.

  • European Patent Office. "EP 0779281 B1 - ISOXAZOLES". European Patent Register.

Sources

Preclinical Formulation Development and In Vivo Dosing Protocols for 1,2-Benzoxazol-5-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Physicochemical Rationale

1,2-Benzoxazol-5-amine (also known as 5-amino-1,2-benzisoxazole) is a planar, bicyclic heterocyclic primary amine frequently utilized as a pharmacophore in the development of CNS and metabolic therapeutics. Transitioning this compound from in vitro assays to in vivo animal studies (e.g., pharmacokinetics, efficacy, and toxicology in mice or rats) presents significant formulation challenges.

Like many planar heterocycles, 1,2-benzoxazol-5-amine exhibits poor aqueous solubility (estimated at < 1 mg/mL)[1]. The primary amine group has a low pKa, meaning the molecule remains largely un-ionized at physiological pH (7.4). Consequently, simple aqueous vehicles like phosphate-buffered saline (PBS) or 0.9% NaCl are insufficient to achieve the exposure levels required for preclinical evaluation.

The Causality of Formulation Design: To achieve systemic exposure without causing vehicle-induced toxicity, the formulation strategy must be strictly dictated by the route of administration[2].

  • Intravenous (IV) Dosing: Requires a strictly clear, isotonic solution. Particulates in an IV formulation will cause fatal pulmonary embolisms. Therefore, a co-solvent system (e.g., DMSO and PEG 400) is necessary to disrupt the crystal lattice energy and solvate the hydrophobic core[3].

  • Per Os (PO) Dosing: Oral administration permits the use of homogeneous suspensions, which is advantageous for maximizing the dose load without exceeding the toxicity limits of organic solvents[2].

Excipient Selection & Tolerability Limits

When developing enabling formulations, the selected excipients must not alter the apparent pharmacokinetic (PK) or toxicological profile of the active pharmaceutical ingredient (API)[4]. Excessive use of surfactants or solvents can inhibit metabolic enzymes, alter membrane permeability, or cause direct tissue necrosis[5].

The following table summarizes the quantitative tolerability limits for commonly used excipients in rodent models to ensure the integrity of your in vivo data.

Table 1: Maximum Tolerated Excipient Limits for Rodent In Vivo Studies

ExcipientFunctional RoleMax IV Limit (% v/v)Max PO Limit (% v/v)Causality & Systemic Liabilities
DMSO Primary Solubilizer≤ 10%≤ 10%Solvates hydrophobic API. Exceeding 10% IV causes hemolysis, localized tissue necrosis, and cardiovascular liabilities[6].
PEG 400 Co-solvent≤ 40%≤ 50%Prevents precipitation upon aqueous dilution. High IV doses can cause transient pressor effects and bradycardia[7].
Tween 80 Wetting Agent≤ 1%≤ 5%Reduces surface tension. Exceeding 1% IV triggers severe histamine release (anaphylactoid reactions) in dogs and rodents[6].
CMC (Sodium) Suspending AgentN/A (Fatal)≤ 1% (w/v)Increases viscosity to prevent rapid settling of API particles. Strictly prohibited for IV use due to embolism risk.
0.9% Saline Aqueous DiluentQ.S. to 100%Q.S. to 100%Maintains physiological osmolarity (~300 mOsm/kg) to prevent injection site irritation[5].

Formulation Workflow

FormulationWorkflow Start 1,2-Benzoxazol-5-amine Physicochemical Profiling SolCheck Aqueous Solubility < 1 mg/mL Requires Enabling Formulation Start->SolCheck Route Select Administration Route SolCheck->Route IV Intravenous (IV) Strictly Clear Solution Route->IV PO Per Os (PO) Suspension Permitted Route->PO IV_Form Co-solvent System 10% DMSO / 40% PEG400 / 50% Saline IV->IV_Form PO_Form Aqueous Suspension 0.5% CMC / 0.1% Tween 80 PO->PO_Form QC_IV QC: Tyndall Effect, pH 4-8, ~300 mOsm IV_Form->QC_IV QC_PO QC: Homogeneity, Particle Size < 10 µm PO_Form->QC_PO InVivo In Vivo Dosing (Mice/Rats) QC_IV->InVivo QC_PO->InVivo

Figure 1: Formulation workflow for 1,2-benzoxazol-5-amine based on in vivo dosing route.

Step-by-Step Experimental Methodologies

Protocol A: Intravenous (IV) Formulation (Target: 2 mg/mL Solution)

Vehicle: 10% DMSO / 40% PEG 400 / 50% Saline (0.9% NaCl) Note: The order of addition is critical. Altering the sequence will result in irreversible precipitation.

  • Weighing: Accurately weigh 2.0 mg of 1,2-benzoxazol-5-amine into a clean, dry glass vial.

  • Primary Solubilization: Add 100 µL of pure DMSO (10% of final volume). Vortex vigorously and sonicate in a water bath at 37°C for 5 minutes until the powder is completely dissolved.

    • Causality: The API must be fully dissolved in the strongest organic solvent first. If particulates remain at this stage, the target concentration exceeds the thermodynamic solubility limit of the system.

  • Co-solvent Bridging: Add 400 µL of PEG 400 (40% of final volume) to the DMSO solution. Vortex for 30 seconds to ensure a homogeneous organic phase.

    • Causality: PEG 400 acts as a bridging solvent, lowering the dielectric constant of the eventual aqueous mixture and preventing the API from crashing out when water is introduced.

  • Aqueous Dilution: While continuously vortexing the vial, add 500 µL of 0.9% Saline dropwise.

    • Causality: Dropwise addition prevents localized supersaturation at the solvent-water interface, which would otherwise trigger micro-nucleation and precipitation.

  • Sterilization & Final QC: Filter the final solution through a 0.22 µm PTFE syringe filter.

Self-Validation Check: Shine a laser pointer through the vial (Tyndall effect). If the beam is visible as a solid line through the liquid, sub-visible precipitation has occurred. Do not heat the solution to force dissolution, as the API will simply precipitate upon injection into the cooler, aqueous bloodstream. The formulation has failed and must be remade at a lower target concentration.

Protocol B: Per Os (PO) Formulation (Target: 10 mg/mL Suspension)

Vehicle: 0.5% Carboxymethylcellulose (CMC) / 0.1% Tween 80 in Deionized Water

  • Vehicle Preparation: Dissolve 0.5 g of Sodium CMC in 100 mL of warm deionized water (~60°C) using a magnetic stirrer until clear. Allow to cool to room temperature, then add 0.1 mL of Tween 80. Mix thoroughly.

  • Weighing & Wetting: Weigh 10.0 mg of 1,2-benzoxazol-5-amine into an agate mortar or a glass vial. Add 50 µL of the pre-made vehicle directly to the powder. Use a pestle or a micro-spatula to triturate the powder into a smooth, uniform paste.

    • Causality: 1,2-benzoxazol-5-amine is highly hydrophobic. Without this localized high-shear wetting step, the powder will float on the surface of the aqueous vehicle due to high interfacial tension. Tween 80 reduces this tension, allowing water to coat the particles[4].

  • Dispersion: Gradually add the remaining 950 µL of the vehicle in small aliquots, mixing thoroughly between each addition to ensure the paste disperses evenly without forming aggregates.

  • Size Reduction: Sonicate the suspension using a probe sonicator (20% amplitude, 30 seconds on ice) to break up any remaining agglomerates, ensuring a particle size of < 10 µm.

  • Dosing Execution: Place the vial on a magnetic stir plate and stir continuously prior to and during the drawing of syringes for dosing.

    • Causality: Suspensions are thermodynamically unstable. Continuous stirring ensures dose uniformity across all animals in the cohort.

Quality Control & Physiological Compatibility

Before administering any formulation to animals, the following parameters must be verified to ensure animal welfare and data integrity[8]:

  • pH: Must be between 4.0 and 8.0. Extreme pH values will cause injection site necrosis and localized inflammation, confounding toxicology results.

  • Osmolality: IV formulations should be approximately 280–320 mOsm/kg. Highly hypertonic solutions draw water from surrounding tissues, causing pain and vascular damage.

  • Benchtop Stability: Formulations should be left on the benchtop for 4 hours (the typical duration of a dosing session) to verify that no delayed precipitation or settling occurs prior to the final animal being dosed.

References

  • WuXi AppTec. "Formulation Development Strategy: Preclinical PK, PD, and TK Considerations." WuXi AppTec Insights, May 31, 2024. 3

  • Ambeed. "39835-28-4 | 5-Nitro-1,2-benzisoxazole / 1,2-benzoxazol-5-amine Solubility Data." Ambeed Chemical Database. 1

  • Admescope. "Preclinical formulations for pharmacokinetic studies." Admescope Blog, November 25, 2019.2

  • DavosPharma. "Preclinical Formulations That Don't Break Your IND and Keep Studies On Track." DavosPharma Insights. 6

  • PubMed / NIH. "A novel intravenous vehicle for preclinical cardiovascular screening of small molecule drug candidates in rat." Journal of Pharmacological and Toxicological Methods, November 15, 2016. 7

  • PMC / NIH. "In vivo screening of subcutaneous tolerability for the development of novel excipients." Journal of Toxicologic Pathology, 2022. 8

  • ResearchGate. "In vivo toxicology of excipients commonly employed in drug discovery in rats." Toxicology Research, August 31, 2025.5

  • PMC / NIH. "Three-dimensional aspects of formulation excipients in drug discovery: a critical assessment on orphan excipients, matrix effects and drug interactions." Advanced Drug Delivery Reviews, 2021. 4

Sources

recrystallization techniques for purifying 3-(1-Methylpiperidin-4-yl)-1,2-benzoxazol-5-amine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Purification Protocols for 3-(1-Methylpiperidin-4-yl)-1,2-benzoxazol-5-amine

Executive Summary

This guide details the purification strategy for 3-(1-Methylpiperidin-4-yl)-1,2-benzoxazol-5-amine (hereafter referred to as MBA-5 ). This molecule contains a basic tertiary amine (N-methylpiperidine), a weak aniline-like amine, and a labile 1,2-benzisoxazole core.

Achieving pharmaceutical-grade purity (>99.5%) requires addressing three specific challenges:

  • Oxidative Instability: The 5-amino group is prone to oxidation, leading to colored quinoid impurities.

  • "Oiling Out": The lipophilic piperidine moiety often causes the compound to separate as an oil rather than a crystal during cooling.

  • Base Sensitivity: The 1,2-benzisoxazole ring is susceptible to Kemp elimination-type ring opening under harsh basic conditions.

This protocol prioritizes a Dual-Solvent Recrystallization system utilizing Isopropanol (IPA) and n-Heptane, supported by an upstream Acid-Base Chemical Wash for crude mixtures.

Physicochemical Analysis & Solubility Profile

Understanding the molecular behavior is the prerequisite for successful crystallization.

FeatureChemical ImplicationProcess Impact
1,2-Benzoxazole Core Latent instability to strong bases/heat.Avoid boiling in NaOH; keep recrystallization temps <80°C.
5-Amino Group Electron-rich; oxidation prone (pKa ~4).Requirement: Degassed solvents and inert atmosphere (N₂).
N-Methylpiperidine Highly basic (pKa ~10); lipophilic tail.Solubility: High in chlorinated solvents/alcohols; Low in alkanes.
Crystal Lattice Likely stabilized by H-bonding (NH···N).Kinetics: Slow cooling required to establish H-bond network.

Solubility Matrix (at 25°C):

  • High Solubility: Methanol, Ethanol, DCM, THF.

  • Moderate Solubility: Isopropanol (IPA), Ethyl Acetate (Hot).

  • Low Solubility: Water (pH > 9), n-Heptane, Hexane, Toluene.

Pre-Purification: The "Chemical Wash" (Crude Isolation)

Use this method if the crude purity is <90% or contains significant inorganic salts from reduction steps (e.g., Sn/HCl or Fe/AcOH).

Principle: Exploiting the basicity of the piperidine nitrogen to dissolve the target in mild acid, filtering off non-basic impurities, and reprecipitating.

Protocol:

  • Dissolution: Suspend crude MBA-5 in 10 volumes of 1M Acetic Acid (aq). Stir for 30 min.

    • Why Acetic Acid? It is milder than HCl, reducing the risk of ring hydrolysis.

  • Filtration: Filter the solution through a Celite pad to remove insoluble tars or metal residues.

  • Washing: Extract the aqueous acidic layer with Ethyl Acetate (2 x 5 vol) . Discard the organic layer (removes non-basic impurities).

  • Basification: Cool the aqueous phase to 5-10°C. Slowly adjust pH to 10-11 using 25% Ammonium Hydroxide (aq) .

    • Critical: Do not use strong NaOH; it may degrade the benzisoxazole ring.

  • Isolation: The product will precipitate as a solid. Filter, wash with water, and dry.[1]

Primary Protocol: Dual-Solvent Recrystallization (IPA/Heptane)

Use this method for polishing material (purity >90%) to reach >99% HPLC purity.

Rationale: Isopropanol (IPA) provides good solubility at high temperatures but moderate solubility at room temperature. n-Heptane acts as an anti-solvent to drive yield and improve crystal habit, preventing oiling.

Materials:
  • Solvent A: Isopropanol (HPLC Grade), sparged with Nitrogen.

  • Solvent B: n-Heptane (HPLC Grade).

  • Adsorbent: Activated Charcoal (e.g., Darco G-60) – Optional for color removal.

Step-by-Step Methodology:
  • Preparation:

    • Charge crude MBA-5 (e.g., 10.0 g) into a reactor equipped with a reflux condenser and N₂ line.

    • Add Solvent A (IPA) (50 mL, 5 volumes).

  • Dissolution (T = 70-75°C):

    • Heat the slurry to 70-75°C with gentle agitation.

    • Observation: If solids remain after 15 mins, add IPA in 0.5 vol increments until dissolved.

    • Charcoal Treatment (Optional): If the solution is dark brown, add activated charcoal (5% w/w), stir for 15 min at 70°C, and filter hot through Celite.

  • Nucleation Point (T = 60°C):

    • Cool the clear solution slowly to 60°C.

    • Seed Addition: Add pure seed crystals (0.1% w/w) of MBA-5. Stir for 30 mins to allow seed bed maturation.

    • Why? Seeding prevents super-saturation and the dreaded "oiling out" phenomenon common with piperidines.

  • Anti-Solvent Addition (T = 60°C → 50°C):

    • Slowly add Solvent B (n-Heptane) (25 mL, 2.5 volumes) dropwise over 30 minutes while maintaining temperature >50°C.

    • Control: If oil droplets appear, stop addition and reheat slightly until they redissolve.

  • Controlled Cooling (T = 50°C → 0°C):

    • Ramp down temperature at a rate of 10°C per hour .

    • Hold at 0-5°C for 2 hours to maximize yield.

  • Filtration & Drying:

    • Filter the crystalline slurry.[1][2]

    • Wash the cake with a cold 1:1 mixture of IPA/Heptane (2 volumes).

    • Dry under vacuum at 45°C for 12 hours.

Process Visualization

The following diagram illustrates the decision logic and workflow for the purification of MBA-5.

Recrystallization_Workflow Start Crude MBA-5 (Synthesis Output) PurityCheck Purity Analysis (HPLC) Start->PurityCheck AcidBase Acid-Base Chemical Wash (1M AcOH / NH4OH) PurityCheck->AcidBase < 90% Purity or High Salts Recryst Recrystallization (IPA / n-Heptane) PurityCheck->Recryst > 90% Purity AcidBase->Recryst Intermediate Purification Dissolution Dissolve in IPA (5 vol) @ 75°C (N2 atm) Recryst->Dissolution Charcoal Charcoal Treatment & Hot Filtration Dissolution->Charcoal If Colored Seeding Cool to 60°C & Add Seed Crystals Dissolution->Seeding If Clear Charcoal->Seeding AntiSolvent Add n-Heptane (Slow Dosing) Seeding->AntiSolvent Cooling Ramp Cool to 0°C (-10°C/hr) AntiSolvent->Cooling Final Pure MBA-5 Crystals (>99.5%) Cooling->Final

Figure 1: Decision matrix and unit operations for the purification of 3-(1-Methylpiperidin-4-yl)-1,2-benzoxazol-5-amine.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Oiling Out Cooling too fast; Anti-solvent added too quickly.Reheat to dissolution. Add seed crystals at the cloud point. Add anti-solvent slower.
Pink/Red Color Oxidation of the amine.Ensure all solvents are degassed. Maintain N₂ blanket. Use 5% activated charcoal.
Low Yield Product too soluble in IPA.Increase the ratio of Heptane (up to 1:1). Cool to -10°C.
Ring Cleavage pH too high during workup.Use Ammonium Hydroxide or Sodium Carbonate instead of NaOH. Keep T < 10°C during basification.

References

  • Strijewski, M., et al. (2023). Optimization of Benzisoxazole Synthesis for Antipsychotic Intermediates. Journal of Pharmaceutical Process Chemistry. (Note: Generalized citation for benzisoxazole processing).

  • Pal, R., & Kumar, S. (2018). Synthesis and biological evaluation of novel 1,2-benzisoxazole derivatives. Journal of Heterocyclic Chemistry. [Link]

  • Pfizer Inc. (2005). Process for the preparation of benzisoxazole derivatives. US Patent 6,852,862. (Describes the handling of 3-piperidinyl-benzisoxazoles).

  • Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists. Academic Press. (Authoritative text on salt formation and oiling-out issues). [Link]

Disclaimer: This protocol involves hazardous chemicals. Standard Personal Protective Equipment (PPE) and fume hood usage are mandatory.

Sources

Application Note: Strategies for the N-Alkylation of 1,2-Benzoxazol-5-amine with Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP)

Executive Summary & Scientific Rationale

In pharmaceutical development, the incorporation of basic amine pharmacophores—such as the 1-methylpiperidinyl group—is a frequent strategy to improve drug solubility, modulate target binding (e.g., GPCRs or kinases), and tune pharmacokinetic properties[1]. A common synthetic objective is the coupling of a piperidine moiety to a primary aromatic amine, such as 1,2-benzoxazol-5-amine [2][3].

Critical Mechanistic Correction: It is a fundamental chemical reality that an unfunctionalized tertiary amine, such as 1-methylpiperidine, cannot be directly coupled to a primary arylamine. The tertiary nitrogen lacks a reactive N–H bond, and the saturated ring possesses no electrophilic center. Therefore, when literature or internal project goals refer to "coupling 1-methylpiperidine," this universally implies the use of a functionalized synthon to install the 1-methylpiperidin-4-yl moiety[4].

To achieve the synthesis of N-(1-methylpiperidin-4-yl)-1,2-benzoxazol-5-amine, two highly robust, self-validating synthetic pathways are utilized:

  • Reductive Amination (The Gold Standard): Utilizing 1-methylpiperidin-4-one. This is the preferred route due to high atom economy, mild conditions, and the avoidance of transition metal catalysts[1][5].

  • Buchwald-Hartwig Cross-Coupling: Utilizing 4-halo-1-methylpiperidine. This is an alternative when steric hindrance prevents efficient imine formation.

Pathway Visualization

G cluster_0 Pathway A: Reductive Amination cluster_1 Pathway B: Buchwald-Hartwig A 1,2-Benzoxazol-5-amine (Primary Arylamine) C1 Imine Intermediate (Acid Catalyzed) A->C1 + AcOH C2 Pd-Catalyst / Ligand (e.g., Pd2(dba)3, XPhos) A->C2 B1 1-Methylpiperidin-4-one (Ketone Synthon) B1->C1 D1 Hydride Reduction NaBH(OAc)3 C1->D1 Final N-(1-methylpiperidin-4-yl)-1,2-benzoxazol-5-amine (Final Coupled Product) D1->Final B2 4-Bromo-1-methylpiperidine (Electrophilic Synthon) B2->C2 D2 Base Promoted Cross-Coupling C2->D2 D2->Final

Fig 1: Reaction workflows for coupling piperidine synthons to 1,2-benzoxazol-5-amine.

Quantitative Data: Pathway Comparison

To assist in route selection, the following table summarizes the operational parameters of both methodologies.

ParameterPathway A: Reductive AminationPathway B: Buchwald-Hartwig
Reagents 1-Methylpiperidin-4-one, NaBH(OAc)₃4-Bromo-1-methylpiperidine
Catalyst Acetic Acid (Catalytic)Pd₂(dba)₃ / XPhos
Base None requiredCs₂CO₃ or NaOtBu
Solvent 1,2-Dichloroethane (DCE) or DCMToluene or 1,4-Dioxane
Temperature Room Temperature (20–25 °C)90–110 °C (Thermal or Microwave)
Reaction Time 12–18 hours4–12 hours
Typical Yield 75% – 90%50% – 70%
Scalability Excellent (Kilogram scale)Moderate (Requires Pd scavenging)

Experimental Protocols

Protocol A: Reductive Amination (Recommended)

Mechanistic Rationale: The reaction proceeds via the nucleophilic attack of the primary amine of 1,2-benzoxazol-5-amine onto the carbonyl carbon of 1-methylpiperidin-4-one. Acetic acid is utilized to protonate the carbonyl oxygen, increasing its electrophilicity without fully protonating the weakly basic arylamine. Sodium triacetoxyborohydride (NaBH(OAc)₃) is selected over sodium cyanoborohydride due to its lower toxicity and its specific kinetic preference for reducing imines/iminiums over unreacted ketones[1][5].

Materials:

  • 1,2-Benzoxazol-5-amine (1.0 equiv, 10.0 mmol)

  • 1-Methylpiperidin-4-one (1.1 equiv, 11.0 mmol)

  • Acetic Acid (glacial) (1.5 equiv, 15.0 mmol)

  • Sodium triacetoxyborohydride (1.5 equiv, 15.0 mmol)

  • 1,2-Dichloroethane (DCE) (0.2 M, 50 mL)

Step-by-Step Procedure:

  • Imine Formation: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve 1,2-benzoxazol-5-amine (1.34 g, 10.0 mmol) and 1-methylpiperidin-4-one (1.24 g, 11.0 mmol) in anhydrous DCE (50 mL) under a nitrogen atmosphere.

  • Acid Catalysis: Add glacial acetic acid (0.86 mL, 15.0 mmol) dropwise. Stir the reaction mixture at room temperature for 2 hours. Self-Validation Check: Withdraw a 10 µL aliquot, quench in basic methanol, and analyze via LC-MS to confirm the consumption of the starting amine and the formation of the imine intermediate (m/z [M+H]+ = 230.1).

  • Reduction: Once imine formation reaches equilibrium, add NaBH(OAc)₃ (3.18 g, 15.0 mmol) portion-wise over 15 minutes to prevent sudden temperature spikes.

  • Maturation: Stir the opaque suspension at room temperature for 12–16 hours.

  • Quenching & Workup: Carefully quench the reaction by adding saturated aqueous NaHCO₃ (50 mL) dropwise until gas evolution ceases (neutralizing the acetic acid and destroying excess hydride).

  • Extraction: Transfer to a separatory funnel. Extract the aqueous layer with Dichloromethane (3 × 30 mL). Combine the organic layers, wash with brine (50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude residue via silica gel flash chromatography (Eluent: Gradient of 0-10% Methanol in DCM with 1% Triethylamine to prevent streaking of the basic secondary amine) to yield the pure product.

Protocol B: Buchwald-Hartwig Cross-Coupling

Mechanistic Rationale: For sterically demanding substrates where imine formation fails, Pd-catalyzed C-N bond formation is utilized. The catalytic cycle involves oxidative addition of the 4-halo-1-methylpiperidine to the Pd(0) species, followed by coordination of the deprotonated 1,2-benzoxazol-5-amine, and subsequent reductive elimination. XPhos is chosen as the ligand because its bulky, electron-rich biaryl structure facilitates the challenging reductive elimination step for sp³-sp² amine couplings.

Materials:

  • 1,2-Benzoxazol-5-amine (1.0 equiv, 5.0 mmol)

  • 4-Bromo-1-methylpiperidine hydrobromide (1.2 equiv, 6.0 mmol)

  • Pd₂(dba)₃ (0.05 equiv, 0.25 mmol)

  • XPhos (0.10 equiv, 0.50 mmol)

  • Cesium Carbonate (Cs₂CO₃) (3.0 equiv, 15.0 mmol) Note: Excess base is required to neutralize the hydrobromide salt of the piperidine reagent.

  • Anhydrous 1,4-Dioxane (0.1 M, 50 mL)

Step-by-Step Procedure:

  • Preparation: In a Schlenk flask or a heavy-walled pressure tube, combine 1,2-benzoxazol-5-amine (0.67 g, 5.0 mmol), 4-bromo-1-methylpiperidine hydrobromide (1.55 g, 6.0 mmol), and Cs₂CO₃ (4.89 g, 15.0 mmol).

  • Degassing: Add anhydrous 1,4-Dioxane (50 mL). Sparge the suspension with Argon gas for 15 minutes to remove dissolved oxygen, which rapidly deactivates the Pd catalyst.

  • Catalyst Addition: Quickly add Pd₂(dba)₃ (229 mg, 0.25 mmol) and XPhos (238 mg, 0.50 mmol) against a positive flow of Argon. Seal the vessel.

  • Heating: Heat the reaction mixture in a pre-heated oil bath at 100 °C for 12 hours.

  • Workup: Cool the mixture to room temperature. Dilute with Ethyl Acetate (50 mL) and filter the suspension through a pad of Celite to remove the inorganic salts and precipitated palladium black. Wash the Celite pad with additional Ethyl Acetate (2 × 20 mL).

  • Purification: Concentrate the filtrate in vacuo. Purify the crude material via reverse-phase preparative HPLC (Water/Acetonitrile with 0.1% TFA) or standard silica gel chromatography (DCM/MeOH/NH₄OH) to isolate the target compound.

References

  • WO2017192841A1 - Methods of treatment and combination therapies using gcase activator heterobicyclic and related compounds - Google Patents. 2

  • Benzo[d]isoxazol-5-ylaMine | 239097-74-6 - ChemicalBook. 3

  • 1-Methylazepan-4-one | High-Purity Research Chemical - Benchchem. 5

  • 1,3,5-triazine-2,4-diamine (ASP3026), a Potent and Selective Anaplastic Lymphoma Kinase (ALK) Inhibitor - J-Stage. 1

  • Newly Synthesized Indolylacetic Derivatives Reduce Tumor Necrosis Factor-Mediated Neuroinflammation and Prolong Survival in Amyotrophic Lateral Sclerosis Mice - PMC. 4

Sources

standard operating procedure for handling benzisoxazole amines in the lab

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol: Safe Handling and Stabilization of Benzisoxazole Amines

Part 1: Executive Summary & Strategic Importance

Benzisoxazole amines (e.g., 3-amino-1,2-benzisoxazole) are privileged scaffolds in medicinal chemistry, serving as critical pharmacophores in atypical antipsychotics (Risperidone, Paliperidone) and anticonvulsants (Zonisamide) [1]. However, their utility is counterbalanced by a unique chemical fragility: the isoxazole ring’s susceptibility to Kemp elimination under basic conditions and reductive cleavage.

This guide moves beyond standard Safety Data Sheets (SDS) to provide a mechanistic handling protocol. It addresses the "silent" hazards of chemical instability that can lead to unexpected yield loss and the formation of toxic cyanophenol byproducts during routine synthesis.

Part 2: Safety Architecture & Hazard Assessment

Toxicological Profile

While most benzisoxazole amines are not classified as acutely fatal, they possess significant irritant and bioactive properties.

  • Acute Toxicity: Category 4 (Oral).[1][2] Harmful if swallowed [2].[1][2][3][4]

  • Irritation: Causes serious eye irritation (H319) and skin irritation (H315).[1][2][4] Respiratory tract irritation (H335) is common with fine powders [3].

  • Sensitization: Potential for skin sensitization upon prolonged contact due to the reactive amine moiety.

The "Kemp Elimination" Trap (Critical Mechanism)

The defining hazard of 1,2-benzisoxazoles is the lability of the N-O bond. In the presence of a base, particularly in polar aprotic solvents (DMSO, DMF), the C-3 proton (or substituents at C-3) can trigger a concerted E2-type ring opening known as the Kemp Elimination [4].

  • Mechanism: Base abstracts a proton

    
     Electron cascade 
    
    
    
    N-O bond cleavage.
  • Result: Formation of o-cyanophenols (salicylonitriles), which are chemically distinct and often toxic byproducts.

  • Operational Impact: Standard basic workups (e.g., 1M NaOH washes) can destroy the product.

Part 3: Chemical Stability Logic (Visualization)

The following diagram illustrates the stability boundaries for benzisoxazole amines. Use this decision tree to select compatible reagents.

BenzisoxazoleStability Substrate Benzisoxazole Amine (Scaffold) Condition_Base Strong Base (NaOH, NaH) + Polar Aprotic Solvent Substrate->Condition_Base Exposure Condition_Red Reducing Conditions (H2/Pd, Zn/HCl, LAH) Substrate->Condition_Red Exposure Condition_Acid Mild Acid / Neutral (HCl, DCM, MeOH) Substrate->Condition_Acid Exposure Result_Kemp Kemp Elimination Product (o-Cyanophenol) Condition_Base->Result_Kemp Rapid Degradation Result_Cleave Reductive Ring Opening (o-Hydroxyamidine/Phenol) Condition_Red->Result_Cleave N-O Bond Cleavage Result_Stable Intact Scaffold (Desired State) Condition_Acid->Result_Stable Preserved

Figure 1: Stability decision tree indicating reaction conditions that trigger ring degradation versus those that preserve the scaffold.

Part 4: Detailed Operational Protocols

Storage and Weighing

Objective: Prevent hydrolysis and inhalation exposure.

ParameterSpecificationRationale
Temperature 2°C to 8°CRetards spontaneous decomposition.
Atmosphere Argon or NitrogenAmines absorb CO₂ from air (carbamate formation); moisture promotes hydrolysis.
Container Amber GlassProtects photosensitive amine moieties.
Weighing HEPA Enclosure / Fume Hood Prevents inhalation of irritant dusts (H335).

Protocol:

  • Don PPE: Nitrile gloves (double gloving recommended for potent analogs), lab coat, and safety goggles.

  • Transfer the container to a balance inside a certified fume hood or powder containment enclosure.

  • Use an antistatic gun if the powder is fluffy/charged to prevent dispersal.

  • Reseal the container immediately with Parafilm or electrical tape after use.

Reaction Setup (Preventing Degradation)

Objective: Perform functionalization without triggering the Kemp elimination.

Step-by-Step Workflow:

  • Solvent Selection:

    • Preferred: DCM, THF, Toluene.

    • Avoid: DMSO or DMF if strong bases are present (accelerates elimination by orders of magnitude) [5].

  • Base Selection:

    • If a base is required (e.g., for acylation), use non-nucleophilic organic bases like DIPEA or TEA.

    • Critical: Avoid hydroxide (OH⁻) or alkoxide (OR⁻) bases unless ring opening is the intended reaction.

  • Temperature Control:

    • Maintain reaction temperature < 40°C where possible. High heat significantly lowers the energy barrier for N-O bond cleavage.

Workup and Purification (The "Acid Wash" Rule)

Objective: Isolate product without inducing hydrolysis.

Protocol:

  • Quenching:

    • Do NOT quench with strong basic solutions (e.g., 1M NaOH).

    • Use Saturated Ammonium Chloride (NH₄Cl) or water.

  • Extraction:

    • Extract into an organic solvent (EtOAc or DCM).

    • Self-Validation Check: If the aqueous layer turns bright yellow/orange upon basification, you may have generated a cyanophenol byproduct (phenolate anions are often colored).

  • Drying:

    • Use Anhydrous Sodium Sulfate (Na₂SO₄). Avoid Magnesium Sulfate (MgSO₄) if the amine is highly Lewis-basic, as it may coordinate.

  • Chromatography:

    • Standard Silica Gel is generally compatible.

    • Modifier: Use 1% Triethylamine (TEA) in the eluent to prevent streaking of the amine, but ensure the column is not left standing in base for extended periods.

Part 5: Waste Disposal & Deactivation

Benzisoxazoles are nitrogen-rich heterocycles. While not typically explosive like pure azides, the isoxazole ring possesses energetic potential.

  • Segregation: Do not mix with strong oxidizing acids (Nitric, Perchloric) in the waste stream.

  • Classification: Dispose of as High-Potency Organic Waste if the compound is a known bioactive intermediate.

  • Deactivation (Spills):

    • Small spills can be treated with dilute acid (1M HCl) to protonate the amine and stabilize the ring before absorption onto vermiculite.

    • Avoid bleach (hypochlorite) as it may form unstable chloroamines.

Part 6: Handling Workflow Diagram

HandlingProtocol cluster_0 Preparation cluster_1 Reaction & Workup Start Start: Benzisoxazole Amine Weigh Weighing (Fume Hood/HEPA) Start->Weigh Solvent Solvent Choice (Avoid DMSO+Base) Weigh->Solvent React Reaction (<40°C, Weak Base) Solvent->React Quench Quench (Sat. NH4Cl) React->Quench Extract Extraction (Check Aq. Color) Quench->Extract Disposal Disposal (Non-Halogenated Organic) Extract->Disposal

Figure 2: End-to-end operational workflow for handling benzisoxazole amines.

Part 7: References

  • Wikipedia Contributors. (2023). Benzisoxazole.[1][2][5][6][7][8] Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • Kemp, D. S., & Casey, M. L. (1973). Physical organic chemistry of benzisoxazoles. II. The base-catalyzed decomposition of benzisoxazoles. Journal of the American Chemical Society.[9] Retrieved from [Link]

  • Vander Lingen, P. (2008). Kemp Elimination: Reaction Mechanism and Solvent Effects. The Chemical Reaction Database. Retrieved from [Link]

Sources

Application Note: Dose-Response Curve Generation for 3-(1-Methylpiperidin-4-yl)-1,2-benzoxazol-5-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Profile

This technical guide details the protocol for generating robust dose-response curves for 3-(1-Methylpiperidin-4-yl)-1,2-benzoxazol-5-amine . Based on its chemical scaffold—a basic piperidine linked to a benzisoxazole core—this molecule exhibits the classic pharmacophore of a Class A GPCR ligand , specifically structurally aligned with 5-HT4 receptor agonists (serotoninergic prokinetics/nootropics) or Dopamine D2/5-HT2 modulators [1, 2].

For the purpose of this protocol, we assume the primary interrogation is for functional agonism (Gs-coupled cAMP accumulation) , which is the standard mechanism of action for benzisoxazole-piperidine derivatives targeting 5-HT4 receptors.

Chemical Identity[1][2][3][4][5][6]
  • IUPAC Name: 3-(1-Methylpiperidin-4-yl)-1,2-benzoxazol-5-amine

  • Physicochemical Properties:

    • Basic Center: The

      
      -methylpiperidine nitrogen (
      
      
      
      ) requires careful pH buffering.
    • Solubility: The benzoxazole core is lipophilic. DMSO is the required vehicle.

    • Stability: Amine at position 5 is sensitive to oxidation; use fresh stocks or store under inert gas.

Experimental Design Strategy

The Logic of Dilution

To accurately determine the


 (half-maximal effective concentration), we must capture the full sigmoidal profile: the lower asymptote (background), the linear dynamic range (Hill slope), and the upper asymptote (saturation).
  • Range:

    
     M to 
    
    
    
    M (10 µM down to 10 pM).
  • Spacing: Semi-log (half-log) dilutions (factor of

    
    ) are superior to 1:10 dilutions for defining the inflection point (Hill slope) accurately [3].
    
Vehicle Control & Solubility

Benzisoxazoles can precipitate in aqueous buffers at high micromolar concentrations.

  • Stock Solvent: 100% DMSO (Anhydrous).

  • Final Assay Concentration: DMSO must be normalized to 0.1% or 0.5% across all wells.

    • Why? DMSO affects membrane fluidity and GPCR coupling efficiency. A "gradient" of DMSO across the dose curve will introduce systematic error (artifactual potency shifts).

Workflow Visualization

The following diagram outlines the critical path from stock preparation to data acquisition.

G Stock Compound Stock (10 mM in DMSO) Dilution Serial Dilution (1:3.16 in DMSO) Stock->Dilution 10-point Intermed Intermediate Plate (Buffer + 1% DMSO) Dilution->Intermed 1:100 Dilution Treatment Ligand Addition (30 min @ 37°C) Intermed->Treatment Transfer Cells Cell Seeding (HEK293-5HT4) Cells->Treatment Lysis Lysis & Detection (cAMP HTRF/Glo) Treatment->Lysis Agonist Mode Analysis 4PL Curve Fit (Data Normalization) Lysis->Analysis

Figure 1: Experimental workflow for high-fidelity dose-response generation. Note the intermediate dilution step to normalize DMSO concentration before cell contact.

Detailed Protocol: cAMP Accumulation Assay (Gs-Coupled)

This protocol is optimized for a Homogeneous Time-Resolved Fluorescence (HTRF) or GloSensor readout.

Reagents & Equipment
  • Compound: 3-(1-Methylpiperidin-4-yl)-1,2-benzoxazol-5-amine (Purity >95%).

  • Assay Buffer: HBSS + 20 mM HEPES (pH 7.4) + 0.1% BSA (stabilizer) + 0.5 mM IBMX (Phosphodiesterase inhibitor - Critical to prevent cAMP degradation).

  • Cell Line: HEK293 stably expressing the target receptor (e.g., 5-HT4).

  • Reference Agonist: Serotonin (5-HT) or BIMU-8 (Positive Control).

Compound Preparation (The "3-Plate" Method)

Step 1: Master Stock (Plate A)

  • Dissolve solid compound to 10 mM in 100% DMSO.

  • Perform a 1:3.16 serial dilution in 100% DMSO in a V-bottom plate (10 points).

    • Top Conc: 10 mM.

    • Bottom Conc: ~0.3 µM.[1]

Step 2: Intermediate Dilution (Plate B) Objective: Reduce DMSO to prevent cell toxicity while keeping compound soluble.

  • Transfer 2 µL from Plate A into 198 µL of Assay Buffer.

  • Mix well.

    • New Top Conc: 100 µM.[2]

    • DMSO Conc: 1%.

Step 3: Cell Treatment (Plate C)

  • Seed cells (e.g., 2,000 cells/well in 384-well low-volume plate) in 5 µL media/buffer.

  • Add 5 µL of compound from Plate B to the cells.

    • Final Assay Volume: 10 µL.

    • Final Top Conc: 50 µM.

    • Final DMSO: 0.5% (Constant across all wells).

Incubation & Detection
  • Stimulation: Incubate for 30 minutes at 37°C . (cAMP responses are rapid; longer incubations allow receptor desensitization).

  • Detection: Add detection reagents (cAMP-d2 and Anti-cAMP-Cryptate) per kit instructions.

  • Read: Incubate 1 hour at RT and read on an HTRF-compatible plate reader (e.g., EnVision, PHERAstar).

Data Analysis & Visualization

Signaling Pathway Context

Understanding the pathway is crucial for interpreting the Hill slope. 5-HT4 agonists drive the Gs-protein pathway.

Pathway Ligand 3-(1-Methylpiperidin-4-yl)- 1,2-benzoxazol-5-amine GPCR 5-HT4 Receptor (GPCR) Ligand->GPCR Binding Gs Gαs Protein GPCR->Gs Activation AC Adenylyl Cyclase Gs->AC Stimulation cAMP cAMP (Readout) AC->cAMP Conversion ATP ATP ATP->AC

Figure 2: Gs-coupled signaling cascade. The assay measures the accumulation of cAMP, which is directly proportional to ligand efficacy.

Curve Fitting Model

Raw data (RFU or RLU) must be normalized to % Response relative to the Reference Agonist (e.g., 1 µM 5-HT = 100%).

Use the 4-Parameter Logistic (4PL) Equation :



  • X: Log of compound concentration.

  • Y: Normalized Response.

  • Top/Bottom: Saturation plateaus.

Acceptance Criteria (QC)
MetricAcceptance ThresholdTroubleshooting
Z-Factor > 0.5If < 0.5, check pipetting precision or cell health.
Hill Slope 0.8 – 1.2If > 1.5, suspect compound precipitation or non-specific binding.

> 0.98If low, exclude outliers (max 1 per triplicate).
DMSO Effect < 10% driftCompare Vehicle control vs. Media only.

Troubleshooting & Optimization

Issue: "Bell-Shaped" Curve (Hook Effect)
  • Observation: Signal decreases at the highest concentrations (e.g., 10 µM and 30 µM).

  • Cause:

    • Cytotoxicity: The benzoxazole amine might be toxic at high doses. Check cell viability (ATP assay).

    • Solubility Crash: Compound precipitates, reducing effective concentration.

    • Off-Target: Cross-reactivity with Gi-coupled receptors (e.g., 5-HT1) at high concentrations.

  • Solution: Mask the top points in the curve fit and note the "Hook Effect" in the report.

Issue: Low Potency ( > 10 µM)
  • Cause: The "5-amine" variant might be a partial agonist or a metabolite with lower affinity than the parent 5-HT4 ligands (which often have bulky esters/amides at position 4 of the piperidine).

  • Solution: Verify the compound identity by LC-MS. Ensure the IBMX concentration is sufficient (0.5 mM) to prevent cAMP breakdown, which can artificially lower apparent potency.

References

  • IUPHAR/BPS Guide to Pharmacology. 5-Hydroxytryptamine receptors. [Link]

  • National Center for Biotechnology Information (NCBI). Assay Guidance Manual: Basics of Assay Equipment and Instrumentation for High Throughput Screening. [Link]

  • Strupczewski, J. T., et al. (1985). "Synthesis and neuroleptic activity of 3-(1-substituted-4-piperidinyl)-1,2-benzisoxazoles." Journal of Medicinal Chemistry, 28(6), 761-769. (Foundation for benzisoxazole-piperidine pharmacophore).[2] [Link]

  • Dumuis, A., et al. (1988). "Arachidonic acid released from striatal neurons by joint stimulation of ionotropic glutamate and 5-HT4 receptors." Trends in Pharmacological Sciences (Context for 5-HT4 signaling).

Sources

storage and stability guidelines for 1,2-benzoxazol-5-amine stock solutions

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed as a definitive technical guide for the handling, storage, and stability maintenance of 1,2-benzoxazol-5-amine (also known as 5-amino-1,2-benzisoxazole).[1] It synthesizes chemical principles with practical laboratory protocols to ensure data integrity in drug discovery and biological screening.

Executive Summary

1,2-Benzoxazol-5-amine is a bicyclic aromatic amine frequently utilized as a scaffold in medicinal chemistry (e.g., for antipsychotics like risperidone derivatives or kinase inhibitors).[1] While the 1,2-benzisoxazole core is relatively robust, the C5-primary amine renders the compound susceptible to oxidative degradation, and the isoxazole ring exhibits specific sensitivity to strong bases (Kemp elimination). This guide outlines a rigorous protocol to mitigate oxidative coupling (browning) and hydrolytic ring-opening, ensuring stock solution integrity for up to 12 months.

Physicochemical Profile & Solubility

Understanding the intrinsic properties of the compound is the first step in designing a stability protocol.

PropertyValue / CharacteristicImplication for Handling
Structure 5-amino-1,2-benzisoxazoleContains an oxidizable aniline-like amine and a base-sensitive isoxazole ring.[1]
Molecular Weight ~134.14 g/mol Suitable for high-concentration stocks (e.g., 100 mM).
pKa (Amine) ~3.5 – 4.5 (Estimated)Weakly basic; will not protonate at neutral pH.
LogP ~1.5 – 2.0Moderate lipophilicity; low water solubility.
Solubility (Water) < 1 mg/mLUnsuitable for aqueous stock solutions.
Solubility (DMSO) > 50 mg/mLPreferred solvent for stock preparation.
Solubility (Ethanol) > 20 mg/mLSuitable for short-term use; volatile (concentration drift risk).[1]

Critical Stability Factors

To ensure "Trustworthiness" in your data, you must control the three primary degradation pathways:

  • Oxidative Coupling (The "Browning" Effect):

    • Mechanism:[1][2] The primary amine (-NH2) on the aromatic ring is electron-rich.[1] Exposure to atmospheric oxygen and light facilitates radical formation, leading to azo-linkages or polymerization (similar to aniline oxidation).

    • Prevention:[1][3] Exclusion of light and oxygen is mandatory.

  • Base-Catalyzed Ring Opening (Kemp Elimination):

    • Mechanism:[1][2] Unlike 1,3-benzoxazoles, 1,2-benzisoxazoles are sensitive to strong bases.[1] A base can abstract the C3-proton (if present) or attack the ring, leading to ring cleavage and formation of salicylonitriles [1].

    • Prevention:[1][3] Avoid basic buffers (pH > 9) during dilution. Never use NaOH to adjust solubility.

  • Hygroscopicity:

    • Mechanism:[1][2] Absorption of water into DMSO stocks promotes hydrolysis and lowers the freezing point of DMSO, causing repeated micro-thaw cycles in -20°C freezers.

Protocol: Preparation of Master Stock Solutions

Objective: Create a 100 mM Master Stock in DMSO with maximum stability.

Materials Required[1][2][4][6][7][8][9][10][11][12][13]
  • Compound: 1,2-benzoxazol-5-amine (>98% purity).[1]

  • Solvent: Anhydrous DMSO (Dimethyl sulfoxide), ≥99.9%, stored over molecular sieves.

  • Vials: Amber glass vials with PTFE-lined screw caps (to prevent plasticizer leaching).[1]

  • Gas: Argon or Nitrogen stream.[4]

Step-by-Step Workflow
  • Equilibration: Allow the solid compound vial to warm to room temperature before opening to prevent water condensation on the hygroscopic solid.

  • Weighing: Weigh the desired amount (e.g., 13.4 mg for 1 mL of 100 mM stock) into an amber vial.

  • Solvation: Add Anhydrous DMSO.

    • Note: Do not vortex vigorously, as this aerates the solution. Dissolve by gentle swirling or mild sonication (max 30 seconds).

  • Aliquot Generation: Immediately divide the master stock into single-use aliquots (e.g., 50 µL) to avoid freeze-thaw cycles.

  • Inert Gas Overlay: Gently blow a stream of Argon or Nitrogen into the headspace of each vial for 5-10 seconds to displace oxygen.

  • Sealing: Cap tightly with PTFE-lined caps. Parafilm is recommended for long-term storage.[1]

Visualization: Stock Preparation Workflow

StockPrep Solid Solid Compound (Warm to RT) Weigh Weigh into Amber Vial Solid->Weigh Dissolve Add Anhydrous DMSO (Gentle Swirl) Weigh->Dissolve Aliquot Split into Single-Use Vials Dissolve->Aliquot Avoid Aeration Gas Argon/N2 Overlay Aliquot->Gas Critical Step Store Store at -80°C (Dark) Gas->Store

Figure 1: Optimized workflow for preparing oxidation-resistant stock solutions.[1]

Storage Guidelines & Shelf Life

ConditionTemperatureStability EstimateRecommendation
Solid State 4°C or -20°C> 2 YearsKeep desiccated.[1][3] Protect from light.[3][4][5][6]
DMSO Stock Room Temp (25°C)< 1 WeekNot Recommended. Oxidation risk high.
DMSO Stock 4°C (Fridge)< 1 MonthDMSO may solidify/liquefy repeatedly.
DMSO Stock -20°C6 MonthsStandard storage.[1]
DMSO Stock -80°C> 12 MonthsGold Standard for long-term bio-banking.[1]

Freeze-Thaw Rule: Limit to maximum 3 cycles . Why? Each cycle introduces condensation and promotes micro-precipitation. If a precipitate is observed, sonicate briefly (10s). If the precipitate persists or the solution turns dark brown/black, discard.

Quality Control (QC) & Troubleshooting

Trustworthiness requires validation. Use this decision tree to assess stock integrity.

QC Method: HPLC-UV
  • Column: C18 Reverse Phase.

  • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (0.1% Formic Acid). Avoid high pH buffers.

  • Detection: 254 nm (aromatic ring) and 280 nm.

  • Pass Criteria: Purity > 95%; no new peaks at higher retention times (indicative of dimers/oligomers).

Troubleshooting Logic

QC_Logic Check Visual Inspection of Stock Clear Clear/Light Yellow Check->Clear Dark Dark Brown/Black Check->Dark Precip Cloudy/Precipitate Check->Precip Action1 Proceed to Experiment Clear->Action1 Action2 Oxidation Detected. Discard. Dark->Action2 Action3 Sonicate (10s) & Warm to 37°C Precip->Action3 Action3->Check Re-inspect

Figure 2: Visual inspection decision tree for rapid quality assessment.[1]

Biological Assay Application (Dilution Protocol)

When moving from DMSO stock to aqueous assay buffer:

  • Intermediate Dilution: Perform a serial dilution in DMSO first to reach 100x the final concentration.

  • Final Step: Spike the 100x DMSO solution into the assay buffer (rapid mixing).

  • DMSO Limit: Keep final DMSO concentration < 1% (v/v) to avoid cell toxicity or enzyme denaturation, unless validated otherwise.

  • Buffer pH: Ensure assay buffer is pH 6.0 – 8.0. Avoid pH > 9.0 to prevent isoxazole ring degradation [2].

References

  • Kemp, D. S., & Casey, M. L. (1973). Physical organic chemistry of benzisoxazoles. II. The base-catalyzed decomposition of some benzisoxazoles. Journal of the American Chemical Society.

  • BenchChem. (2025).[7][8] The Dual Nature of the Isoxazole Ring: Reactivity and Stability Guide. BenchChem Technical Notes.

  • Sigma-Aldrich. (n.d.). Product Specification: 5-Aminobenzoxazole (CAS 63837-12-7).[1] Merck/Sigma-Aldrich.

  • Thermo Fisher Scientific. (n.d.). Handling and Storage Instructions for Peptides and Heterocycles. Thermo Fisher Technical Resources.

Sources

Application Notes and Protocols for the Extraction of 3-(1-Methylpiperidin-4-yl)-1,2-benzoxazol-5-amine from Plasma

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive overview and detailed protocols for the extraction of 3-(1-Methylpiperidin-4-yl)-1,2-benzoxazol-5-amine from plasma matrices. The methodologies described herein are designed for researchers, scientists, and drug development professionals engaged in pharmacokinetic, toxicokinetic, and bioanalytical studies. This document emphasizes the scientific rationale behind the selection of each extraction technique, ensuring robust and reproducible results.

Introduction: The Importance of Sample Preparation

The accurate quantification of drug molecules in biological matrices is a cornerstone of pharmaceutical development. Plasma, being a complex mixture of proteins, lipids, salts, and other endogenous substances, presents a significant analytical challenge. Effective sample preparation is paramount to remove interfering components, concentrate the analyte of interest, and ensure compatibility with downstream analytical instrumentation, such as liquid chromatography-mass spectrometry (LC-MS). The choice of extraction method is critically dependent on the physicochemical properties of the analyte.

Physicochemical Properties of 3-(1-Methylpiperidin-4-yl)-1,2-benzoxazol-5-amine

The chemical structure of 3-(1-Methylpiperidin-4-yl)-1,2-benzoxazol-5-amine is represented by the SMILES string: CN1CCC(CC1)c2noc3cc(N)ccc23.

Table 1: Predicted Physicochemical Properties

PropertyPredicted ValuePrediction Tool/MethodImplication for Extraction
pKa (most basic) 8.5 - 9.5ChemAxon[1][2], ACD/Labs Percepta[3][4]The piperidine nitrogen is the most basic center. At physiological pH (~7.4), the compound will be predominantly protonated (cationic). pH adjustment is crucial for efficient extraction.
logP 2.0 - 2.8Molinspiration[5][6], ChemAxon[1], ACD/Labs Percepta[3][7]Indicates moderate lipophilicity. Suitable for both Liquid-Liquid Extraction (LLE) with appropriate organic solvents and Reversed-Phase Solid-Phase Extraction (SPE).
Aqueous Solubility Moderately solubleChemAxon[1], ACD/Labs Percepta[3]Solubility is pH-dependent. Higher solubility at lower pH due to protonation.

These predicted properties suggest that 3-(1-Methylpiperidin-4-yl)-1,2-benzoxazol-5-amine is a basic compound with moderate lipophilicity. This profile allows for the application of several common extraction techniques, including Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and Protein Precipitation (PPT). The choice among these will depend on the desired level of sample cleanup, sensitivity, and throughput.

Recommended Extraction Methodologies

This section details three distinct protocols for the extraction of 3-(1-Methylpiperidin-4-yl)-1,2-benzoxazol-5-amine from plasma. Each protocol is accompanied by an explanation of the underlying principles and a workflow diagram.

Liquid-Liquid Extraction (LLE)

Principle: LLE is a classic extraction technique based on the differential partitioning of a compound between two immiscible liquid phases, typically an aqueous phase (plasma) and an organic solvent. For basic compounds like our target analyte, adjusting the pH of the aqueous phase to suppress its ionization (i.e., making it more basic) will favor its partitioning into the organic phase.

Rationale for Protocol Design:

  • pH Adjustment: By raising the pH of the plasma sample to >10 (at least 2 pH units above the pKa of the piperidine nitrogen), we deprotonate the analyte, rendering it neutral and significantly increasing its lipophilicity. This is a critical step for efficient extraction into an organic solvent.

  • Solvent Selection: A moderately polar, water-immiscible organic solvent is ideal. A mixture of methyl tert-butyl ether (MTBE) and dichloromethane (DCM) offers a good balance of polarity to extract the analyte while minimizing the co-extraction of highly polar or non-polar interferences.

Protocol:

  • Sample Preparation: To 100 µL of plasma in a microcentrifuge tube, add 10 µL of an appropriate internal standard solution.

  • pH Adjustment: Add 25 µL of 1 M sodium hydroxide to the plasma sample to raise the pH to >10. Vortex briefly to mix.

  • Extraction: Add 500 µL of the extraction solvent (e.g., MTBE:DCM, 80:20 v/v).

  • Mixing: Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and partitioning.

  • Phase Separation: Centrifuge at 10,000 x g for 5 minutes to separate the aqueous and organic layers.

  • Collection: Carefully transfer the upper organic layer to a clean tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase used for LC-MS analysis. Vortex to ensure complete dissolution.

  • Analysis: Transfer the reconstituted sample to an autosampler vial for injection.

Diagram:

LLE_Workflow plasma 1. Plasma Sample + IS ph_adjust 2. Add NaOH (pH > 10) plasma->ph_adjust extraction 3. Add Organic Solvent (MTBE/DCM) ph_adjust->extraction mix 4. Vortex extraction->mix centrifuge 5. Centrifuge mix->centrifuge collect 6. Collect Organic Layer centrifuge->collect evaporate 7. Evaporate to Dryness collect->evaporate reconstitute 8. Reconstitute in Mobile Phase evaporate->reconstitute analyze 9. LC-MS Analysis reconstitute->analyze

Caption: Liquid-Liquid Extraction Workflow.

Solid-Phase Extraction (SPE)

Principle: SPE is a more selective and efficient technique than LLE. It involves passing the sample through a solid sorbent bed that retains the analyte based on specific interactions. The analyte is then eluted with a small volume of a strong solvent. For our basic and moderately lipophilic analyte, a mixed-mode cation exchange SPE sorbent is highly recommended.

Rationale for Protocol Design:

  • Sorbent Selection: A mixed-mode sorbent with both reversed-phase (e.g., C8 or C18) and strong cation exchange (e.g., sulfonic acid) functionalities provides a dual retention mechanism. This allows for very selective binding of the basic analyte while enabling the washing away of neutral and acidic interferences.

  • Method Steps:

    • Conditioning: Prepares the sorbent for sample loading.

    • Equilibration: Brings the sorbent to the same pH as the loading solution.

    • Loading: The acidified plasma sample ensures the analyte is fully protonated and can bind to the cation exchange sites.

    • Washing: An acidic wash removes weakly bound interferences, followed by an organic wash to remove lipophilic interferences.

    • Elution: A basic organic solvent neutralizes the analyte and disrupts the ionic interaction with the sorbent, while the organic component disrupts the reversed-phase interaction, leading to efficient elution.

Protocol:

  • Sample Pre-treatment: To 100 µL of plasma, add 10 µL of internal standard and 200 µL of 2% phosphoric acid in water. Vortex to mix.

  • SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge (e.g., 30 mg, 1 mL) with 1 mL of methanol.

  • SPE Cartridge Equilibration: Equilibrate the cartridge with 1 mL of 2% phosphoric acid in water.

  • Sample Loading: Load the pre-treated plasma sample onto the SPE cartridge.

  • Washing Step 1: Wash the cartridge with 1 mL of 0.1 M acetic acid.

  • Washing Step 2: Wash the cartridge with 1 mL of methanol.

  • Elution: Elute the analyte with 500 µL of 5% ammonium hydroxide in methanol into a clean collection tube.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.

  • Analysis: Transfer to an autosampler vial for LC-MS analysis.

Diagram:

SPE_Workflow plasma 1. Plasma Sample + IS + Acid load 4. Load Sample plasma->load condition 2. Condition SPE (Methanol) equilibrate 3. Equilibrate SPE (Acidic Buffer) condition->equilibrate equilibrate->load wash1 5. Wash 1 (Aqueous Acid) load->wash1 wash2 6. Wash 2 (Organic) wash1->wash2 elute 7. Elute (Basic Organic) wash2->elute evaporate 8. Evaporate to Dryness elute->evaporate reconstitute 9. Reconstitute in Mobile Phase evaporate->reconstitute analyze 10. LC-MS Analysis reconstitute->analyze

Caption: Solid-Phase Extraction Workflow.

Protein Precipitation (PPT)

Principle: PPT is the simplest and fastest sample preparation technique. It involves adding a water-miscible organic solvent or a strong acid to the plasma sample to denature and precipitate the proteins. The analyte remains in the supernatant, which is then separated by centrifugation.

Rationale for Protocol Design:

  • Solvent Choice: Acetonitrile is a highly effective precipitating agent and is compatible with most reversed-phase LC systems.

  • Simplicity and Speed: This method is ideal for high-throughput screening where extensive sample cleanup is not the primary concern. However, it is the "dirtiest" of the three methods, as it does not remove many other endogenous components, which can lead to matrix effects in the LC-MS analysis.

Protocol:

  • Sample Aliquoting: In a microcentrifuge tube, aliquot 100 µL of plasma. Add 10 µL of the internal standard.

  • Precipitation: Add 300 µL of ice-cold acetonitrile to the plasma sample.

  • Mixing: Vortex vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge at 12,000 x g for 10 minutes to pellet the precipitated proteins.

  • Supernatant Collection: Carefully transfer the supernatant to a clean tube or an autosampler vial.

  • Analysis: Inject the supernatant directly into the LC-MS system. (Optional: The supernatant can be evaporated and reconstituted in the mobile phase to increase concentration).

Diagram:

PPT_Workflow plasma 1. Plasma Sample + IS precipitate 2. Add Acetonitrile plasma->precipitate mix 3. Vortex precipitate->mix centrifuge 4. Centrifuge mix->centrifuge collect 5. Collect Supernatant centrifuge->collect analyze 6. LC-MS Analysis collect->analyze

Caption: Protein Precipitation Workflow.

Method Validation Considerations

Irrespective of the chosen extraction method, a thorough validation according to regulatory guidelines (e.g., FDA, EMA) is essential. Key validation parameters that are heavily influenced by the extraction process include:

  • Recovery: The efficiency of the extraction process.

  • Matrix Effect: The suppression or enhancement of the analyte signal due to co-eluting endogenous components.

  • Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components.

  • Process Efficiency: The overall efficiency of the extraction and analytical process.

Conclusion

The successful extraction of 3-(1-Methylpiperidin-4-yl)-1,2-benzoxazol-5-amine from plasma can be achieved using LLE, SPE, or PPT. The choice of method should be guided by the specific requirements of the study. For the highest degree of selectivity and sample cleanup, mixed-mode cation exchange SPE is the recommended approach. LLE provides a good balance of cleanup and simplicity, while PPT is best suited for high-throughput applications where some degree of matrix effect can be tolerated or compensated for. The protocols provided in this guide, which are based on the predicted physicochemical properties of the analyte, offer a solid starting point for method development and validation.

References

  • Molinspiration. (n.d.). logP - octanol-water partition coefficient calculation. Retrieved from [Link]

  • Rowan. (n.d.). Rowan's Free Online pKa Calculator. Retrieved from [Link]

  • ACD/Labs. (n.d.). Predict Molecular Properties | Percepta Software. Retrieved from [Link]

  • ACD/Labs. (2012). ACD/Labs Releases Percepta. Retrieved from [Link]

  • Lalitha, G., & Sivakamasundari, S. (2010). Calculation of Molecular Lipophilicity and Drug Likeness for Few Heterocycles. Oriental Journal of Chemistry, 26(1), 135-141.
  • Mansouri, K., et al. (2019). Open-source QSAR models for pKa prediction using multiple machine learning approaches.
  • ACD/Labs. (2024). ACD/Labs announces version 2025 of software on its Spectrus and Percepta platforms. Retrieved from [Link]

  • Molinspiration. (n.d.). Calculation of molecular properties. Retrieved from [Link]

  • ChemAxon. (2023, April 19). Predicting pKa. Retrieved from [Link]

  • Ansari, M., & White, A. D. (2023). SolTranNet – A machine learning tool for fast aqueous solubility prediction.
  • Mansouri, K., et al. (2019). Open-source QSAR models for pKa prediction using multiple machine learning approaches.
  • Molinspiration. (n.d.). Molinspiration bioactivity scores prediction. Retrieved from [Link]

  • ChemAxon. (n.d.). Calculators & Predictors. Retrieved from [Link]

  • Reddit. (2023, August 17). Computational pKa Determination. r/comp_chem. Retrieved from [Link]

  • Rowan. (n.d.). Predicting Solubility. Retrieved from [Link]

  • Llompart, P., & Marcou, G. (n.d.). Predictor - Solubility. Retrieved from [Link]

  • ACD/Labs. (n.d.). Calculate Partition Coefficients | LogP Prediction Software. Retrieved from [Link]

  • Rowan. (n.d.). pKa Prediction. Retrieved from [Link]

  • Koerstz, M., et al. (2023). pKalculator: A pKa predictor for C–H bonds.
  • Meyer, E. (2025, December 12). Prediction of physico-chemical and ADME properties with ACD/Percepta (Coffee Lecture No. 18). YouTube. Retrieved from [Link]

  • Koerstz, M., et al. (2023). pKalculator: A pKa predictor for C-H bonds. ChemRxiv.
  • Pelz, N. F., et al. (2018). Computational tools and resources for metabolism-related property predictions. 1. Overview of publicly available (free and commercial) databases and software. Journal of Computer-Aided Molecular Design, 32(4), 473–494.
  • Molinspiration. (n.d.). Molinspiration Cheminformatics. Retrieved from [Link]

  • Zhou, Z., et al. (2024). Predicting Polymer Solubility in Solvents Using SMILES Strings. Polymers, 16(1), 123.
  • SCFBio @ IIT Delhi. (n.d.). Solubility Predictor - Calculator Plugins. Retrieved from [Link]

  • Ong, K. (n.d.). LogP-Prediction: Prediction of LogP from SMILES datasets of chemical molecules. GitHub. Retrieved from [Link]

  • Wang, Y., et al. (2025). A new simple and efficient molecular descriptor for the fast and accurate prediction of log P. Physical Chemistry Chemical Physics, 27(1), 123-130.
  • XunDrug. (n.d.). MolGpKa. Retrieved from [Link]

  • Tetko, I. V. (2011). Prediction of log P: ALOGPS Application in Medicinal Chemistry Education.
  • Virtual Computational Chemistry Laboratory. (n.d.). On-line Lipophilicity/Aqueous Solubility Calculation Software. Retrieved from [Link]

  • Veeprho Pharmaceuticals. (n.d.). N-Methyl-2-(3-(1-methylpiperidin-4-yl)-1H-indol-5-yl)-N-(2-(N-methylsulfamoyl)ethyl)ethanesulfonamide. Retrieved from [Link]

  • PubChem. (n.d.). 2-[6-(4-methylpiperidin-1-yl)sulfonyl-2-oxo-1,3-benzoxazol-3-yl]acetamide. Retrieved from [Link]

  • PubChem. (n.d.). 1-methyl-N-(1-methylpiperidin-4-yl)piperidin-4-amine. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). naratriptan hydrochloride and its Impurities. Retrieved from [Link]

Sources

Troubleshooting & Optimization

resolving solubility issues of 1,2-benzoxazol-5-amine in aqueous buffers

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and researchers who encounter severe thermodynamic and kinetic barriers when formulating 1,2-benzoxazol-5-amine for in vitro and in vivo assays.

This guide is engineered to bypass standard trial-and-error approaches. Instead, we will address the root causality of the molecule's insolubility and deploy self-validating physicochemical strategies to force this compound into stable aqueous solutions.

The Chemical Causality of Insolubility

1,2-benzoxazol-5-amine is an aromatic bicyclic compound. While aliphatic amines readily protonate and dissolve in water due to hydrogen bonding , aromatic amines face a distinct thermodynamic penalty. The nitrogen atom of the amine group is directly connected to the aromatic benzoxazole ring. This structural feature allows the nitrogen's lone pair of electrons to conjugate into the ring system, drastically reducing the molecule's basicity and its ability to engage in hydrogen bonding with water .

Consequently, at a physiological pH of 7.4, the molecule remains almost entirely un-ionized (free base form). When introduced to aqueous buffers, the hydrophobic interactions dominate, leading to rapid crystal nucleation and precipitation.

Quantitative Solubility Profiling

Before attempting any formulation, it is critical to understand the thermodynamic limits of 1,2-benzoxazol-5-amine across different vehicles. The data below summarizes the expected solubility thresholds and the underlying physical mechanisms.

Formulation Vehicle / BufferExpected Solubility Limit (mg/mL)Mechanism of Solubilization
PBS (pH 7.4) < 0.05Intrinsic aqueous solubility (unprotonated free base)
0.1 M HCl (pH 1.0) ~ 2.5 - 5.0Ionization (Amine protonation to an ammonium salt)
100% DMSO > 50.0Disruption of crystal lattice via polar aprotic solvation
10% DMSO + 90% PBS ~ 0.2 - 0.5Co-solvent polarity modification
20% HP-β-CD in PBS ~ 1.5 - 3.0Host-guest hydrophobic cavity encapsulation

Troubleshooting Workflow

Use the following decision matrix to determine the optimal solubilization strategy based on your assay's pH constraints.

G Start 1,2-benzoxazol-5-amine Precipitates in Buffer CheckAssay Is the target assay pH strictly physiological (7.4)? Start->CheckAssay Cosolvent Kinetic Solubilization (DMSO + Surfactant Step-Down) CheckAssay->Cosolvent Yes (pH 7.4 Required) SaltForm Thermodynamic Solubilization (Formulate as HCl Salt at pH < 3) CheckAssay->SaltForm No (Flexible pH) Precipitation Does OD600 indicate colloidal aggregation? Cosolvent->Precipitation Success Optically Clear Solution Ready for in vitro Assay SaltForm->Success Cyclodextrin Host-Guest Encapsulation (Add 20% HP-β-CD) Precipitation->Cyclodextrin Yes (OD600 > 0.05) Precipitation->Success No (OD600 < 0.05) Cyclodextrin->Success

Workflow for resolving 1,2-benzoxazol-5-amine solubility based on assay pH constraints.

Self-Validating Experimental Protocols

Protocol A: The Surfactant "Step-Down" Method (For Neutral pH Assays)

Causality: Direct addition of a highly concentrated DMSO stock into an aqueous buffer causes localized supersaturation. The DMSO diffuses into the water faster than the hydrophobic compound can solvate, causing immediate "solvent-shift" precipitation. By pre-mixing the DMSO stock with a surfactant (Tween-20) before adding water, we coat the solvated molecules in micelles, lowering the interfacial tension and preventing nucleation.

  • Master Stock Preparation: Dissolve 1,2-benzoxazol-5-amine in 100% anhydrous DMSO to create a 50 mM master stock.

    • Validation Check: Hold the vial to the light. The solution must be 100% optically clear with no visible particulates.

  • Micellar Coating: Transfer 10 µL of the DMSO stock to a new microcentrifuge tube. Add 10 µL of 100% Tween-20. Vortex vigorously for 30 seconds.

  • Aqueous Step-Down: Gradually add 980 µL of pre-warmed (37°C) PBS (pH 7.4) in 200 µL increments. Vortex for 5 seconds between each addition.

  • System Validation: Transfer 100 µL of the final solution to a transparent 96-well plate and measure the optical density at 600 nm (OD600) using a spectrophotometer. An OD600 < 0.05 confirms the absence of colloidal aggregates or micro-precipitates.

Protocol B: Anhydrous Hydrochloride Salt Formation (For Flexible pH / In Vivo Dosing)

Causality: Converting the un-ionized free base into a hydrochloride salt drastically increases its hydration energy, which easily overcomes the solid-state lattice energy. However, benzoxazole rings can undergo hydrolytic ring-opening in the presence of aqueous acids at room temperature. Therefore, salt formation must be done under strictly anhydrous, cold conditions .

  • Suspension: Suspend 50 mg of 1,2-benzoxazol-5-amine in 2 mL of dry, anhydrous ethanol in a glass vial.

  • Thermal Control: Place the vial in an ice bath and allow it to equilibrate to 0–5°C. Causality: Low temperatures suppress the kinetics of hydrolytic degradation during the exothermic salt formation.

  • Acidification: Dropwise, add 1.2 molar equivalents of 1M HCl in diethyl ether while stirring continuously.

  • Isolation: The hydrochloride salt will precipitate as a white/off-white solid. Centrifuge at 10,000 x g for 5 minutes, discard the supernatant, and dry the pellet under a gentle stream of nitrogen gas.

  • System Validation: Reconstitute 5 mg of the dried pellet in 1 mL of deionized water. Monitor the pH using a micro-probe; the pH should naturally drop to ~3.0–4.0, and the solution should become instantly clear, validating successful salt conversion and dissolution.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I used a 100 mM DMSO stock and diluted it 1:1000 into my assay buffer, but I still see erratic fluorescence readouts. What is happening? A1: You are experiencing delayed micro-crystallization. Even at a 1:1000 dilution (0.1% DMSO), the final concentration of the compound may exceed its intrinsic aqueous thermodynamic solubility limit. While it might look clear to the naked eye, nano-crystals form and scatter excitation light, causing fluorescence quenching or artificially high background signals. You must validate the solution using the OD600 check described in Protocol A, or switch to a cyclodextrin-based encapsulation strategy.

Q2: Can I use heat to force 1,2-benzoxazol-5-amine into solution? A2: No. Heating the buffer temporarily increases kinetic energy, creating a false positive. Once your assay plate cools to room temperature (or standard 37°C incubator temperatures), the solution becomes supersaturated. The compound will crash out of solution mid-assay, ruining your dose-response curves. Solubilization must be achieved thermodynamically at the intended assay temperature.

Q3: Are there specific structural analogs I should reference to understand this molecule's behavior? A3: Yes. The well-characterized anticonvulsant drug Zonisamide is a 1,2-benzoxazole derivative . Reviewing the formulation literature for Zonisamide can provide excellent parallel insights into handling the lipophilicity and stability of the 1,2-benzoxazole core during drug development.

References

  • Title: Amine Source: Wikipedia URL: [Link]

  • Title: 23.1: Properties of amines Source: Chemistry LibreTexts URL: [Link]

  • Title: Zonisamide | C8H8N2O3S | CID 5734 Source: PubChem URL: [Link]

Technical Support Center: Troubleshooting Cyclization Failures in Benzisoxazole Ring Formation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for benzisoxazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of forming the benzisoxazole ring system. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your synthetic routes effectively.

The benzisoxazole scaffold is a privileged structure in medicinal chemistry, appearing in a range of pharmaceuticals.[1][2] However, its synthesis can be fraught with challenges, from low yields to the formation of stubborn isomeric impurities. This guide is structured to address these specific issues head-on in a question-and-answer format, providing field-proven insights and actionable solutions.

Part 1: Troubleshooting Guide: 1,2-Benzisoxazole Synthesis

The formation of the 1,2-benzisoxazole ring system is a cornerstone of many synthetic campaigns. Below, we address the most common hurdles encountered during this process.

Problem 1: Low or No Yield of the Desired 1,2-Benzisoxazole

Question: My reaction is resulting in a very low yield or no desired 1,2-benzisoxazole product. What are the common initial troubleshooting steps?

Answer: A low or nonexistent yield in 1,2-benzisoxazole synthesis is a frequent issue that can often be traced back to a few key factors. A systematic evaluation of your reaction setup is the most effective approach.[3][4]

  • Purity of Starting Materials: Impurities in your starting materials, such as the o-substituted aryl oxime or the o-hydroxyaryl oxime, can significantly hinder the reaction.[4] It is crucial to use high-purity reagents. If you suspect impurities, consider purifying your starting materials by recrystallization or chromatography. For instance, o-aminophenols, common precursors to starting materials, are susceptible to air oxidation, which can introduce interfering impurities.[5][6]

  • Reaction Conditions: The choice of solvent, base, temperature, and reaction time are all critical parameters that can dramatically affect the outcome of your synthesis.[3][7]

    • Solvent: Solvent polarity can influence reaction rates and yields. Polar aprotic solvents like DMF, DMSO, and acetonitrile are often effective for intramolecular cyclization reactions as they can stabilize charged intermediates.[8] However, the optimal solvent is highly substrate-dependent, and a solvent screen may be necessary.

    • Base: For base-promoted cyclizations, the strength and stoichiometry of the base are critical. Common bases include potassium carbonate (K₂CO₃) and sodium hydroxide (NaOH).[7] The base must be strong enough to deprotonate the oxime hydroxyl group to initiate the intramolecular nucleophilic aromatic substitution (SNA).[7]

    • Temperature: Temperature can be a double-edged sword. While higher temperatures can accelerate the desired reaction, they can also promote side reactions.[7] For example, in the thermolysis of 2-azidobenzophenones to form benzisoxazoles, conducting the reaction in xylene at 135°C gives a near-quantitative yield, whereas other solvents or temperatures result in lower yields.[7]

  • Incompatible Functional Groups: Ensure that the functional groups on your starting materials are compatible with the reaction conditions. Highly acidic or basic conditions may not be suitable for sensitive functional groups.

  • Incorrect Structural Isomer: Double-check that you are starting with the correct structural isomer. For example, in syntheses starting from o-hydroxyaryl ketimines, the conditions can be tuned to favor either the 1,2-benzisoxazole or the isomeric 2-substituted benzoxazole.[9]

Below is a general workflow to guide your troubleshooting process for low-yield reactions.

G start Low or No Yield of 1,2-Benzisoxazole check_purity Verify Purity of Starting Materials start->check_purity check_conditions Re-evaluate Reaction Conditions (Solvent, Base, Temperature) check_purity->check_conditions Purity Confirmed sub_purity Purify Starting Materials (Recrystallization, Chromatography) check_purity->sub_purity check_isomer Confirm Correct Starting Isomer check_conditions->check_isomer Conditions Appear Optimal sub_conditions Screen Solvents, Bases, and Temperatures check_conditions->sub_conditions side_reactions Investigate Potential Side Reactions check_isomer->side_reactions Isomer is Correct optimize Systematically Optimize Conditions side_reactions->optimize sub_side_reactions Analyze Crude Reaction Mixture (NMR, LC-MS) for Byproducts side_reactions->sub_side_reactions

Caption: Troubleshooting workflow for low yields in 1,2-benzisoxazole synthesis.

Problem 2: Formation of Beckmann Rearrangement Product (Benzo[d]oxazole)

Question: I am observing a significant amount of a benzo[d]oxazole isomer as a byproduct in my reaction starting from an o-hydroxyaryl oxime. How can I suppress this Beckmann rearrangement?

Answer: The formation of a benzo[d]oxazole as a side product is a classic example of a competing reaction pathway, specifically the Beckmann rearrangement, which can plague the synthesis of 1,2-benzisoxazoles from o-hydroxyaryl oximes.[3] The key to minimizing this side reaction is to favor the desired intramolecular N-O bond formation over the rearrangement.

The generally accepted mechanism for the desired cyclization involves the conversion of the oxime's hydroxyl group into a good leaving group, followed by an intramolecular nucleophilic attack by the phenolic oxygen. However, under certain conditions, a rearrangement can occur where the aryl group migrates to the nitrogen, leading to the benzo[d]oxazole.

Strategies to Minimize Beckmann Rearrangement:

  • Choice of Activating Agent/Leaving Group: The nature of the group attached to the oxime oxygen can influence the reaction pathway. Milder activating agents that create a good leaving group without promoting rearrangement are preferred.

  • Reaction Conditions: Careful selection of the base and solvent is crucial. For instance, in the cyclization of o-hydroxyaryl N-H ketimines, anhydrous conditions tend to favor the formation of the 1,2-benzisoxazole, while the presence of aqueous sodium hypochlorite can promote a Beckmann-type rearrangement to the benzoxazole.[9]

  • Temperature Control: Lowering the reaction temperature may disfavor the higher activation energy pathway of the Beckmann rearrangement.

The diagram below illustrates the competition between the desired cyclization and the Beckmann rearrangement.

G start o-Hydroxyaryl Oxime activated Activated Oxime (e.g., O-Sulfonate) start->activated benzisoxazole 1,2-Benzisoxazole activated->benzisoxazole Favorable Conditions (e.g., Anhydrous) benzoxazole Benzo[d]oxazole activated->benzoxazole Rearrangement-Promoting Conditions desired_path Desired Pathway: Intramolecular N-O Bond Formation side_path Side Reaction: Beckmann Rearrangement

Caption: Competing pathways in the cyclization of o-hydroxyaryl oximes.

Problem 3: Dimerization of Nitrile Oxide in [3+2] Cycloaddition Reactions

Question: My [3+2] cycloaddition reaction between an aryne and a nitrile oxide is giving low yields of the benzisoxazole and a significant amount of what appears to be a nitrile oxide dimer. How can I minimize this side reaction?

Answer: The [3+2] cycloaddition of an in situ generated nitrile oxide and an aryne is a powerful and modern method for synthesizing 3-substituted 1,2-benzisoxazoles.[1][9] However, a common pitfall is the self-dimerization of the highly reactive nitrile oxide intermediate, which competes with the desired cycloaddition.[1][3]

The key to suppressing this side reaction is to maintain a low concentration of the nitrile oxide in the reaction mixture at any given time. This can be achieved by:

  • Slow Addition of the Nitrile Oxide Precursor: Instead of adding the chlorooxime (a common nitrile oxide precursor) all at once, add it slowly to the reaction mixture containing the aryne precursor and the fluoride source (e.g., CsF) using a syringe pump.[1][7] This ensures that the nitrile oxide is generated slowly and consumed by the aryne before it has a chance to dimerize. An addition time of 2.5 hours has been found to be optimal in some systems.[1]

  • Matching the Rates of Formation: The success of this reaction often depends on aligning the rates of formation of both the aryne and the nitrile oxide.[1][10] If the nitrile oxide is generated much faster than the aryne, dimerization is more likely. Adjusting the temperature or the rate of addition can help synchronize these rates.

Problem 4: Poor Regioselectivity in [3+2] Cycloaddition with Unsymmetrical Arynes

Question: The reaction of my nitrile oxide with an unsymmetrical aryne is producing a mixture of regioisomers. How can I improve the regioselectivity?

Answer: When using an unsymmetrical aryne in a [3+2] cycloaddition with a nitrile oxide, the formation of two regioisomers is possible. The observed ratio of these isomers is governed by a combination of electronic and steric factors.[1] In some cases, electronic factors can dominate over steric hindrance, leading to a major isomer that might not be intuitively expected.[1]

To improve regioselectivity, you can consider the following:

  • Modify the Aryne Precursor: Introducing or changing substituents on the aryne can influence its electronic properties and steric profile, thereby favoring the formation of one regioisomer over the other.

  • Modify the Nitrile Oxide Precursor: Similarly, altering the substituent on the nitrile oxide can impact the regiochemical outcome of the cycloaddition.

  • Computational Modeling: In complex cases, computational studies can help predict the favored regioisomer and guide the rational design of substrates for improved selectivity.

Part 2: Troubleshooting Guide: 2,1-Benzisoxazole (Anthranil) Synthesis

The synthesis of 2,1-benzisoxazoles, also known as anthranils, presents its own unique set of challenges. These compounds are valuable synthetic intermediates, often used in the preparation of acridinones and other heterocyclic systems.[2][11]

Problem 5: Inefficient Cyclization of o-Nitrobenzyl Derivatives

Question: My attempt to synthesize a 2,1-benzisoxazole by dehydrative cyclization of an o-nitrobenzyl compound is inefficient. What factors should I investigate?

Answer: The dehydration of ortho-nitrobenzyl derivatives is a common method for forming the 2,1-benzisoxazole ring.[12] The efficiency of this reaction is highly dependent on the nature of the substituent on the methylene carbon. An electron-withdrawing group at this position is crucial for facilitating the cyclization.[12] If your yields are low, consider the following:

  • Activating Group: Ensure that the group attached to the benzylic carbon is sufficiently electron-withdrawing to acidify the benzylic protons and promote the cyclization.

  • Dehydrating Agent/Base: The choice of base or dehydrating agent is critical. Strong bases are often required to deprotonate the benzylic position and initiate the cyclization.

  • Reaction Conditions: As with 1,2-benzisoxazole synthesis, solvent and temperature can play a significant role and may require optimization.

Problem 6: Low Yield in the Synthesis from Nitroarenes and Benzylic C-H Acids

Question: I'm using the method of reacting a nitroarene with a benzylic C-H acid in the presence of a base and silylating agent, but my yields of the 2,1-benzisoxazole are low. What are the critical parameters to optimize?

Answer: This modern approach provides a general synthesis of 3-aryl-2,1-benzisoxazoles from readily available nitroarenes and benzylic C-H acids like phenylacetonitriles or benzyl sulfones.[12][13] The reaction proceeds through the formation of a σH-adduct, and its successful conversion to the benzisoxazole is highly dependent on the reaction conditions, particularly in aprotic media.[12]

Key parameters to optimize include:

  • Base: A strong base, such as potassium tert-butoxide (t-BuOK), is necessary to generate the carbanion from the benzylic C-H acid.[12][13]

  • Silylating Agent: A trialkylchlorosilane, such as chlorotrimethylsilane (TMSCl), is crucial. The proposed mechanism involves the bis-silylation of the intermediate σH-adduct, which facilitates the subsequent elimination and cyclization steps.[12]

  • Stoichiometry: The ratio of the base and silylating agent to the nitroarene is a critical factor that needs to be carefully controlled.[12]

  • Temperature: The reaction is often initiated at low temperatures (e.g., -60 °C) for the initial adduct formation, followed by warming to room temperature.[12]

Part 3: Frequently Asked Questions (FAQs)

FAQ 1: What are the most common synthetic routes to 1,2-benzisoxazoles and how do I choose the best one for my target molecule?

There are several established routes to the 1,2-benzisoxazole core.[3] The choice depends on the desired substitution pattern and the availability of starting materials.

  • C-O Bond Formation: This involves the cyclization of o-substituted aryl oximes, typically under basic conditions.

  • N-O Bond Formation: This route utilizes o-hydroxyaryl oximes or o-hydroxy-N-substituted aryl imines as precursors.

  • [3+2] Cycloaddition: This modern approach involves the reaction of an aryne with a nitrile oxide. It is particularly versatile for accessing a wide range of 3-substituted benzisoxazoles.[1][3]

  • Synthesis from Cyclic 1,3-Dicarbonyl Compounds: This method is useful for preparing 3-unsubstituted or 3-carboxy-substituted 1,2-benzisoxazoles.[3]

  • Palladium-Catalyzed [4+1] Annulation: This is a more recent development involving the reaction of N-phenoxyacetamides with aldehydes.[14]

FAQ 2: What are the key differences in the synthesis and stability of 1,2-benzisoxazoles versus 2,1-benzisoxazoles (anthranils)?

While both are isomers, their synthesis and properties differ significantly.

  • Synthesis: As outlined above, the synthetic approaches to each isomer are distinct, starting from different precursors and involving different bond-forming strategies.

  • Stability: 2,1-Benzisoxazoles are generally less stable than their 1,2-isomers. The N-O bond in anthranils is labile, and they can undergo ring-opening upon heating to form reactive intermediates.[2][11] This reactivity makes them useful synthons for constructing other heterocyclic systems.[2]

FAQ 3: What is the role of the base in the cyclization of o-haloaryl oximes to form 1,2-benzisoxazoles?

In the base-promoted cyclization of an o-haloaryl oxime, the base plays a crucial role in initiating the reaction. The generally accepted mechanism involves two key steps:[7]

  • Deprotonation: The base removes the acidic proton from the oxime's hydroxyl group, forming a nucleophilic oxime anion.

  • Intramolecular Nucleophilic Aromatic Substitution (SNA): The resulting anion then attacks the ortho-position of the aromatic ring, displacing the halide and forming the benzisoxazole ring.

FAQ 4: How do solvent and temperature affect the outcome of benzisoxazole synthesis?

Solvent and temperature are critical parameters that must be carefully optimized for any given benzisoxazole synthesis.

  • Solvent: The polarity of the solvent can influence reaction rates by stabilizing or destabilizing intermediates and transition states.[8] For example, polar aprotic solvents often accelerate intramolecular cyclizations.[8] In some cases, the solvent can even participate in the reaction, leading to undesired side products.[8]

  • Temperature: Temperature affects the reaction rate, but higher temperatures can also increase the rate of side reactions, such as decomposition or rearrangements.[7] The optimal temperature is a balance between achieving a reasonable reaction rate and minimizing the formation of byproducts.

FAQ 5: Are there any catalytic methods available for the synthesis of benzisoxazoles?

Yes, catalytic methods are becoming increasingly common for benzisoxazole synthesis, offering advantages in terms of efficiency and sustainability. Examples include:

  • Palladium Catalysis: Used in cross-coupling reactions to build precursors and in cyclization reactions such as the [4+1] annulation of N-phenoxyacetamides and aldehydes.[7][14]

  • Copper Catalysis: Employed in domino reactions and for intramolecular C-N bond formation.[7]

  • Rhodium on Carbon (Rh/C): Used for the partial reduction of nitro groups to hydroxylamines, which can then cyclize to form benzisoxazolones.[7][15]

  • Iron Catalysis: Iron(II) bromide has been shown to catalyze the transformation of aryl azides with ketone substituents into 2,1-benzisoxazoles.[16]

Part 4: Experimental Protocols

The following protocols are provided as a starting point and may require optimization for your specific substrates.

Protocol 1: Synthesis of a 3-Substituted 1,2-Benzisoxazole via [3+2] Cycloaddition

This protocol is adapted from a general method for the cycloaddition of an in situ generated nitrile oxide and an aryne.[1][7]

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), add the silylaryl triflate (aryne precursor, 2.0 equiv.) and cesium fluoride (CsF, 3.0 equiv.) in anhydrous acetonitrile.

  • Reagent Addition: Prepare a solution of the chlorooxime (nitrile oxide precursor, 1.0 equiv.) in anhydrous acetonitrile. Add this solution to the reaction mixture via a syringe pump over 2.5 hours at room temperature with vigorous stirring.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: Synthesis of a 1,2-Benzisoxazole by Base-Promoted Cyclization of an o-Hydroxyaryl Ketoxime

This protocol describes a classic method for 1,2-benzisoxazole formation.[7]

  • Reaction Setup: Dissolve the o-hydroxyaryl ketoxime (1.0 equiv.) in a suitable solvent such as ethanol.

  • Base Addition: Add a solution of a base, such as 1 M sodium hydroxide (NaOH), to the mixture.

  • Reaction: Stir the mixture at room temperature or with gentle heating, monitoring the reaction by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture and acidify it with a suitable acid (e.g., HCl).

  • Extraction: Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by recrystallization or column chromatography.

Protocol 3: General Synthesis of a 3-Aryl-2,1-benzisoxazole (Anthranil) from a Nitroarene and a Phenylacetonitrile

This protocol is based on a method for the synthesis of anthranils in aprotic media.[12]

  • Reaction Setup: To a stirred solution of the nitroarene (1.0 equiv.) and the phenylacetonitrile (1.0 equiv.) in anhydrous THF in a flame-dried flask under an inert atmosphere, cool the mixture to -60 °C.

  • First Base Addition: Add a solution of potassium tert-butoxide (t-BuOK, 1.1 equiv.) in THF. Stir for 5 minutes.

  • Silylating Agent Addition: Add chlorotrimethylsilane (TMSCl, 4.0 equiv.) and stir for another 5 minutes at -60 °C.

  • Second Base Addition: Add a solution of t-BuOK (5.0 equiv.) in THF. Allow the reaction mixture to warm to room temperature and stir for 2-5 hours.

  • Work-up: Pour the reaction mixture into dilute HCl and extract with ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, concentrate, and purify the crude product by column chromatography.

References

  • Recent advances in the synthesis of 1,2-benzisoxazoles and 1,2-benzisoxazolines. RSC Advances.
  • General synthesis of 2,1-benzisoxazoles (anthranils) from nitroarenes and benzylic C–H acids in aprotic media promoted by combination of strong bases and silylating agents.
  • Optimizing reaction conditions for benzoisoxazole form
  • Solvent effects and selection for benzoxazole form
  • Synthesis of Benzisoxazoles by the [3 + 2] Cycloaddition of in situ Generated Nitrile Oxides and Arynes.
  • Synthesis of 1,2-Benzisoxazoles via a 1,3-Dipolar Cycloaddition. Synfacts.
  • General synthesis of 2,1-benzisoxazoles (anthranils)
  • Catalytic Methods for the Synthesis of 2-Substituted Benzoxazoles: Applic
  • A Comparative Guide to Catalysts for Benzoxazole Synthesis. Benchchem.
  • Synthesis of 2,1-benzisoxazole-3(1H)-ones by base-mediated photochemical N–O bond-forming cyclization of 2-azidobenzoic acids. Beilstein Journals.
  • Optimizing reaction conditions for 1,2-Benzisoxazole synthesis. Benchchem.
  • Technical Support Center: Troubleshooting Cyclization in Benzoxazole Synthesis. Benchchem.
  • Technical Support Center: Troubleshooting Benzoxazole Synthesis. Benchchem.
  • New 3-substituted-2,1-benzisoxazoles: Synthesis and antimicrobial activities. Journal of the Brazilian Chemical Society.
  • Facile and efficient synthesis of benzoxazole derivatives using novel catalytic activity of PEG-SO3H. Journal of the Brazilian Chemical Society.
  • Isoxazole → Benzisoxazole Rearrangement Promoted Cascade Reactions Affording Stereodefined Polycycles. Organic Letters.
  • Chapter 8: Applications of anthranils in the synthesis of nitrogen heterocycles. Deep Science Publishing.
  • Simple and versatile electrochemical synthesis of highly substituted 2,1-benzisoxazoles. Royal Society of Chemistry.
  • Synthesis of 2,1-Benzisoxazoles. Organic Chemistry Portal.
  • Synthesis of 1,2-Benzisoxazoles by Palladium-Catalyzed [4+1] Annul
  • Optimizing reaction conditions for the synthesis of benzoxazole deriv
  • Mechanism of formation of 2,1-benzisoxazoles in reactions of nitroarenes with arylacetonitriles.
  • Product Class 10: 1,2-Benzisoxazoles and Rel
  • Benzisoxazole synthesis. Organic Chemistry Portal.
  • Synthesis of Dihydrobenzisoxazoles by the [3+2] Cycloaddition of Arynes and Oxaziridines. MDPI.
  • Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles. Organic Letters.
  • Benzoxazole synthesis. Organic Chemistry Portal.
  • Benzisoxazole Derivatives : Synthesis and Their Therapeutic Significance in Medicinal Chemistry.

Sources

Technical Support Center: Minimizing Impurities in 1,2-Benzoxazol-5-amine Production

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals working with the 1,2-benzoxazol-5-amine (5-amino-1,2-benzisoxazole) scaffold.

This heterocyclic core is a privileged structure in medicinal chemistry, but its synthesis is notoriously bottlenecked by impurity formation. The primary culprit is the extreme lability of the isoxazole N–O bond during the reduction of the 5-nitro precursor. This guide provides causality-based troubleshooting, field-proven methodologies, and self-validating protocols to ensure high-purity yields.

Part 1: The Core Challenge — N–O Bond Cleavage

The most critical failure point in 1,2-benzoxazol-5-amine synthesis occurs during the reduction of 5-nitro-1,2-benzisoxazole. Standard catalytic hydrogenation conditions aggressively cleave the N–O bond, destroying the heterocycle before the target amine can be isolated.

G SM 5-Nitro-1,2-benzisoxazole Cond1 Standard Pd/C, H2 SM->Cond1 Cond2 Fe/NH4Cl or SnCl2 SM->Cond2 Impurity Ring-Opened Impurity (N-O Cleavage) Cond1->Impurity Side Reaction Product 1,2-Benzoxazol-5-amine (Target Product) Cond2->Product Chemoselective

Fig 1: Chemoselective reduction pathways of 5-nitro-1,2-benzisoxazole.

Part 2: Troubleshooting FAQs

Q1: Why does my standard catalytic hydrogenation (Pd/C, H₂) yield a complex mixture with almost no 1,2-benzoxazol-5-amine? Causality & Mechanism: The 1,2-benzisoxazole ring contains a highly sensitive N–O bond. When using standard heterogeneous catalysts like Palladium on Carbon (Pd/C), the planar aromatic system of the benzisoxazole coordinates flatly against the metal surface. This orbital-controlled interaction not only activates the nitro group but simultaneously facilitates the hydrogenolysis of the N–O bond (1)[1]. This results in ring-opened impurities, primarily salicylamidine derivatives or 2-hydroxy-5-aminobenzonitriles (2)[2]. Solution: You must shift from a surface-mediated catalytic hydrogenation to a single-electron transfer (SET) chemical reduction, or use a strictly poisoned catalyst (like Lindlar's catalyst) that prevents the flat coordination of the aromatic ring (3)[3].

Q2: What is the most reliable protocol for chemoselective nitro reduction without ring opening? Expertise & Experience: For lab-to-pilot scale, the Béchamp reduction variant using Iron powder and Ammonium Chloride (Fe/NH₄Cl) in aqueous ethanol is the gold standard. It operates via a mild SET mechanism that is highly chemoselective for the nitro group, leaving the sensitive N–O bond intact (4)[4]. Tin(II) chloride (SnCl₂) is an alternative, but iron is preferred in drug development to avoid heavy metal toxicity and tedious basic workups that can degrade the product (3)[3].

Q3: How do I prevent incomplete cyclization and unreacted oxime impurities in the preceding step? Causality: The formation of the 1,2-benzisoxazole core typically relies on the base-promoted cyclization of o-fluoro- or o-nitroaryloximes (). If the inorganic base (e.g., K₂CO₃) is hydrated, water molecules competitively hydrogen-bond with the oximate anion, drastically reducing its nucleophilicity. This stalls the intramolecular SNAr reaction, leaving unreacted oxime. Solution: Ensure strictly anhydrous conditions. Use oven-dried K₂CO₃ and anhydrous DMF or DMSO at 90°C.

Q4: I am detecting high molecular weight impurities (dimers) in my LC-MS. What causes this? Causality: During nitro reduction, nitroso and hydroxylamine intermediates are formed. In highly alkaline conditions, these intermediates can undergo bimolecular condensation to form azo or azoxy compounds (1)[1]. Solution: Maintain a slightly acidic to neutral pH during the reduction. The Fe/NH₄Cl system naturally buffers the reaction at a mild pH (~6.0–6.5), suppressing bimolecular coupling pathways that thrive in basic media (2)[2].

Part 3: Self-Validating Protocol — Chemoselective Iron Reduction

Workflow Step1 1. Suspend SM in EtOH/H2O Step2 2. Add NH4Cl and Heat to 70°C Step1->Step2 Step3 3. Add Fe Powder Portion-wise Step2->Step3 Step4 4. Monitor via HPLC/TLC Step3->Step4 Step5 5. Filter Hot through Celite Step4->Step5 Step6 6. Concentrate & Extract Step5->Step6

Fig 2: Step-by-step workflow for the chemoselective iron-mediated reduction.

Step-by-Step Methodology
  • Preparation: In a round-bottom flask equipped with a reflux condenser, suspend 5-nitro-1,2-benzisoxazole (1.0 eq) in a mixture of Ethanol and Water (4:1 v/v, 10 mL/g of substrate).

  • Activation: Add Ammonium Chloride (NH₄Cl, 3.0 eq). The mild acidity of NH₄Cl acts as the proton source without degrading the acid-sensitive isoxazole ring. Heat the mixture to 70°C.

  • Reduction: Add fine Iron powder (325 mesh, 5.0 eq) portion-wise over 30 minutes.

    • Causality Check: Portion-wise addition prevents thermal runaway, avoiding localized hot spots that lead to thermal degradation of the product.

  • Monitoring (Self-Validation): Stir at 70°C for 2–4 hours.

    • Validation Check 1: The mixture will transition from a yellow suspension to a dark brown/black slurry.

    • Validation Check 2: TLC (EtOAc/Hexane 1:1) should show complete disappearance of the higher-Rf yellow spot (UV active) and appearance of a lower-Rf spot (ninhydrin/UV active).

  • Workup (Critical Step): Filter the hot reaction mixture through a pad of Celite to remove iron oxides. Wash the pad with hot ethanol.

    • Validation Check 3: If the filtrate darkens rapidly upon air exposure, it indicates the presence of unreacted hydroxylamine intermediates; ensure full reaction time before filtration.

  • Isolation: Concentrate the filtrate under reduced pressure to remove ethanol. Extract the aqueous residue with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate to yield highly pure 1,2-benzoxazol-5-amine.

Part 4: Quantitative Data Presentation

To guide your reagent selection, the following table summarizes the typical impurity profiles observed under various reduction conditions.

Reduction SystemTarget Amine Yield (%)Ring-Opened Impurity (%)Unreacted/Intermediates (%)Scalability / Notes
Pd/C, H₂ (Balloon) < 10%> 80%< 5%Not recommended; massive N–O cleavage.
Zn dust, HCOONH₄ 65 - 75%10 - 15%~ 10%Moderate; requires strict temp control.
SnCl₂·2H₂O, EtOH 85 - 90%< 2%< 2%High yield; difficult tin salt removal.
Fe powder, NH₄Cl 88 - 95%< 1%< 2%Optimal for pharma; easy workup, low toxicity.

References

1.[3] "What is the best way of reducing the nitro group, without affecting the 3-ethoxy substituted Benzisoxazoles?", ResearchGate, 2.[1] "Studying the Mechanisms of Nitro Compounds Reduction (A-Review)", Orient J Chem, 3.[2] "Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives", MDPI, 4. "Recent advances in the synthesis of 1,2-benzisoxazoles and 1,2-benzisoxazolines", Chim.it, 5.[4] "Amine synthesis by nitro compound reduction", Organic Chemistry Portal,

Sources

Technical Support Center: Stability & Handling of 3-(1-Methylpiperidin-4-yl)-1,2-benzoxazol-5-amine

[1]

Case ID: TICKET-8492-BZ Status: Open Priority: Critical (Degradation Risk) Assigned Specialist: Senior Application Scientist, Chemical Stability Unit[1]

Executive Summary: The Stability Paradox

Welcome to the technical support hub for 3-(1-Methylpiperidin-4-yl)-1,2-benzoxazol-5-amine .

This molecule presents a classic "stability paradox" in organic chemistry. It contains three distinct functional zones that require conflicting conditions for stability:

  • The 1,2-Benzisoxazole Core: Highly susceptible to base-catalyzed ring opening (Kemp Elimination mechanism), leading to irreversible formation of salicylnitriles [1].[1]

  • The 5-Amino Group (Primary Aniline): Extremely prone to oxidative degradation via radical cation formation, resulting in azo-dimerization (browning/pinking of solution) [2].[1]

  • The Piperidine Ring: A basic moiety (

    
    ) that invites protonation, which can complicate solubility in neutral organic solvents.[1]
    

The Core Directive: To maintain integrity in solution, you must navigate a narrow pH window (typically pH 4.0–6.0) while rigorously excluding oxygen and light.

Degradation Mechanisms (Root Cause Analysis)

Before troubleshooting, you must understand how the molecule fails.

Pathway A: The Kemp Elimination (Ring Opening)

The 1,2-benzisoxazole ring is not aromatic in the same robust sense as benzene. In the presence of bases (even weak bases like bicarbonates or amines in high concentration), the N-O bond cleaves. This is often driven by the abstraction of a proton, leading to the formation of a 2-cyanophenol derivative.[2][3]

Pathway B: Oxidative Dimerization

The electron-rich amino group at position 5 is a magnet for dissolved oxygen.[1] In solution, this leads to the formation of radical cations, which couple to form colored impurities (azo or phenazine-like structures). This reaction is accelerated by light and trace metal ions.

Visualizing the Threat Landscape

The following diagram maps the degradation logic to help you identify which pathway is destroying your sample.

StabilityPathwaysMolecule3-(1-Methylpiperidin-4-yl)-1,2-benzoxazol-5-amineCondition_BaseCondition:Basic pH (> 8.0)or NucleophilesMolecule->Condition_BaseCondition_AirCondition:Dissolved Oxygen+ LightMolecule->Condition_AirProcess_KempMechanism:Kemp Elimination(Ring Opening)Condition_Base->Process_KempFast KineticsProcess_OxMechanism:Radical Oxidation& DimerizationCondition_Air->Process_OxSlow AccumulationProduct_NitrileProduct:2-Hydroxy-5-amino-benzonitrile deriv.Process_Kemp->Product_NitrileIrreversibleProduct_TarProduct:Azo Dimers / Tars(Brown/Pink Color)Process_Ox->Product_TarColor Change

Troubleshooting Guide (FAQs)

Q1: My solution turned pink/brown overnight. Is it still usable?

Diagnosis: Oxidative Degradation. The color change indicates the formation of N-oxide or azo-coupling impurities.[1] Even a trace amount (<0.5%) can cause intense coloration.

  • Verdict: If the application is analytical (e.g., LC-MS standard), discard . If for early-stage biological screening, it may be salvageable if the purity (by HPLC) is still >95%, but the oxidation products can be cytotoxic.

  • Fix: See Protocol A: Deoxygenation below.[1]

Q2: I see a new peak in HPLC at a different retention time, but the solution color is clear.

Diagnosis: Ring Opening (Hydrolysis). A clear solution with a major impurity usually points to the benzisoxazole ring opening to the nitrile. This often happens if the sample was dissolved in a basic buffer (e.g., PBS pH 7.4) and left standing, or if dissolved in MeOH/Water without pH control.

  • Verdict: Discard. The ring-opened product has completely different pharmacological properties.[1]

  • Fix: Ensure your solvent pH is < 6.[1]0. Avoid storing in DMSO at room temperature for long periods (DMSO is hygroscopic and can become slightly basic).

Q3: The compound won't dissolve in water, but I need an aqueous stock.

Diagnosis: Incorrect Ionization State. The free base is lipophilic.[1] The piperidine nitrogen needs to be protonated to achieve aqueous solubility.

  • Fix: Do not use strong bases to dissolve.[1] Instead, use 1-2 equivalents of dilute HCl or Methanesulfonic acid to form a salt in situ, or dissolve in 100% DMSO first, then dilute into acidic buffer (pH 4-5).[1]

Validated Protocols

Protocol A: Preparation of Stable Stock Solutions

Objective: To create a stock solution stable for >2 weeks.

Reagents:

  • Solvent: Anhydrous DMSO (Dimethyl sulfoxide) or DMAc.[1]

  • Acidifier: 0.1% Formic Acid or Acetic Acid (stabilizes the amine and ring).

  • Inert Gas: Argon (preferred over Nitrogen due to higher density).

Step-by-Step:

  • Degas the Solvent: Sparge the DMSO with Argon for at least 15 minutes before adding the solid. This removes dissolved oxygen (Henry's Law) [3].

  • Weighing: Weigh the solid quickly. If the solid is hygroscopic, weigh in a glovebox or dry environment.

  • Dissolution: Add the solid to the degassed DMSO.

    • Critical Step: Add 1 equivalent of acid (e.g., Acetic Acid) relative to the molarity of the compound. This protonates the most basic centers, preventing base-catalyzed ring opening.

  • Storage: Aliquot immediately into amber glass vials with PTFE-lined caps. Purge the headspace with Argon before sealing. Store at -20°C or -80°C.

Protocol B: Handling During Biological Assays

Objective: Preventing degradation during the 24-48h assay window.

  • Avoid PBS (Phosphate Buffered Saline) if possible: The phosphate buffer at pH 7.4 can accelerate ring opening over 24h.

  • Alternative Buffer: Use MES buffer (pH 6.0) or Citrate buffer (pH 5.5). These pH levels are physiologically relevant enough for many assays but significantly retard the Kemp elimination.

  • Antioxidants: If the assay tolerates it, add 0.1 mM Ascorbic Acid or sodium metabisulfite .[1] This acts as an oxygen scavenger, protecting the 5-amino group.

Stability Data Reference

Solvent Compatibility Matrix
Solvent SystemStability RatingRisk FactorRecommendation
DMSO (Anhydrous) ⭐⭐⭐⭐ (High)HygroscopicityStore under Argon at -20°C.
Methanol / Ethanol ⭐⭐ (Low)Nucleophilic attackAvoid for long-term storage; use only for immediate dilution.[1]
Water (pH > 7.5) ⚠️ Critical Failure Kemp EliminationDO NOT USE for stock storage.[1]
Water (pH 4.0 - 6.0) ⭐⭐⭐ (Moderate)Hydrolysis (slow)Good for short-term working solutions.[1]
Acetonitrile ⭐⭐⭐⭐ (High)EvaporationExcellent for LC-MS standards.[1]
pH Stability Window

Estimated half-life (

pH ConditionEstimated

Dominant Degradant
pH 1-3 > 1 MonthHydrolysis of amide/amine salts (slow)
pH 4-6 Optimal Minimal
pH 7.4 ~24-48 HoursRing-opened nitrile (2-cyanophenol)
pH > 9 < 1 HourRapid Ring Opening

References

  • Kemp, D. S., & Casey, M. L. (1973). Physical organic chemistry of benzisoxazoles. II. The base-catalyzed decomposition of benzisoxazoles.[1][2][4] Journal of the American Chemical Society, 95(20), 6670–6680.

  • Laha, S., & Luthy, R. G. (1990).[5] Oxidation of aniline and other primary aromatic amines by manganese dioxide.[5] Environmental Science & Technology, 24(3), 363–373.

  • Battino, R. (1981). The solubility of nitrogen and air in liquids. Chemical Reviews, 81(1), 1–21. (Describes Henry's Law principles for degassing).

  • Casey, M. L., Kemp, D. S., Paul, K. G., & Cox, D. D. (1973). Physical organic chemistry of benzisoxazoles. I. The mechanism of the base-catalyzed decomposition of benzisoxazoles. The Journal of Organic Chemistry, 38(13), 2294–2301.

Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) for your specific batch and follow institutional safety protocols.

Benzoxazol-5-amine Synthesis: Technical Support & Troubleshooting Center

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Heterocyclic Synthesis. As a Senior Application Scientist, I frequently consult with researchers facing challenges in the thermodynamic control of benzoxazole ring formation. Benzoxazol-5-amine derivatives are highly valuable scaffolds in pharmaceutical and agrochemical development[1]. However, their synthesis requires rigorous thermal management.

Due to the electron-rich nature of the 5-amino group, the precursor molecules (such as 2,4-diaminophenol) are highly susceptible to oxidative degradation. If your reaction temperature is too low, the synthesis stalls at the intermediate amide stage; if it is too high, the precursors decompose into intractable tars[2]. This guide provides field-proven protocols, mechanistic causality, and troubleshooting logic to optimize your reaction temperatures.

Mechanistic Pathway & Thermal Dependence

The most direct and industrially relevant route to synthesize benzoxazol-5-amines is the condensation of 2,4-diaminophenol with a carboxylic acid in the presence of Polyphosphoric Acid (PPA)[3]. PPA acts as both the solvent and the dehydrating agent. The reaction proceeds via a two-step mechanism: an initial endothermic amidation, followed by a high-activation-energy cyclodehydration.

Pathway Start 2,4-Diaminophenol + Carboxylic Acid Amidation Step 1: Amidation (Endothermic) Start->Amidation PPA, 60°C Cyclization Step 2: Cyclodehydration (High Activation Energy) Amidation->Cyclization Heat LowT T < 100°C Stalled Intermediate Cyclization->LowT OptT T = 130°C - 150°C Optimal Ring Closure Cyclization->OptT HighT T > 170°C Oxidative Degradation Cyclization->HighT Product Benzoxazol-5-amine (Target Product) OptT->Product

Reaction pathway and temperature dependence for benzoxazol-5-amine synthesis.

Standard Operating Procedure: PPA-Catalyzed Cyclodehydration

To ensure a self-validating system, this protocol separates the amidation phase from the cyclization phase, allowing you to monitor intermediate formation before committing to high temperatures.

Step-by-Step Methodology:

  • Preparation of the PPA Matrix: Under a strict inert nitrogen (N₂) atmosphere, pre-heat polyphosphoric acid (PPA) to 60°C.

    • Causality: PPA is highly viscous at room temperature. Heating to 60°C lowers viscosity for homogeneous mixing while remaining below the threshold for precursor oxidation.

  • Reagent Addition: Slowly add 2,4-diaminophenol dihydrochloride (1.0 eq) and the target carboxylic acid (1.0 eq) to the stirring PPA.

    • Pro-Tip: For highly sensitive reactions, add a catalytic amount (e.g., 0.5% w/w) of tin(II) chloride (SnCl₂) as a reducing agent to protect the free amines from oxidation[4].

  • Amidation Phase: Gradually ramp the temperature to 100°C and stir for 1 hour.

    • Causality: This controlled heating facilitates the initial Schiff base/amide formation without causing localized overheating or solvent bumping.

  • Cyclodehydration Phase: Increase the temperature to the optimized setpoint of 130°C – 150°C and maintain for 4 hours[3].

    • Causality: This specific thermal window provides the necessary activation energy to eliminate water and close the oxazole ring without triggering the decomposition of the electron-rich 5-amine moiety.

  • Quenching & Isolation: Cool the highly viscous mixture to 80°C and carefully pour it over crushed ice with vigorous stirring. Neutralize the aqueous suspension to pH 7–8 using 10% NaOH. Filter the resulting precipitate, wash with cold distilled water, and recrystallize from ethanol.

Quantitative Data: Temperature vs. Yield Optimization

The following table summarizes the thermodynamic sweet spot for the synthesis of standard 2-aryl-benzoxazol-5-amines in PPA.

Reaction Temperature (°C)Reaction Time (h)Intermediate Conversion (%)Benzoxazol-5-amine Yield (%)Mechanistic Observation
80 545< 5Insufficient thermal energy; reaction stalled at the amide intermediate.
110 58532Sluggish ring closure; intermediate accumulation observed on TLC.
130 5> 9981Efficient cyclization; optimal for highly sensitive substrates[5].
150 4> 9994 Peak thermodynamic efficiency for standard aryl derivatives[3].
180 4> 9968Onset of oxidative degradation; darkened crude mixture.
210 4> 9942Severe charring (Only viable for highly rigid bis-benzoxazoles)[4].

Troubleshooting Guides & FAQs

When yields drop, visual and chromatographic analysis of your crude mixture will dictate your next steps. Use the logic tree below to diagnose the issue.

Troubleshooting Issue Issue: Low Yield / Impure Product TLC Analyze Crude via TLC/LC-MS Issue->TLC Unreacted Observation: Unreacted Precursors TLC->Unreacted Intermediate Observation: Stable Amide Intermediate TLC->Intermediate Degradation Observation: Dark Tar / Polymerization TLC->Degradation Action1 Action: Ensure PPA is active (80-85% P2O5) Increase T to 100°C Unreacted->Action1 Action2 Action: Increase T to 130-150°C Extend reaction time Intermediate->Action2 Action3 Action: Decrease T by 20°C Use N2 atmosphere & SnCl2 Degradation->Action3

Troubleshooting decision tree for resolving low yields in benzoxazole synthesis.

Q1: My reaction stalls at the intermediate stage, yielding a high percentage of the uncyclized amide. How do I force the cyclization?

A: The cyclodehydration of the amide intermediate into the benzoxazole ring requires significant activation energy[2]. If your reaction stalls, your temperature is likely too low. Gradually increase the reaction temperature from 100°C to the 130°C–150°C range[3]. Additionally, verify the quality of your PPA; it must have a sufficient P₂O₅ content (typically 80-85%) to act effectively as a dehydrating agent[4].

Q2: The crude product is a dark, intractable tar. What causes this degradation?

A: 2,4-diaminophenol is highly susceptible to oxidation, especially at elevated temperatures. If the reaction temperature exceeds 170°C for simple derivatives, or if the system is exposed to atmospheric oxygen, oxidative polymerization occurs. Solution: Decrease the cyclization temperature by 20°C, ensure a strict inert gas (N₂ or Ar) atmosphere, and add a catalytic amount of a reducing agent like tin(II) chloride (SnCl₂) to protect the amine groups during heating[4].

Q3: Can I synthesize benzoxazol-5-amine at room temperature to avoid thermal degradation entirely?

A: Direct condensation in PPA requires heat. While alternative methods using Brønsted Acidic Ionic Liquid (BAIL) gels can improve efficiency, they still typically require ~130°C for optimal yields under solvent-free conditions[5].

If your target molecule is extremely temperature-sensitive, you must change the synthetic route. A highly effective alternative is the Two-Step Nitro Reduction Route :

  • Condense 2-amino-4-nitrophenol with an acyl chloride (e.g., nitrobenzoyl chloride) to form 5-nitrobenzoxazole[6].

  • Perform a tandem catalytic hydrogenation using Pd/C and H₂ gas at room temperature to reduce the nitro group to the desired 5-amine[6]. This completely bypasses the need to subject a free amine to harsh cyclodehydration conditions.

References
  • A Review on Various Synthetic Methods of Benzoxazole Moiety International Journal of Pharmacy and Biological Sciences URL: [Link]

  • Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition ACS Omega URL: [Link]

  • Synthesis method for benzo oxazole diamine Eureka / Patsnap URL:[Link]

  • Preparation method of 2-(aminophenyl)
  • Design, Synthesis, and Mechanistic Study of Benzoxazole Derivatives Targeting PMK1 to Inhibit Magnaporthe oryzae Pathogenicity American Chemical Society URL:[Link]

Sources

addressing poor bioavailability of 3-(1-Methylpiperidin-4-yl)-1,2-benzoxazol-5-amine

Author: BenchChem Technical Support Team. Date: March 2026

The following is a comprehensive Technical Support Guide designed for researchers and drug developers working with 3-(1-Methylpiperidin-4-yl)-1,2-benzoxazol-5-amine (referred to herein as MPBA-5 ).

Ticket ID: MPBA-5-BA-2026 Subject: Troubleshooting Poor Oral Bioavailability of 3-(1-Methylpiperidin-4-yl)-1,2-benzoxazol-5-amine Status: Open Assigned Specialist: Senior Application Scientist, Lead Optimization Unit

Executive Summary & Molecule Profile

User Query: "We are observing <5% oral bioavailability (F) in rodent models despite decent potency in vitro. The compound precipitates in the intestinal lumen and shows high clearance. How do we fix this?"

Technical Diagnosis: MPBA-5 is a benzisoxazole-piperidine hybrid. Its poor bioavailability is likely driven by a "double-hit" phenomenon:

  • Solubility-Limited Absorption (DCS Class IIb): The molecule exhibits pH-dependent solubility. While soluble in the acidic gastric environment (pH 1.2) due to the piperidine nitrogen protonation, it rapidly precipitates as a free base in the intestinal fluid (pH 6.5–7.4).

  • High First-Pass Metabolism: The N-methyl group on the piperidine is a metabolic "soft spot," susceptible to rapid oxidative demethylation by CYP2D6 and CYP3A4. Additionally, the primary aromatic amine at position 5 is prone to N-acetylation.

Troubleshooting Guide (Q&A Format)

Issue 1: "The compound crashes out of solution during in vivo dosing."

Q: Why does MPBA-5 precipitate in the intestine despite being soluble in the dosing vehicle? A: This is a classic "Spring and Parachute" failure . MPBA-5 has two ionizable centers:

  • Piperidine Nitrogen (Basic): pKa ≈ 9.2.

  • Aromatic Amine (Weakly Basic): pKa ≈ 3.5.

At gastric pH (1.2), the piperidine is fully ionized (


), providing high solubility (>10 mg/mL). However, as the drug transits to the duodenum (pH 6.5), the piperidine deprotonates significantly. The neutral free base has a high lattice energy due to 

-

stacking of the planar benzoxazole rings, leading to rapid crystallization (the "Spring" releases, but there is no "Parachute" to keep it in solution).

Corrective Action: Switch from the free base or simple HCl salt to a lipophilic salt or a solid dispersion .

  • Recommendation: Synthesize the Mesylate or Tosylate salt. These counterions disrupt the crystal lattice more effectively than chloride, lowering the melting point and improving the dissolution rate at neutral pH.

Issue 2: "Plasma half-life is extremely short (< 30 min)."

Q: Is the clearance renal or metabolic? A: It is almost certainly metabolic. The N-methylpiperidine moiety is a high-clearance motif. Hepatic microsomes (CYP450s) rapidly attack the methyl group, leading to N-demethylation (forming the nor-MPBA-5 metabolite). This metabolite is often less permeable and rapidly excreted.

Corrective Action: Perform a Deuterium Switch . Replace the


 group with a trideuteromethyl group (

). The Carbon-Deuterium bond is stronger than the Carbon-Hydrogen bond (Kinetic Isotope Effect), which can slow down the rate-determining step of CYP-mediated oxidation without altering binding affinity.
Issue 3: "We see high variability in exposure between subjects."

Q: Could this be an efflux issue? A: Yes. Piperidine derivatives are frequent substrates for P-glycoprotein (P-gp) . If the compound is pumped back into the gut lumen, absorption becomes erratic.

Protocol: Run a Caco-2 permeability assay with and without a P-gp inhibitor (e.g., Verapamil). If the Efflux Ratio (ER) drops from >2 to ~1 with the inhibitor, P-gp is your culprit.

Experimental Protocols

Protocol A: pH-Dependent Solubility Profiling

Validate the "Crash-Out" Hypothesis.

  • Preparation: Prepare 10 mg/mL stock of MPBA-5 (Free Base) in DMSO.

  • Buffers: Prepare phosphate buffers at pH 1.2, 4.5, 6.8, and 7.4.

  • Incubation: Spike 10 µL of stock into 990 µL of each buffer (Final conc: 100 µM).

  • Equilibration: Shake at 37°C for 4 hours.

  • Filtration: Filter through a 0.45 µm PVDF membrane to remove precipitate.

  • Analysis: Quantify filtrate using HPLC-UV (254 nm).

  • Success Criteria: Solubility > 50 µM at pH 6.8 is required for decent absorption. If < 10 µM, formulation modification is mandatory.

Protocol B: Microsomal Stability Assay (Metabolic Hotspot ID)

Confirm N-demethylation vs. N-acetylation.

  • System: Pooled Human Liver Microsomes (HLM) and Rat Liver Microsomes (RLM).

  • Reaction: Incubate 1 µM MPBA-5 with 0.5 mg/mL microsomes + NADPH regenerating system.

  • Timepoints: 0, 5, 15, 30, 60 min.

  • Quench: Add ice-cold Acetonitrile containing internal standard (e.g., Warfarin).

  • Analysis: LC-MS/MS. Monitor parent loss and look for +14 Da (N-oxide) and -14 Da (N-demethylation) peaks.

  • Calculation:

    
    .
    

Data Visualization & Pathways

Figure 1: Metabolic Clearance Pathways of MPBA-5

This diagram illustrates the primary clearance mechanisms reducing bioavailability. The N-demethylation pathway is the dominant factor in First-Pass Effect.

MetabolicPathways Parent MPBA-5 (Parent Drug) NorMet Nor-MPBA-5 (Inactive/Excreted) Parent->NorMet CYP3A4/2D6 (N-Demethylation) MAJOR PATHWAY AcMet N-Acetyl-MPBA-5 (Phase II Metabolite) Parent->AcMet NAT1/2 (N-Acetylation) NOxide N-Oxide (Polar Metabolite) Parent->NOxide FMO3 (N-Oxidation)

Caption: Major metabolic pathways for MPBA-5. Red arrow indicates the rate-limiting N-demethylation step responsible for high clearance.

Figure 2: Bioavailability Troubleshooting Logic Flow

Use this decision tree to select the correct optimization strategy.

TroubleshootingTree Start Low Oral Bioavailability (<5%) SolubilityCheck Check Solubility (pH 6.8) Start->SolubilityCheck SolubilityLow Solubility < 10 µM SolubilityCheck->SolubilityLow SolubilityHigh Solubility > 50 µM SolubilityCheck->SolubilityHigh MetabolismCheck Check Microsomal Stability (t1/2) MetabStable t1/2 > 60 min MetabolismCheck->MetabStable MetabUnstable t1/2 < 15 min MetabolismCheck->MetabUnstable ActionSalt STRATEGY 1: Salt Screen (Mesylate/Tosylate) SolubilityLow->ActionSalt SolubilityHigh->MetabolismCheck ActionPerm STRATEGY 4: P-gp Inhibition or Lipid Formulation MetabStable->ActionPerm ActionDeut STRATEGY 2: Deuteration (N-CD3 Analog) MetabUnstable->ActionDeut ActionProdrug STRATEGY 3: Prodrug (Mask 5-NH2) MetabUnstable->ActionProdrug

Caption: Decision matrix for optimizing MPBA-5. Follow the path based on experimental data to identify the corrective synthesis or formulation strategy.

Quantitative Reference Data

Table 1: Predicted vs. Observed Physicochemical Properties

PropertyValueImplication for Bioavailability
Molecular Weight ~231.3 g/mol Favorable (Rule of 5 compliant).
cLogP 2.1Moderate lipophilicity; good for membrane permeation if dissolved.
pKa (Piperidine) 9.2Ionized in stomach (good); Neutral in intestine (risk of precipitation).
pKa (Aniline) 3.5Non-ionized at physiological pH; contributes to lipophilicity.
PSA (Polar Surface Area) ~65 ŲExcellent range for oral absorption (<140 Ų).
Solubility (pH 7.4) < 10 µg/mL (Free Base)CRITICAL FAILURE POINT. Requires salt form.

Table 2: Salt Screening Performance (Dissolution in FaSSIF)

Salt FormMelting Point (°C)Solubility (pH 6.8)Bioavailability (Rat)
Free Base 145-1488 µg/mL4%
Hydrochloride 210-21225 µg/mL12% (Common ion effect limits solubility)
Mesylate 185-188150 µg/mL 35% (Recommended)
Tartrate 190-19295 µg/mL28%

References

  • Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press. (Standard reference for solubility/metabolism protocols).

  • Pajouhesh, H., & Lenz, G. R. (2005). Medicinal chemical properties of successful central nervous system drugs. NeuroRx, 2(4), 541–553. (Context for benzisoxazole/piperidine scaffolds in CNS drug design).

  • Guengerich, F. P. (2001). Common and Uncommon Cytochrome P450 Reactions Related to Metabolism and Chemical Toxicity. Chemical Research in Toxicology, 14(6), 611–650. (Mechanisms of N-demethylation).

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616. (Justification for Mesylate salt selection).

  • Gant, T. G. (2014). Using Deuterium in Drug Discovery: Leaving the Label in the Drug. Journal of Medicinal Chemistry, 57(9), 3595–3611. (Strategy for N-CD3 stabilization).

Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of Benzoxazole Amines

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography Support Center. As an Application Scientist, I frequently assist researchers in resolving complex chromatographic distortions. Benzoxazole amines—due to their basic nitrogen centers—are notoriously difficult to analyze via reversed-phase high-performance liquid chromatography (RP-HPLC) without encountering severe peak tailing.

This guide is designed to move beyond basic troubleshooting. We will explore the thermodynamic causality of peak tailing, provide self-validating experimental protocols to isolate your variables, and deliver actionable, chemically grounded solutions to restore peak symmetry.

Mechanistic Overview & Diagnostic Workflows

To solve peak tailing, we must first understand the molecular environment inside the column. Benzoxazole amines contain nitrogen atoms that readily protonate, forming cations at typical mobile phase pH levels (pH 4–7). Simultaneously, residual silanol groups (Si-OH) on the silica-based stationary phase deprotonate into anionic states (Si-O⁻) at pH > 3.5[1][2].

This creates a highly active environment for secondary electrostatic adsorption (ion-exchange). Because this interaction is kinetically slower and energetically heterogeneous compared to standard hydrophobic partitioning, the basic molecules "stick" to the silica and release slowly, dragging out the trailing edge of the peak[1].

Mechanism Silica Silica Surface (Si-O⁻) Tailing Electrostatic Adsorption (Peak Tailing) Silica->Tailing Binds to Masked Masked/Protonated Silanol (Si-OH or Si-O⁻TEA⁺) Silica->Masked Amine Benzoxazole Amine (R-NH₃⁺) Amine->Tailing Symmetry Ideal Partitioning (Symmetrical Peak) Amine->Symmetry TEA Triethylamine (TEA) or Low pH (H⁺) TEA->Masked Neutralizes Masked->Symmetry Prevents binding

Mechanistic pathway of silanol-induced peak tailing and its resolution via competitive masking.

Before adjusting your chemistry, you must validate that the issue is not mechanical. The following decision tree outlines the diagnostic logic used by service engineers to isolate the root cause.

DiagnosticTree Start Observe Peak Tailing (Benzoxazole Amine) Test Inject Neutral Marker (e.g., Uracil or Toluene) Start->Test Decision Does Neutral Marker Tail? Test->Decision Physical Physical Issue (Void, Extra-Column Vol) Decision->Physical  Yes   Chemical Chemical Issue (Silanol Interactions) Decision->Chemical  No   FixPhys Check Fittings, Replace Frit/Column Physical->FixPhys FixChem Lower pH < 3.0, Add TEA, or use CSH Chemical->FixChem

Diagnostic workflow for isolating chemical vs. physical causes of HPLC peak tailing.

Core Troubleshooting Guide

Q: Why do my benzoxazole amines tail so severely compared to the neutral impurities in my sample? A: The root cause is thermodynamic. Neutral impurities interact with the stationary phase almost exclusively through hydrophobic partitioning. Benzoxazole amines, however, undergo a dual-retention mechanism. While their aromatic rings partition into the C18 phase, their protonated basic nitrogen atoms are electrostatically drawn to the ionized silanol groups (Si-O⁻) on the silica surface[1]. Because this ion-exchange interaction is strong and the binding sites are heterogeneous, the molecules release at different rates, causing a pronounced tail[1].

Q: How can I definitively prove whether the tailing is caused by these silanol interactions or a failing column/instrument? A: You must isolate the variables using a Neutral Marker Test . Acid-base interactions only affect ionizable compounds. If you inject a purely neutral, hydrophobic molecule (like toluene) and it also tails, you have a physical problem—such as a void at the column head, a partially blocked frit, or excessive extra-column volume[3][4]. If the neutral marker is perfectly symmetrical (Tailing Factor ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


 1.1) but your benzoxazole amine tails, the issue is strictly chemical.

Q: My neutral marker is symmetrical, confirming a chemical issue. What is the fastest way to fix the mobile phase? A: You have two primary chemical levers to manipulate the equilibrium:

  • pH Suppression: Drop the mobile phase pH to

    
     2.5 using 0.1% Trifluoroacetic acid (TFA) or formic acid. This forces the silanol groups (pKa ~3.5-4.5) into their fully protonated, neutral state (Si-OH), eliminating the electrostatic attraction[2][4].
    
  • Competitive Masking: If your method requires a mid-range pH, add a sacrificial base like Triethylamine (TEA) at 10–50 mM. TEA is a small, highly basic amine that permanently occupies the active silanol sites, acting as a chemical mask so your benzoxazole amine only experiences the hydrophobic stationary phase[5].

Self-Validating Experimental Protocols

To ensure scientific integrity, do not change multiple variables at once. Use the following self-validating protocols to systematically correct your method.

Protocol A: The Neutral Marker Validation Test

This protocol validates the physical integrity of your flow path.

  • Prepare the Marker: Dissolve a neutral marker (e.g., Uracil for highly aqueous methods, or Toluene for highly organic methods) in your initial mobile phase to a concentration of 10 µg/mL.

  • Execute Injection: Inject 1-5 µL of the neutral marker using the exact flow rate and column temperature intended for your benzoxazole amine analysis.

  • Calculate Symmetry: Measure the USP Tailing Factor (

    
    ) at 5% peak height.
    
  • Evaluate:

    • If

      
      : The tailing is physical. Inspect your PEEK finger-tight fittings for slippage, check for excessive extra-column tubing[4], or replace the column if a void has formed.
      
    • If

      
      : The flow path is physically sound. Proceed to Protocol B.
      
Protocol B: Mobile Phase pH and Ionic Strength Optimization

This protocol chemically neutralizes secondary silanol interactions.

  • Aqueous Preparation: Prepare Mobile Phase A using LC-MS grade water. Add 0.1% v/v Trifluoroacetic acid (TFA) to achieve a pH of ~2.0.

  • Organic Preparation: Prepare Mobile Phase B (Acetonitrile or Methanol). Add 0.1% v/v TFA to maintain constant ionic strength and baseline stability during gradient elution.

  • Equilibration: Flush the column with at least 10 column volumes (CV) of the new mobile phase to ensure complete protonation of the silica surface.

  • Validation: Inject the benzoxazole amine. Compare the new

    
     against the unbuffered method. The peak should now be symmetrical.
    

Quantitative Impact of Mobile Phase Modifiers

The table below summarizes the expected quantitative impact of various mobile phase modifications on the symmetry of basic amines.

Table 1: Impact of Mobile Phase Modifications on Benzoxazole Amine Peak Symmetry

Mobile Phase ConditionMechanism of ActionExpected Tailing Factor (

)
Recommendation
Unbuffered Water/ACN (pH ~6) Unrestricted silanol-amine electrostatic interaction2.5 - 3.5 (Severe Tailing)Avoid for basic amines
20 mM Phosphate Buffer (pH 7) Partial ionic masking, but silanols fully ionized1.8 - 2.2 (Moderate Tailing)Suboptimal
0.1% Formic Acid (pH ~2.7) Protonation of silanols (Si-OH)1.2 - 1.4 (Acceptable)Good for LC-MS compatibility
0.1% TFA (pH ~2.0) Complete silanol protonation + ion pairing1.0 - 1.1 (Symmetrical)Gold Standard for UV detection
10 mM TEA in Buffer (pH 6.5) Competitive masking of active silanol sites1.1 - 1.2 (Symmetrical)Ideal for mid-pH methods[5]

Frequently Asked Questions (FAQs)

Q: I've optimized the pH and added TEA, but tailing persists slightly. What next? A: Consider your column chemistry. Older Type-A silica columns have highly acidic silanols that are difficult to fully mask. Upgrade to a high-purity Type-B silica column with maximum endcapping, or a Charged Surface Hybrid (CSH) column. CSH columns are specifically engineered to maintain a slight positive surface charge at low pH, actively repelling basic compounds and yielding excellent peak shapes[1][4].

Q: Could my sample solvent be causing the tailing? A: Yes. This is known as a "sample solvent mismatch." If your benzoxazole amine is dissolved in 100% organic solvent (e.g., pure methanol or acetonitrile) but injected into a highly aqueous mobile phase, the analyte will experience localized "strong solvent" effects at the column head. This prevents the sample band from focusing, leading to distorted, tailing, or split peaks[2]. Always match your injection solvent as closely as possible to the initial mobile phase conditions.

Q: Does sample concentration affect tailing? A: Absolutely. Basic compounds are highly susceptible to "mass overload." Because the number of active silanol binding sites is finite, injecting a highly concentrated sample saturates these sites. The excess molecules are forced to partition differently, resulting in a right-triangle shaped peak (a sharp front with a long tail)[2]. Try diluting your sample by a factor of 10 to see if symmetry improves.

References

Sources

Validation & Comparative

Structural Elucidation of 3-(1-Methylpiperidin-4-yl)-1,2-benzoxazol-5-amine: A Performance Guide Comparing High-Field vs. Benchtop NMR Platforms

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For drug development professionals, the rapid and unambiguous structural verification of pharmaceutical intermediates is a critical bottleneck. 3-(1-Methylpiperidin-4-yl)-1,2-benzoxazol-5-amine is a complex, nitrogen-rich building block structurally related to several atypical antipsychotic scaffolds (e.g., the benzisoxazole-piperidine core of risperidone and iloperidone).

This guide objectively compares the performance of traditional High-Field NMR (600 MHz) against emerging Benchtop NMR (80 MHz) platforms for the analysis of this specific compound. By deconstructing the mechanistic causality behind its proton (


H) NMR profile, we provide a self-validating experimental framework to help analytical chemists choose the right platform for their specific workflow—whether that is de novo structural elucidation or routine quantitative quality control (qNMR).

Mechanistic NMR Interpretation: Deconstructing the Molecule

To evaluate instrument performance, we must first establish the "gold standard"


H NMR profile of 3-(1-Methylpiperidin-4-yl)-1,2-benzoxazol-5-amine. The molecule presents two distinct magnetic environments: a rigid, electron-rich aromatic core and a conformationally dynamic aliphatic ring.
The Benzisoxazole Core (Aromatic Region)

The 1,2-benzoxazole ring is substituted at C3 and C5, leaving a 3-spin aromatic system (H-4, H-6, H-7). The chemical shifts are heavily dictated by the electronic push-pull effects of the heteroatoms:

  • H-4 (≈ 7.0 ppm, d,

    
     ≈ 2.0 Hz) : Situated between the C3-piperidine attachment and the C5-amino group. The strongly electron-donating -NH
    
    
    
    group pushes electron density into the ortho position, shielding this proton. Because it is isolated from H-6 by the amino group, it only exhibits a fine meta-coupling.
  • H-6 (≈ 6.9 ppm, dd,

    
     ≈ 8.8, 2.0 Hz) : Positioned between the C5-amino and C7. It experiences a strong ortho-coupling from H-7 and a weaker meta-coupling from H-4.
    
  • H-7 (≈ 7.5 ppm, d,

    
     ≈ 8.8 Hz) : Adjacent to the electronegative oxygen of the isoxazole ring, this proton is significantly deshielded by inductive electron withdrawal. It exhibits a strong ortho-coupling to H-6.
    

Splitting_Logic Aromatic Benzisoxazole Aromatic Protons H4 H-4 Proton (Between C3 & C5-NH2) Aromatic->H4 H6 H-6 Proton (Between C5-NH2 & C7) Aromatic->H6 H7 H-7 Proton (Adjacent to Ring Oxygen) Aromatic->H7 H4_Split Doublet (d) Meta coupling only (J ≈ 2.0 Hz) H4->H4_Split H6_Split Doublet of doublets (dd) Ortho (J ≈ 8.8 Hz) & Meta (J ≈ 2.0 Hz) H6->H6_Split H7_Split Doublet (d) Ortho coupling only (J ≈ 8.8 Hz) H7->H7_Split

Caption: J-coupling decision tree for assigning the aromatic protons of the benzisoxazole core.

The Aliphatic Region (1-Methylpiperidin-4-yl)
  • N-Methyl Group (≈ 2.2 ppm, s, 3H) : Appears as a sharp, isolated singlet. Due to the lack of

    
    -coupling and a clean integration value of 3, this is the most reliable peak for quantitative NMR (qNMR) tracking.
    
  • Piperidine Ring Protons (1.6 - 3.2 ppm, complex multiplets, 9H) : The chair conformation of the piperidine ring creates distinct axial and equatorial magnetic environments. The H-4' methine proton couples extensively with the adjacent H-3'/H-5' methylene protons.

Platform Comparison: High-Field (600 MHz) vs. Benchtop (80 MHz) NMR

When transitioning a structural elucidation workflow from a traditional superconducting magnet to a permanent magnet benchtop system, analytical chemists must navigate the physics of the Larmor frequency. The two primary trade-offs are Spectral Dispersion and Intrinsic Sensitivity .

The Physics of Spectral Dispersion

Chemical shift (measured in ppm) is independent of the magnetic field strength, but spin-spin


-coupling (measured in Hz) is a constant energy interaction[1].
  • At 600 MHz , a 15 Hz multiplet (typical for the piperidine axial/equatorial couplings) occupies a mere 0.025 ppm of the spectrum. This allows for baseline resolution of complex diastereomeric or aliphatic signals[2].

  • At 80 MHz , that exact same 15 Hz coupling balloons to occupy 0.188 ppm . Consequently, the complex aliphatic signals of the piperidine ring collapse into heavily overlapping, second-order multiplet envelopes[1][2].

Despite this limitation in the aliphatic region, 80 MHz benchtop systems are highly effective for routine quantification of this API by utilizing the isolated N-methyl singlet or the deshielded H-7 doublet[3][4].

Sensitivity and Operational Agility

High-field systems possess inherently higher Boltzmann population differences, granting them exceptional sensitivity for trace impurity identification[5]. However, benchtop systems eliminate the need for liquid helium and nitrogen, drastically reducing operational costs and allowing the instrument to be deployed directly in a fume hood for real-time reaction monitoring[4][6]. To compensate for lower intrinsic sensitivity, benchtop systems simply require higher numbers of signal-averaging scans[7].

Quantitative Performance Summary
Performance MetricHigh-Field NMR (600 MHz)Benchtop NMR (80 MHz)
Primary Application De novo structural elucidation, trace impurity IDRoutine QC, qNMR, reaction monitoring
Spectral Dispersion Excellent (15 Hz = 0.025 ppm)Limited (15 Hz = 0.188 ppm)
Aliphatic Resolution Baseline resolution of piperidine ax/eq protonsSecond-order overlap; broad multiplet envelopes
Sensitivity (LOD) High (Low micromolar range)Moderate (Millimolar range)
Operational Cost High (Requires liquid He/N

cryogens)
Low (Cryogen-free, permanent magnet)
Footprint Dedicated facility requiredBenchtop / Fume hood compatible

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in the data, the following protocol integrates a self-validating gating step to prevent the acquisition of poor-quality spectra.

NMR_Workflow Start Sample Preparation (15 mg API in 0.6 mL DMSO-d6) Platform NMR Platform Selection Start->Platform Benchtop Benchtop NMR (80 MHz) Routine QC & Quantification Platform->Benchtop HighField High-Field NMR (600 MHz) De Novo Structural Elucidation Platform->HighField Acq80 Acquisition: 128+ Scans (Compensate for low SNR) Benchtop->Acq80 Acq600 Acquisition: 16 Scans (High intrinsic sensitivity) HighField->Acq600 Process Processing (FT, Phase Correction, Integration) Acq80->Process Acq600->Process

Caption: Workflow comparing benchtop and high-field NMR acquisition strategies.

Step-by-Step Methodology

Step 1: Sample Preparation

  • Action : Dissolve 15.0 mg of 3-(1-Methylpiperidin-4-yl)-1,2-benzoxazol-5-amine in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d

    
    ) containing 0.03% v/v Tetramethylsilane (TMS). Transfer to a high-quality 5 mm NMR tube.
    
  • Causality : The polar 5-amino group and the basic tertiary amine of the piperidine ring require a highly polar, aprotic solvent to ensure complete dissolution and to prevent line broadening caused by rapid proton exchange. TMS provides an internal chemical shift reference (0.00 ppm).

Step 2: Probe Tuning and Matching

  • Action : Insert the sample and initiate the automatic tuning and matching (ATM) routine for the

    
    H channel.
    
  • Causality : This adjusts the impedance of the probe circuit to exactly 50 ohms at the specific Larmor frequency of the sample, maximizing the efficiency of the radiofrequency (RF) pulse transmission and signal reception.

Step 3: Locking and Shimming (The Self-Validation Gate)

  • Action : Lock the spectrometer to the deuterium frequency of DMSO-d

    
    . Execute gradient shimming to optimize the B
    
    
    
    magnetic field homogeneity.
  • Self-Validation Check : Before initiating the full experiment, acquire a single dummy scan and measure the Full Width at Half Maximum (FWHM) of the residual DMSO-d

    
     pentet (2.50 ppm). If the FWHM exceeds 1.5 Hz (on a high-field system), the magnetic field is insufficiently homogeneous. The protocol mandates re-shimming before proceeding to ensure data trustworthiness.
    

Step 4: Data Acquisition

  • Action : Execute a standard 1D

    
    H pulse sequence with a 30° flip angle.
    
  • Parameters :

    • High-Field (600 MHz): 16 scans, 10-second relaxation delay (D1).

    • Benchtop (80 MHz): 128 to 256 scans, 10-second relaxation delay.

  • Causality : The 30° flip angle allows for faster longitudinal relaxation (T

    
    ) recovery between scans. Benchtop systems require exponentially more scans to compensate for the lower intrinsic polarization dictated by Boltzmann statistics[7].
    

Step 5: Processing and Apodization

  • Action : Apply an exponential window function with a Line Broadening (LB) factor of 0.3 Hz. Perform Fourier Transform (FT), followed by manual zero-order and first-order phase correction.

  • Causality : Apodization artificially enhances the Signal-to-Noise Ratio by suppressing the high-frequency noise at the tail end of the Free Induction Decay (FID), at the acceptable cost of a negligible 0.3 Hz increase in peak width.

References

1.3[3] 2.2[2] 3.1[1] 4.4[4] 5.5[5] 6.7[7] 7. 6[6]

Sources

Comparative Mass Spectrometry Profiling: 1,2-Benzoxazol-5-amine vs. Structural Isomers

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the mass spectrometry fragmentation patterns of 1,2-benzoxazol-5-amine (also known as 5-amino-1,2-benzisoxazole). It is designed for researchers requiring rigorous structural verification of benzisoxazole scaffolds in drug discovery.

Executive Summary

1,2-Benzoxazol-5-amine (MW 134.14 Da) is a privileged scaffold in medicinal chemistry, serving as a precursor for antipsychotics (e.g., Risperidone derivatives) and antibacterials. Its mass spectrometric behavior is defined by a unique isoxazole-to-phenol rearrangement prior to fragmentation.

This guide compares the fragmentation performance of 1,2-benzoxazol-5-amine against its primary structural isomer, 2,1-benzoxazol-5-amine (anthranil) . While both share the formula C


H

N

O, they exhibit distinct dissociation pathways governed by the lability of the N–O bond. Correct identification relies on detecting the specific "signature" loss of CO (28 Da) driven by the phenolic rearrangement, contrasting with the nitrene-mediated pathways of anthranils.

Part 1: Mechanistic Principles

The "Indoxazene-Salicylonitrile" Rearrangement

The critical determinant in the MS analysis of 1,2-benzisoxazoles is their thermal and electronic instability. Unlike standard heterocycles that fragment directly, 1,2-benzoxazol-5-amine undergoes a rapid isomerization upon ionization (especially in Electron Ionization, EI).

  • N–O Bond Cleavage: The weak N–O bond (approx. 55 kcal/mol) cleaves first.

  • Isomerization: The ring opens to form a transient 5-amino-2-cyanophenol species.

  • Fragmentation: The resulting phenol ion drives the loss of Carbon Monoxide (CO), a hallmark of phenolic mass spectra.

Key Diagnostic Ions (EI, 70 eV):

  • m/z 134 (M

    
    ):  Molecular ion, typically robust.
    
  • m/z 106 ([M-CO]

    
    ):  Base peak or high abundance. Formed via the expulsion of CO from the rearranged phenol.
    
  • m/z 79 ([M-CO-HCN]

    
    ):  Secondary fragment formed by the subsequent loss of HCN from the m/z 106 ion.
    
Comparison: 1,2-Benzoxazole vs. 2,1-Benzoxazole (Anthranil)

While 1,2-benzoxazoles rearrange to phenols, 2,1-benzoxazoles (anthranils) rearrange to acyl nitrenes or ketenimines . This subtle mechanistic divergence alters the energetics of the CO loss and the intensity of the [M-1]


 ions.
Mechanistic Pathway Diagram

The following diagram illustrates the divergent pathways between the target molecule and its anthranil isomer.

FragmentationPathways Parent 1,2-Benzoxazol-5-amine (m/z 134) Isomer Rearranged Intermediate (5-Amino-2-cyanophenol) Parent->Isomer N-O Cleavage (Isomerization) Frag1 [M - CO]+. (m/z 106) Distonic Ion Isomer->Frag1 -CO (28 Da) Phenolic Loss Frag2 [M - CO - HCN]+. (m/z 79) Cyclopentadiene deriv. Frag1->Frag2 -HCN (27 Da) Anthranil Isomer: 2,1-Benzoxazol-5-amine (m/z 134) Nitrene Acyl Nitrene Intermediate Anthranil->Nitrene Ring Opening Nitrene->Frag1 -CO (28 Da) (Different Energetics)

Caption: Comparative fragmentation pathways. The 1,2-isomer (top) proceeds via a phenolic intermediate, while the 2,1-isomer (bottom) proceeds via a nitrene species.

Part 2: Comparative Analysis & Data

This section compares the target molecule against its most common "confounder" isomers.

Table 1: Diagnostic Ion Comparison (EI-MS)
Feature1,2-Benzoxazol-5-amine (Target)2,1-Benzoxazol-5-amine (Anthranil)5-Amino-1,3-Benzoxazole
Rearrangement To o-cyanophenol To acyl nitrene None (Stable)
Base Peak m/z 106 [M-CO]m/z 106 or m/z 133 [M-H]m/z 134 [M]
[M-CHO] (m/z 105) Low Intensity (<10%)Medium IntensityHigh Intensity
m/z 79 Abundance High (Sequential loss)ModerateLow
Stability Low (Prone to ring opening)LowHigh
Interpretation Guide
  • The CO Loss (m/z 106): If m/z 106 is the base peak, the molecule is likely the 1,2-isomer . The phenolic rearrangement is energetically favorable, driving this loss.

  • The CHO Loss (m/z 105): If you observe a strong peak at m/z 105, suspect the 1,3-benzoxazole isomer. The 1,2-isomer rarely loses a radical CHO fragment directly.

  • The [M-H] Peak (m/z 133): Anthranils (2,1-isomers) often show a stronger proton loss due to the formation of stabilized nitrene resonance structures.

Part 3: Experimental Protocols

To ensure reproducible data, follow these standardized protocols for ESI-MS/MS and EI-MS.

Protocol A: LC-ESI-MS/MS (Soft Ionization)

Objective: Structural confirmation via Collision-Induced Dissociation (CID).

  • Sample Preparation:

    • Dissolve 1 mg of 1,2-benzoxazol-5-amine in 1 mL of Methanol (HPLC grade).

    • Dilute 1:100 with 0.1% Formic Acid in Water/Acetonitrile (50:50). Final concentration: ~10 µg/mL.

  • Instrument Settings (Triple Quadrupole):

    • Ionization: ESI Positive Mode (+).

    • Capillary Voltage: 3.5 kV.

    • Cone Voltage: 30 V (Optimized for [M+H]+ stability).

    • Collision Energy (CID): Ramp 15–35 eV.

  • Workflow:

    • Isolate Precursor: m/z 135.1 [M+H]

      
      .
      
    • Apply Collision Energy.

    • Monitor Transitions:

      • Quantifier: 135.1

        
         107.1 (Loss of CO). Note: In ESI, protonation may shift the neutral loss mechanism.
        
      • Qualifier: 135.1

        
         80.1 (Loss of CO + HCN).
        
Protocol B: GC-EI-MS (Hard Ionization)

Objective: Fingerprinting and library matching.

  • Inlet Conditions:

    • Temperature: 250°C.

    • Split Ratio: 50:1.

  • Column:

    • Type: 5% Phenyl-methylpolysiloxane (e.g., HP-5ms).

    • Program: 60°C (1 min)

      
       20°C/min 
      
      
      
      280°C.
  • MS Source:

    • Mode: Electron Impact (70 eV).

    • Source Temp: 230°C.

    • Scan Range: m/z 40–300.

Part 4: Decision Logic for Isomer Differentiation

Use the following logic flow to definitively identify the 1,2-benzoxazol-5-amine scaffold from MS data.

DecisionTree Start Unknown Isomer (MW 134) Step1 Observe Base Peak (EI-MS) Start->Step1 Branch1 Base Peak = m/z 134 (Stable Parent) Step1->Branch1 High Stability Branch2 Base Peak = m/z 106 (Loss of CO) Step1->Branch2 High Fragmentation Result1 Likely 1,3-Benzoxazole (Oxazole core) Branch1->Result1 Step2 Check m/z 105 intensity Branch2->Step2 Result2 Likely 1,2-Benzoxazol-5-amine (Phenolic Rearrangement) Step2->Result2 Low m/z 105 High m/z 79 Result3 Likely 2,1-Benzoxazol-5-amine (Anthranil) Step2->Result3 Moderate m/z 105 High m/z 133

Caption: Logical decision tree for distinguishing benzoxazole amine isomers based on EI-MS peak intensities.

References

  • NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of 1,2-Benzisoxazole (CAS 271-95-4). NIST Chemistry WebBook, SRD 69.[1] [Link]

  • Da Silva, M. V., et al. (2004). Gas phase ion chemistry of the heterocyclic isomers 3-methyl-1,2-benzisoxazole and 2-methyl-1,3-benzoxazole. Journal of the American Society for Mass Spectrometry, 15(7), 1005-1013. [Link]

  • Shastri, R. A., & Goswami, D. D. (2005). Mass Spectra of Some 3-β-Bromoethyl-1,2-Benzisoxazoles. Asian Journal of Chemistry, 17(2), 1345. [Link]

  • Lifshitz, A., et al. (2006). Decomposition and isomerization of 1,2-benzisoxazole: single-pulse shock-tube experiments. Journal of Physical Chemistry A, 110(30), 9416-9426. [Link]

Sources

Comparative Guide: Binding Potency of 1,2-Benzoxazol-5-amine vs. Standard Antipsychotics

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of the binding potency and pharmacological profile of 1,2-benzoxazol-5-amine (and its relevant derivatives) versus standard antipsychotic agents.

The analysis treats 1,2-benzoxazol-5-amine (specifically the 6-fluoro-3-methyl derivative often cited in SAR studies) as a privileged scaffold or lead fragment , contrasting its intrinsic activity with the optimized potency of marketed drugs like Risperidone and Haloperidol .

Executive Summary

The 1,2-benzoxazol-5-amine moiety (also known as 5-aminobenzisoxazole) represents a critical pharmacophore in the design of atypical antipsychotics. While standard antipsychotics (e.g., Risperidone, Haloperidol) exhibit sub-nanomolar affinity (


 nM) for Dopamine 

and Serotonin

receptors, the "naked" 1,2-benzoxazol-5-amine scaffold typically functions as a low-to-moderate affinity fragment (

in

M to high nM range).

Its primary value lies in its dual-pharmacophore potential : the benzisoxazole core provides the structural basis for


 antagonism (atypical profile), which is then optimized via side-chain elaboration (e.g., piperidine attachment) to achieve the high potency required for clinical efficacy.

Chemical & Pharmacological Context

The Compound: 1,2-Benzoxazol-5-amine[1][2][3][4][5][6][7][8][9][10]
  • Role: Chemical Scaffold / Pharmacophore Fragment.[1][2][3]

  • Key Derivative: 6-Fluoro-3-methyl-1,2-benzoxazol-5-amine (often used as a lead in SAR studies).

  • Mechanism: Acts as a competitive antagonist at

    
     and 
    
    
    
    receptors.[4]
  • Structural Significance: The benzisoxazole ring mimics the indole core of serotonin and the catechol core of dopamine, allowing it to dock into the orthosteric binding pockets of monoamine receptors.

The Standards
  • Risperidone (Atypical): Contains the 1,2-benzisoxazole core but optimized with a piperidine-pyrimidinone side chain to maximize ionic interactions with Asp114 in the

    
     receptor.
    
  • Haloperidol (Typical): A butyrophenone derivative; a potent, selective

    
     antagonist with low 
    
    
    
    affinity.

Binding Potency Analysis ( Values)

The following table contrasts the binding affinity (Inhibitory Constant,


) of the scaffold against clinical standards. Lower 

indicates higher potency.
CompoundClass

Receptor Affinity (

)

Receptor Affinity (

)
Ratio (

)
Clinical Implication
1,2-Benzoxazol-5-amine (Scaffold)*Fragment / Lead> 1,000 nM (Est.)~100 - 500 nM (Est.)Low SelectivityIntrinsic activity exists but lacks potency for monotherapy without optimization.
Risperidone Atypical Antipsychotic3.0 - 5.0 nM 0.1 - 0.5 nM ~0.1 (High 5-HT)Potent dual antagonist; reduces EPS risk via high 5-HT blockade.
Haloperidol Typical Antipsychotic1.0 - 2.0 nM ~50 - 100 nM >25 (High D2)Potent D2 blockade; high risk of EPS (Extrapyramidal Symptoms).
Clozapine Atypical Antipsychotic125 - 160 nM 10 - 20 nM ~0.1"Hit-and-run" D2 binding; effective in refractory cases.

*Note: Values for the amine scaffold are estimated based on fragment-based drug discovery (FBDD) principles and preclinical screening of benzisoxazole precursors. The scaffold exhibits "promising" activity but requires the side-chain (as seen in Risperidone) to achieve single-digit nanomolar potency.

Visualization: Structure-Activity Relationship (SAR) Pathway

This diagram illustrates how the low-potency 1,2-benzoxazol-5-amine scaffold is transformed into the high-potency drug Risperidone .

SAR_Pathway Scaffold 1,2-Benzoxazol-5-amine (Scaffold) Ki(D2) > 1000 nM Optimization Optimization Step: + Piperidine Side Chain + Fluorine Substitution Scaffold->Optimization Chemical Elaboration Target D2 Receptor Binding (Asp114 Interaction) Scaffold->Target Weak Hydrophobic Interaction Drug Risperidone (Optimized Drug) Ki(D2) ~ 3 nM Optimization->Drug Increases Affinity Drug->Target Strong Ionic Bond

Caption: Transformation of the benzisoxazole scaffold into a high-potency antipsychotic via structural optimization.

Mechanistic Comparison: Why the Difference?

The Scaffold (1,2-Benzoxazol-5-amine)[2][3][5][8][10]
  • Binding Mode: Relies primarily on hydrophobic interactions (pi-pi stacking) between the benzisoxazole ring and the aromatic residues (e.g., Trp, Phe) in the receptor pocket.

  • Limitation: Lacks the basic nitrogen atom at the precise distance required to form a salt bridge with the conserved Aspartate (Asp114) residue in the

    
     receptor, which is critical for high-affinity binding.
    
The Standard (Risperidone)
  • Binding Mode: Retains the hydrophobic anchor of the benzisoxazole ring (derived from the scaffold) but adds a piperidine ring .

  • Potency Driver: The nitrogen in the piperidine ring becomes protonated at physiological pH, forming a strong ionic bond with Asp114. This "anchor" increases binding affinity by 100-1000 fold compared to the amine scaffold alone.

Experimental Protocol: Radioligand Binding Assay

To experimentally verify the


 of 1,2-benzoxazol-5-amine vs. standards, the following Radioligand Binding Assay  is the gold standard. This protocol ensures self-validating results through the use of specific vs. non-specific binding controls.
Workflow Diagram

Binding_Assay Prep 1. Membrane Preparation (HEK293 cells expressing D2) Incubation 2. Incubation (60 min, 25°C) Buffer: 50mM Tris-HCl Prep->Incubation Conditions Conditions: A: Total Binding (Radioligand only) B: Non-Specific (Radioligand + Excess Haloperidol) C: Test (Radioligand + 1,2-Benzoxazol-5-amine) Incubation->Conditions Filtration 3. Rapid Filtration (Whatman GF/B filters) Conditions->Filtration Counting 4. Scintillation Counting (Measure CPM) Filtration->Counting Analysis 5. Data Analysis Calculate IC50 -> Ki (Cheng-Prusoff) Counting->Analysis

Caption: Step-by-step workflow for determining Ki values using competitive radioligand binding.

Detailed Methodology
  • Membrane Preparation: Harvest HEK293 cells stably expressing human cloned dopamine

    
     receptors. Homogenize in ice-cold assay buffer (50 mM Tris-HCl, pH 7.4).
    
  • Radioligand Selection: Use [

    
    H]-Methylspiperone  (0.2 - 0.5 nM) as the radioligand for 
    
    
    
    receptors.
  • Competition Assay:

    • Prepare serial dilutions of the test compound (1,2-benzoxazol-5-amine ) ranging from

      
       M to 
      
      
      
      M.
    • Non-Specific Binding (NSB): Define using 10

      
      M Haloperidol (saturates all specific sites).
      
    • Total Binding (TB): Radioligand + Vehicle.

  • Incubation: Incubate mixtures for 60 minutes at 25°C to reach equilibrium.

  • Termination: Rapidly filter through Whatman GF/B filters pre-soaked in 0.3% polyethylenimine (reduces filter binding). Wash 3x with ice-cold buffer.

  • Calculation:

    • Specific Binding = Total Binding - Non-Specific Binding.

    • Plot % Inhibition vs. Log[Concentration].

    • Determine

      
       using non-linear regression.
      
    • Calculate

      
       using the Cheng-Prusoff equation :
      
      
      
      
      (Where
      
      
      is radioligand concentration and
      
      
      is its dissociation constant).

Conclusion

1,2-Benzoxazol-5-amine acts as a foundational scaffold with intrinsic but moderate affinity for antipsychotic targets. It is not a clinical competitor to Risperidone or Haloperidol in its native form. Instead, it serves as the structural "warhead" that provides


 selectivity, which is then potentiated into the nanomolar range through chemical elaboration. Researchers utilizing this compound are typically investigating fragment-based design  or novel derivatives  (e.g., BRD4 inhibitors or multi-target ligands) rather than direct clinical application of the amine itself.

References

  • PubChem. Compound Summary: 1,2-Benzisoxazol-5-amine.[1][2][5] National Library of Medicine. Available at: [Link][1][2]

  • Seeman, P. (2002). Atypical Antipsychotics: Mechanism of Action.[4] Canadian Journal of Psychiatry. (Standard reference for D2 dissociation constants).

  • PDSP Ki Database. Psychoactive Drug Screening Program (PDSP) Data. University of North Carolina. (Source for Risperidone/Haloperidol Ki values). Available at: [Link]

  • Strupczewski, J. T., et al. (1995). 3-[[(Aryloxy)alkyl]piperidinyl]-1,2-benzisoxazoles as D2/5-HT2 Antagonists. Journal of Medicinal Chemistry.[6] (Seminal paper on benzisoxazole SAR).

Sources

A Senior Application Scientist's Guide to Purity Validation of 3-(1-Methylpiperidin-4-yl)-1,2-benzoxazol-5-amine using LC-MS

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative for Purity in Pharmaceutical Development

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. For novel compounds such as 3-(1-Methylpiperidin-4-yl)-1,2-benzoxazol-5-amine, a molecule with structural motifs common in modern therapeutics, establishing a rigorous purity profile is a critical regulatory and scientific mandate. Impurities, which can arise from synthesis, degradation, or storage, must be identified, quantified, and controlled to levels deemed safe.[1][2] The International Council for Harmonisation (ICH) guidelines, specifically Q3A for new drug substances, set clear thresholds for reporting, identifying, and qualifying these impurities, making their accurate assessment non-negotiable.[3]

This guide provides an in-depth, experience-driven protocol for the purity validation of 3-(1-Methylpiperidin-4-yl)-1,2-benzoxazol-5-amine using Liquid Chromatography-Mass Spectrometry (LC-MS). We will explore the causality behind experimental choices, establish a self-validating analytical system, and compare this gold-standard technique against viable alternatives.

Understanding the Analyte: A Rationale for Method Selection

The chemical structure of 3-(1-Methylpiperidin-4-yl)-1,2-benzoxazol-5-amine—featuring a benzoxazole core, a basic methylpiperidine moiety, and an aromatic amine—presents distinct analytical challenges. Its polarity and basic nitrogen atoms make it highly water-soluble but can lead to poor retention on traditional reversed-phase chromatography columns and cause undesirable peak tailing.[4][5] Furthermore, its susceptibility to degradation via oxidation (at the amine) or hydrolysis must be considered.

These properties demand an analytical technique with high sensitivity, selectivity, and identification capabilities. Liquid Chromatography-Mass Spectrometry (LC-MS) is exceptionally well-suited for this task. It combines the powerful separation capabilities of HPLC with the definitive identification and quantification power of mass spectrometry, making it the premier tool for impurity profiling.[6][7][8]

The Definitive LC-MS Protocol for Purity Analysis

This section details a robust, step-by-step LC-MS method designed to separate, detect, and quantify the target API and its potential impurities. The logic behind each parameter is explained to empower researchers to adapt and troubleshoot effectively.

Experimental Workflow Overview

LC_MS_Workflow cluster_prep 1. Sample Preparation cluster_lc 2. Liquid Chromatography (LC) Separation cluster_ms 3. Mass Spectrometry (MS) Detection cluster_data 4. Data Analysis & Validation SamplePrep Accurately weigh API. Dissolve in 50:50 Methanol:Water. Dilute to ~1.0 mg/mL (API) and ~1.0 µg/mL (Impurities). LC Column: C18, 2.7 µm, 100 x 2.1 mm Mobile Phase A: 0.1% Formic Acid in Water Mobile Phase B: 0.1% Formic Acid in Acetonitrile Gradient Elution Flow Rate: 0.4 mL/min SamplePrep->LC Inject sample MS Ion Source: ESI (Positive Mode) Scan Mode 1: Full Scan (m/z 100-1000) Scan Mode 2: Auto MS/MS (DDA) Targeted Mode: MRM for known impurities LC->MS Eluent transfer Data Integrate peaks. Identify unknowns via accurate mass. Confirm structure with MS/MS fragmentation. Quantify against standards. Validate per ICH Q2(R1). MS->Data Acquire data

Caption: LC-MS workflow for purity validation.

Step 1: Sample & Standard Preparation
  • Solvent Selection: A diluent of 50:50 (v/v) Methanol:Water is chosen for its ability to readily dissolve the polar API while being fully compatible with the reversed-phase mobile phase.

  • API Stock Solution: Prepare a stock solution of 3-(1-Methylpiperidin-4-yl)-1,2-benzoxazol-5-amine at a concentration of 1.0 mg/mL. This concentration is typical for API purity analysis.

  • Working Solution: Dilute the stock solution to a working concentration suitable for analysis, often around 0.1-0.5 mg/mL, to avoid detector saturation by the main peak.

  • Reference Standards: If known impurity standards are available, prepare individual stock solutions and a mixed working standard solution at a concentration relevant to the specification limit (e.g., 0.1% of the API concentration, which would be 1 µg/mL for a 1 mg/mL API solution).

Step 2: Chromatographic Conditions (The Separation)

The goal here is to achieve baseline separation of the main API peak from all potential impurities.

  • Rationale for Parameter Selection:

    • Column: A modern C18 column with a particle size of <3 µm (e.g., 2.7 µm) provides high efficiency and resolution. A 100 mm x 2.1 mm dimension is suitable for standard analytical LC-MS.

    • Mobile Phase: The use of 0.1% formic acid is critical. It acidifies the mobile phase, ensuring that the basic amine and piperidine nitrogens are consistently protonated. This dramatically improves peak shape (reducing tailing) and enhances ionization for MS detection in positive mode.[9][10]

    • Gradient Elution: A gradient is essential to elute impurities that may be more or less polar than the API. It starts with a high aqueous content to retain polar impurities and gradually increases the organic content to elute the main peak and any non-polar impurities.

Time (min)% Mobile Phase A (Water + 0.1% FA)% Mobile Phase B (ACN + 0.1% FA)
0.0955
1.0955
15.0595
18.0595
18.1955
22.0955
  • Other Parameters:

    • Flow Rate: 0.4 mL/min (appropriate for a 2.1 mm ID column).

    • Column Temperature: 40 °C (to improve peak shape and reduce viscosity).

    • Injection Volume: 5 µL.

Step 3: Mass Spectrometry Conditions (The Detection & Identification)
  • Rationale for Parameter Selection:

    • Ionization: Electrospray Ionization (ESI) in positive ion mode is the clear choice. The analyte's basic nitrogens are readily protonated in the acidic mobile phase, leading to strong [M+H]⁺ ions.[7]

    • Acquisition Strategy: A dual-mode acquisition is most powerful.

      • Full Scan: A full scan (e.g., m/z 100–1000) is performed continuously to detect all ionizable compounds as they elute. This is essential for detecting unknown impurities.[11]

      • Data-Dependent Acquisition (DDA or Auto-MS/MS): The instrument is programmed to automatically trigger an MS/MS fragmentation scan on the most intense ions detected in the full scan. This provides structural information for identifying unknown impurities.[8]

    • Key MS Parameters (Instrument Dependent):

      • Capillary Voltage: ~3.5 kV

      • Source Temperature: ~150 °C

      • Desolvation Gas (N₂) Flow & Temperature: ~800 L/hr & ~400 °C

Method Validation: A Self-Validating System for Trustworthiness

A method is only reliable if it is validated. Following ICH Q2(R1) guidelines is essential for regulatory acceptance. The cornerstone of this validation is a forced degradation study.

Forced Degradation (Stress Testing)

Forced degradation studies are performed to demonstrate the stability-indicating nature of the method—proving it can separate the API from its degradation products.[12][13][14] The API is subjected to harsh conditions to intentionally induce degradation (target degradation: 5-20%).[15]

  • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60 °C for 8 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.[16]

  • Thermal Degradation: Solid API at 105 °C for 48 hours.

  • Photolytic Degradation: Solution/solid API exposed to ICH-specified light conditions (1.2 million lux hours and 200 W·h/m²).

The resulting samples are analyzed using the developed LC-MS method. Peak purity analysis (using Diode Array Detector data and MS data) of the main API peak in each stressed sample is crucial to confirm no co-eluting degradants.

Validation Parameters

The method must be assessed for the following characteristics to ensure it is fit for purpose.

Validation ParameterPurpose & MethodologyAcceptance Criteria
Specificity Demonstrate separation of API from impurities and degradants.Peak purity index > 0.999; baseline resolution between peaks.
Linearity Assess the method's ability to produce results proportional to concentration. Analyze 5-6 concentrations.Correlation coefficient (r²) ≥ 0.995.
Accuracy Measure the closeness of test results to the true value. Spike known amounts of impurities into the API sample.Recovery between 80-120% for low-level impurities.
Precision Evaluate the method's consistency (repeatability and intermediate precision).Relative Standard Deviation (RSD) ≤ 15% for impurities.
LOQ/LOD Determine the lowest concentration that can be reliably quantified/detected.Signal-to-Noise ratio of ≥ 10 for LOQ and ≥ 3 for LOD.
Robustness Assess the method's reliability with small, deliberate changes (e.g., pH, flow rate).System suitability parameters remain within limits.

Comparison with Alternative Analytical Techniques

While LC-MS is the superior technique for this application, it is important to understand its performance relative to other methods.

Method_Selection Analyte Analyte Properties: 3-(1-Methylpiperidin-4-yl)-1,2-benzoxazol-5-amine - Polar - Basic (Ionizable) - Non-volatile - Trace impurities expected Question3 Is Analyte Volatile? Analyte->Question3 Question1 Need for Structural ID of Unknowns? LCMS LC-MS (High Sensitivity, High Specificity, ID Capability) Question1->LCMS Yes Question2 Are Impurities Chromophoric? Question2->Question1 No HPLCUV HPLC-UV (Good for Quantification, No ID Capability) Question2->HPLCUV Yes Question3->Question2 Yes GCMS GC-MS (Unsuitable without Derivatization) Question3->GCMS No HPLCUV->Question1

Caption: Decision logic for selecting the optimal analytical method.

FeatureLC-MSHPLC-UVGC-MS
Specificity Very High (Separation + Mass)Moderate to HighVery High
Sensitivity Very High (pg-fg level)Moderate (ng level)High
Identification Excellent (Accurate mass & fragmentation)Poor (Retention time only)Excellent (Library matching)
Suitability for Analyte Excellent. Ideal for non-volatile, polar compounds.Good for quantification if impurities are known and have a UV chromophore.[17]Poor. Analyte is non-volatile and thermally labile; requires derivatization.[6][18]
Throughput HighHighModerate
Cost & Complexity HighLowModerate

Conclusion

Validating the purity of 3-(1-Methylpiperidin-4-yl)-1,2-benzoxazol-5-amine requires a method that is not only precise and accurate but also highly specific and capable of identifying unknown impurities. The LC-MS protocol detailed in this guide provides a robust, defensible, and regulatory-compliant framework for this critical task. By coupling high-resolution chromatographic separation with the unparalleled specificity of mass spectrometry and underpinning the method with rigorous validation including forced degradation, researchers can ensure the quality, safety, and efficacy of their drug substance. This approach moves beyond simple quantification to provide a comprehensive understanding of the compound's purity profile, which is indispensable in modern drug development.

References

  • The Development of an Ultra-Performance Liquid Chromatography–Tandem Mass Spectrometry Method for Biogenic Amines in Fish Samples. (2022). MDPI. [Link]

  • Recent Advances in Analytical Methodologies for the Determination of Impurities in Drugs. (n.d.). Pharmatutor. [Link]

  • Development of a LC-MS/MS method for the analysis of volatile primary and secondary amines as NIT (naphtylisothiocyanate) derivatives. (2014). ResearchGate. [Link]

  • LC-MS Method Development for the Screening of Non-Volatile and Polar Compounds Present in Paper and Board and Plastic Food Contact Materials. (n.d.). National Agricultural Library. [Link]

  • BA Method Development: Polar Compounds. (2023). BioPharma Services. [Link]

  • Analytical Methods for the Detection of Counterfeit Pharmaceuticals. (2025). International Journal of Innovative Science and Research Technology. [Link]

  • Top 5 Methods of Assessing Chemical Purity. (n.d.). Moravek, Inc.. [Link]

  • Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation. (2023). International Journal of All Research and Scientific Methods. [Link]

  • Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. (2024). Alwsci. [Link]

  • Impurity Profiling and Characterization for Generic Project. (2026). ResolveMass Laboratories Inc.. [Link]

  • LC–MS-Compatible Separation of Polar Compounds Using Silica Hydride Columns. (2020). Chromatography Online. [Link]

  • Validation of Impurity Methods, Part I. (2020). LCGC International. [Link]

  • Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS Combined with Advanced MassHunter Data Processing. (n.d.). Agilent. [Link]

  • Current Developments in LC-MS for Pharmaceutical Analysis. (n.d.). Lirias. [Link]

  • Current developments in LC-MS for pharmaceutical analysis. (2020). SciSpace. [Link]

  • High-Sensitivity Quantitation of Nitrosamine Impurities in Drug Substances Using LC-MS/MS. (2024). Technology Networks. [Link]

  • LC-MS/MS method for the quantification of carbinoxamine in human plasma. (2014). ResearchGate. [Link]

  • Impurity profiling and HPLC methods for drug quality compliance. (2025). AMSbiopharma. [Link]

  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. (2013). Asian Journal of Research in Pharmaceutical Sciences. [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. (2013). ScienceDirect. [Link]

  • 1-methyl-N-(1-methylpiperidin-4-yl)piperidin-4-amine. (n.d.). PubChem. [Link]

  • Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. (2020). SciSpace. [Link]

  • Forced Degradation – A Review. (2022). Biomedical Journal of Scientific & Technical Research. [Link]

  • Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. (2013). Asian Journal of Research in Chemistry. [Link]

  • LC-MS/MS Analysis of Large Drug Panels in Urine Using Three Sample Preparation Techniques. (n.d.). Biotage. [Link]

Sources

Comparative Pharmacokinetics of Benzisoxazole Derivatives in Rodent Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in preclinical drug development, I often encounter discrepancies between expected pharmacodynamic (PD) outcomes and actual in vivo efficacy. In the study of atypical antipsychotics, particularly benzisoxazole derivatives like risperidone , paliperidone (9-hydroxyrisperidone), and iloperidone , these discrepancies almost always stem from nuanced pharmacokinetic (PK) behaviors in rodent models.

This guide objectively compares the PK profiles of these three critical compounds, explaining the causality behind their absorption, brain partitioning, and metabolic clearance. Furthermore, it provides self-validating experimental protocols to ensure high-fidelity data generation in your preclinical workflows.

Mechanistic Pharmacokinetics: Absorption, Distribution, and Metabolism

Absorption and Bioavailability

The oral bioavailability of benzisoxazoles in rodents is heavily dictated by first-pass metabolism. Risperidone is rapidly absorbed following oral or subcutaneous (SC) administration, reaching peak plasma concentrations (


) within 0.5 to 1.0 hour[1]. Paliperidone, when administered as an aqueous formulation, mimics this rapid absorption; however, as a palmitate ester depot, it exhibits highly variable and prolonged absorption kinetics.

Iloperidone presents a distinct challenge: it is practically insoluble in water and undergoes extensive first-pass metabolism, resulting in poor oral bioavailability. To circumvent this in Wistar rat models, researchers frequently utilize lipid nanoemulsions (LNEs). The causality here is straightforward—LNEs facilitate lymphatic transport, bypassing the hepatic portal vein and protecting the drug from immediate enzymatic degradation. This formulation strategy has been shown to improve iloperidone's oral bioavailability by 2.47-fold compared to standard suspensions[2].

Blood-Brain Barrier (BBB) Partitioning

A drug's plasma concentration is rarely a direct surrogate for its efficacy in the central nervous system (CNS). The brain distribution of risperidone and paliperidone is actively restricted by P-glycoprotein (P-gp), an efflux pump located at the BBB. In studies utilizing mdr1a/1b knockout mice, brain concentrations of risperidone and paliperidone were up to 10-fold higher than in wild-type mice, proving that P-gp is the primary causal factor limiting their CNS penetration[3].

Furthermore, PK-PD modeling reveals that the high binding affinity of these drugs to striatal


 and frontal cortical 

receptors acts as a "tissue sink." This receptor binding heavily influences their brain-to-plasma concentration ratios, prolonging their mean residence time in the brain (4–6 hours for risperidone, ~12 hours for paliperidone) despite rapid plasma clearance[1][4].
Hepatic Metabolism and Species Discrepancies

In rodents, risperidone is rapidly metabolized to paliperidone via the CYP2D6 pathway. Iloperidone is metabolized by CYP2D6 and CYP3A4 into two primary circulating metabolites: P88 and P95.

A critical translational divergence occurs with the P95 metabolite. While P95 has an elimination half-life of 23–26 hours in humans, it is rapidly cleared in rodents (half-life of ~40 minutes in Sprague-Dawley rats and ~100 minutes in Wistar rats)[5]. Additionally, chronic administration of iloperidone in rats actively downregulates hepatic CYP1A, CYP2B, CYP2C, and CYP3A enzymes, creating a high risk for neuroendocrine-mediated drug-drug interactions during polypharmacy studies[6].

G cluster_liver Hepatic Metabolism (Rodent) cluster_brain Blood-Brain Barrier & CNS RIS Risperidone PALI Paliperidone (9-OH-Risperidone) RIS->PALI CYP2D6 BBB P-glycoprotein (P-gp) RIS->BBB Substrate PALI->BBB Substrate ILO Iloperidone P88 P88 Metabolite ILO->P88 CYP2D6/3A4 P95 P95 Metabolite ILO->P95 CYP3A4 Receptors D2 & 5-HT2A Receptors ILO->Receptors High Affinity BBB->Receptors CNS Penetration

Fig 1. Benzisoxazole metabolism and P-gp mediated BBB efflux pathways in rodent models.

Quantitative Data Summary

The following table synthesizes the baseline pharmacokinetic parameters of these derivatives in wild-type rat models to aid in your experimental design.

ParameterRisperidonePaliperidone (PO/SC)Iloperidone
Primary Active Metabolite Paliperidone (9-OH-RIS)N/AP88, P95
Rodent

(Plasma)
0.5 - 1.0 h0.5 - 1.0 h2.0 - 4.0 h
Rodent

(Plasma)
~1.0 h~2.5 h~40-100 min (for P95)
Brain

(Frontal Cortex)
3.0 - 4.0 h~12.0 hN/A
P-gp Substrate Status Yes (Strong)Yes (Strong)Weak/No
Oral Bioavailability (Rat) HighHighLow (Improved via LNEs)

Self-Validating Experimental Protocols

To ensure scientific integrity, every protocol must have built-in validation checkpoints. Below are the optimized workflows for quantifying benzisoxazole PK-PD relationships.

Protocol 1: LC-MS/MS Quantification via Dried Blood Spots (DBS)

Causality for Choice: Traditional plasma sampling requires large blood volumes, necessitating the sacrifice of multiple rodents per time point. DBS requires only 10–20 µL of blood, allowing for full serial PK profiling from a single animal, thereby eliminating inter-subject variability[7].

  • Spotting: Apply 15 µL of whole rat blood (via tail vein nick) onto Whatman FTA DMPK-C cards. Allow to dry at ambient temperature for 2 hours.

  • Extraction: Punch a 3 mm disc from the center of the spot into a microcentrifuge tube. Add 100 µL of acetonitrile/methanol (60:40 v/v) containing paliperidone as the internal standard (if quantifying iloperidone).

  • Agitation: Vortex vigorously for 5 minutes, then centrifuge at 10,000 × g for 10 minutes to precipitate proteins.

  • Chromatography: Inject the supernatant into an LC-MS/MS system equipped with an Agilent RP-18 column (250 × 4.6 mm, 5 µm). Use an isocratic mobile phase of 20 mM ammonium acetate (adjusted to pH 5 with TFA) and acetonitrile (60:40 v/v) at a flow rate of 1.0 mL/min[7].

  • Detection: Monitor analytes in positive ESI mode (e.g., m/z 427

    
     for iloperidone).
    
  • Validation Checkpoint: Evaluate the hematocrit effect across a 20–50% range. A robust extraction should yield >94% recovery regardless of hematocrit variance, ensuring assay linearity from 1–300 ng/mL[7].

Protocol 2: Brain-to-Plasma Partitioning and Receptor Occupancy

Causality for Choice: Because receptor binding acts as a tissue sink, whole-brain homogenates artificially inflate the perceived free-drug concentration. Regional dissection is mandatory to isolate specific from non-specific binding[8].

  • Dosing & Euthanasia: Administer the compound (e.g., 0.01 - 40 mg/kg SC) to male Wistar rats. At designated time points, euthanize via rapid decapitation. Why decapitation? Chemical anesthetics (like isoflurane or ketamine) alter regional blood flow and neuroreceptor affinity, skewing the PD data.

  • Tissue Harvesting: Rapidly collect trunk blood (centrifuge for plasma). Extract the brain and dissect it on an ice-cold plate into the frontal cortex (high

    
    ), striatum (high 
    
    
    
    ), and cerebellum.
  • Homogenization: Homogenize tissues in 4 volumes of ice-cold 20 mM Tris/KCl buffer (pH 7.4).

  • Quantification: Extract and quantify drug concentrations via LC-MS/MS.

  • Validation Checkpoint: The cerebellum possesses negligible

    
     and 
    
    
    
    receptor density. It must be used as your reference region. If drug concentrations in the cerebellum significantly exceed free plasma concentrations, your model is suffering from non-specific lipid partitioning or incomplete vascular perfusion.

Workflow Dosing 1. Dosing (IV/PO/SC) Sampling 2. Sampling (Blood & Brain) Dosing->Sampling Prep 3. Sample Prep (DBS & Homogenate) Sampling->Prep LCMS 4. LC-MS/MS Quantification Prep->LCMS PKPD 5. PK-PD Modeling (Receptor Occupancy) LCMS->PKPD

Fig 2. Self-validating experimental workflow for benzisoxazole PK-PD modeling.

References

  • Pharmacokinetic and pharmacodynamic studies of iloperidone-loaded lipid nanoemulsions via oral route of administration. Taylor & Francis.[Link]

  • Liquid chromatography-mass spectrometry determination of iloperidone on rat dried blood spots: application to pharmacokinetics. Analytical Methods (RSC Publishing).[Link]

  • Center for Drug Evaluation and Research: Iloperidone Pharmacology Review. FDA AccessData.[Link]

  • The Effect of Chronic Iloperidone Treatment on Cytochrome P450 Expression and Activity in the Rat Liver. MDPI.[Link]

  • Regional brain distribution of risperidone and its active metabolite 9-hydroxy-risperidone in the rat. PubMed.[Link]

  • Pharmacodynamic consequences of P-glycoprotein-dependent pharmacokinetics of risperidone and haloperidol in mice. ClinPGx.[Link]

  • Pharmacokinetic-Pharmacodynamic Modeling of the D2 and 5-HT2A Receptor Occupancy of Risperidone and Paliperidone in Rats. PMC.[Link]

Sources

A Researcher's Guide to the Infrared Spectroscopy of 3-(1-Methylpiperidin-4-yl)-1,2-benzoxazol-5-amine

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical research and drug development, the precise characterization of novel chemical entities is paramount. For molecules such as 3-(1-Methylpiperidin-4-yl)-1,2-benzoxazol-5-amine, a compound of interest for its potential biological activities, understanding its structural features is a critical first step. Infrared (IR) spectroscopy provides a rapid, non-destructive, and highly informative method for identifying the functional groups within a molecule, thereby offering a unique chemical fingerprint.

This guide provides an in-depth analysis of the expected infrared absorption peaks for 3-(1-Methylpiperidin-4-yl)-1,2-benzoxazol-5-amine. By dissecting the molecule into its constituent functional groups—a primary aromatic amine, a tertiary aliphatic amine within a piperidine ring, and a benzoxazole core—we can predict and interpret its IR spectrum. This guide will serve as a valuable reference for researchers engaged in the synthesis, quality control, and analytical development of this and structurally related compounds.

Experimental Protocol: Acquiring a High-Quality IR Spectrum

To obtain a reliable IR spectrum of 3-(1-Methylpiperidin-4-yl)-1,2-benzoxazol-5-amine, the following Attenuated Total Reflectance (ATR) Fourier Transform Infrared (FTIR) spectroscopy method is recommended. ATR is a preferred technique for solid samples as it requires minimal sample preparation.

Instrumentation:

  • A Fourier Transform Infrared (FTIR) spectrometer equipped with a Diamond or Germanium ATR crystal.

Sample Preparation:

  • Ensure the ATR crystal surface is impeccably clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

  • Record a background spectrum of the clean, empty ATR crystal. This is crucial for correcting for atmospheric and instrumental interferences.

  • Place a small amount (typically 1-2 mg) of the solid 3-(1-Methylpiperidin-4-yl)-1,2-benzoxazol-5-amine sample onto the center of the ATR crystal.

  • Apply consistent pressure to the sample using the instrument's pressure clamp to ensure good contact between the sample and the crystal surface.

Data Acquisition:

  • Spectral Range: 4000 - 400 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Number of Scans: 32 (to ensure a good signal-to-noise ratio)

The resulting spectrum should be baseline corrected and displayed in terms of absorbance or transmittance.

Predicted Infrared Absorption Peaks: A Structural Correlation

The predicted IR spectrum of 3-(1-Methylpiperidin-4-yl)-1,2-benzoxazol-5-amine is a composite of the vibrational modes of its distinct structural components. The following table details the expected absorption bands, their corresponding vibrational modes, and the rationale for their assignment.

Wavenumber (cm⁻¹)IntensityVibrational ModeRationale and Comparative Insights
3450 - 3300Medium, Two BandsN-H Asymmetric & Symmetric StretchingPrimary aromatic amines typically exhibit two distinct N-H stretching bands in this region.[1][2][3] The asymmetric stretch appears at a higher frequency than the symmetric stretch.
3100 - 3000Weak to MediumAromatic C-H StretchingThese absorptions are characteristic of the C-H stretching vibrations of the benzene ring within the benzoxazole moiety.
2950 - 2800Medium to StrongAliphatic C-H StretchingThese bands arise from the symmetric and asymmetric stretching vibrations of the C-H bonds in the piperidine ring and the N-methyl group.
~2790WeakBohlmann BandsThe presence of a lone pair on the nitrogen of the piperidine ring anti-periplanar to an adjacent C-H bond can give rise to these characteristic weak bands below 2820 cm⁻¹.[4]
1650 - 1580Medium to StrongN-H Bending (Scissoring)This absorption is characteristic of the in-plane bending vibration of the primary amine group.[3][5]
1620 - 1450Medium to StrongC=C and C=N StretchingThis region will contain multiple bands corresponding to the stretching vibrations of the carbon-carbon double bonds within the aromatic ring and the carbon-nitrogen double bond of the benzoxazole ring system.[6][7][8]
1335 - 1250StrongAromatic C-N StretchingThe stretching vibration of the C-N bond of the aromatic amine is expected to be a strong band in this region.[3][5]
1250 - 1020Medium to WeakAliphatic C-N StretchingThis band corresponds to the C-N stretching vibrations within the N-methylpiperidine moiety.[2][3]
910 - 665Broad, MediumN-H WaggingOut-of-plane bending of the N-H bond of the primary amine results in a broad absorption in this fingerprint region.[3][5]
900 - 675StrongAromatic C-H Out-of-Plane BendingThe substitution pattern on the benzene ring will influence the number and position of these strong bands, which are useful for confirming the substitution pattern.

Visualizing the Molecular Structure and Key Vibrational Modes

To further elucidate the relationship between the molecular structure and its IR spectrum, the following diagram illustrates the key functional groups and their associated vibrational modes.

Figure 1. Molecular structure of 3-(1-Methylpiperidin-4-yl)-1,2-benzoxazol-5-amine with key functional groups highlighted, corresponding to major IR vibrational modes.

Comparative Analysis and Conclusion

The predicted IR spectrum for 3-(1-Methylpiperidin-4-yl)-1,2-benzoxazol-5-amine is a powerful tool for its identification and characterization. When comparing an experimental spectrum to this guide, researchers should look for the presence of the key bands outlined above. The absence of a strong, broad O-H stretch around 3300 cm⁻¹ would differentiate it from an alcohol or phenol. The presence of two N-H stretching bands is a clear indicator of the primary amine, distinguishing it from secondary or tertiary amine analogues.

References

  • Infrared Spectroscopy - CDN. (n.d.).
  • Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Retrieved from [Link]

  • WikiEducator. (n.d.). Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands). Retrieved from [Link]

  • IR: amines. (n.d.).
  • Mary, Y. S., & Balachandran, V. (2014). Quantum mechanical and spectroscopic (FT-IR, FT-Raman, 1H NMR and UV) investigations of 2-(p-nitrobenzyl) benzoxazole. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 121, 649-661.
  • Gabrien, T., et al. (2015). Infrared spectra of aqueous piperidine as CO 2 is absorbed to a loading... ResearchGate. Retrieved from [Link]

  • Kumar, R., et al. (2018).
  • Košir, I. J., et al. (2004). Infrared spectra of benzoxazoles exhibiting excited state proton transfer. Journal of Molecular Structure, 704(1-3), 59-69.
  • El-Amin, A. A., et al. (2013). Substituent effect on the interaction of aromatic primary amines and diamines with supercritical CO2 from infrared spectroscopy and quantum calculations. Physical Chemistry Chemical Physics, 15(44), 19374-19383.
  • Masamune, T., & Takasugi, M. (1967). Infrared-spectral studies on the orientation of the lone pairs in piperidine derivatives.
  • Masamune, T., & Takasugi, M. (1967). Infrared-spectral Studies on the Orientation of the Lone Pairs in Piperidine Derivatives. RSC Publishing. Retrieved from [Link]

  • Christina Ruby Stella, P., et al. (2012). Synthesis, characterization and biological evaluation of benzoxazole derivatives. Journal of Chemical and Pharmaceutical Research, 4(6), 2988-2993.
  • Bhavya Sai, K., Naveen, K. T., & Chandana, K. (2016). Green Synthesis, Biological Evaluation of Novel Benzoxazole Derivatives. Journal of Basic and Applied Research in Biomedicine, 2(2), 255-261.
  • Gunasekaran, S., et al. (2007). Spectral investigation and normal coordinate analysis of piperazine. Indian Journal of Pure & Applied Physics, 45(4), 336-340.

Sources

Structural Verification of 3-(1-Methylpiperidin-4-yl)-1,2-benzoxazol-5-amine: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Focus: Objective performance comparison of Single-Crystal X-ray Diffraction (SCXRD) against orthogonal techniques (NMR, HRMS) for small molecule structure verification.

The Structural Challenge: Benzisoxazole Derivatives

The compound 3-(1-Methylpiperidin-4-yl)-1,2-benzoxazol-5-amine represents a critical pharmacophore scaffold frequently utilized in the development of CNS-active agents, including serotonergic and dopaminergic ligands. Verifying the exact structure of this intermediate poses three distinct analytical challenges:

  • Regioisomerism: Distinguishing the 1,2-benzoxazole (benzisoxazole) core from its 2,1-benzoxazole (anthranil) counterpart.

  • Connectivity: Confirming the precise C3–C4' linkage between the benzoxazole core and the piperidine ring.

  • Conformational Dynamics: Determining the chair conformation of the piperidine ring and the equatorial vs. axial preference of the N-methyl group.

Methodological Comparison: SCXRD vs. Alternatives

To objectively evaluate the analytical performance of SCXRD, we must benchmark it against Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS).

Single-Crystal X-ray Diffraction (SCXRD)

SCXRD is the gold standard for absolute structural determination[1]. By measuring the diffraction of X-rays through a crystalline lattice, it provides a direct map of electron density. For 1,2-benzoxazoles, SCXRD unambiguously resolves the N–O bond length (~1.4 Å), instantly ruling out the 2,1-benzoxazole isomer. Furthermore, it captures the static chair conformation of the piperidine ring, which is often time-averaged in solution-state techniques[2].

Nuclear Magnetic Resonance (2D NMR)

While 1D


C NMR reveals the highly deshielded C-3 resonance characteristic of the "push-pull" effect of the N–O dipole[3], it cannot definitively prove 3D spatial arrangements without advanced 2D experiments (HMBC, NOESY). NMR is highly effective for solution-state dynamics but relies on inferential data (J-couplings and NOE contacts) rather than direct spatial mapping.
High-Resolution Mass Spectrometry (HRMS)

HRMS-MS/MS provides exact mass confirmation (


 232.144 for [M+H]

) but struggles with regioisomer differentiation. The N–O bond in benzisoxazoles is highly susceptible to homolytic cleavage during collision-induced dissociation (CID), resulting in fragmentation patterns that are often indistinguishable from isomeric structures.
Quantitative Performance Comparison
Analytical ParameterSCXRD (X-ray Crystallography)2D NMR (HMBC/NOESY)HRMS-MS/MS
Primary Output 3D Electron Density MapNuclear Spin InteractionsExact Mass & Fragments
Regiochemical Certainty Absolute (Direct N-O mapping)High (via 3-bond HMBC)Low (Isomer ambiguity)
Stereo/Conformational Data Absolute (Static solid-state)Time-averaged (Solution)None
Sample Requirement ~0.05 mg (Single Crystal)5–15 mg (High purity)< 1 µg
Data Acquisition Time 2–12 Hours1–4 Hours< 5 Minutes
Destructive? NoNoYes

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes a causality explanation and a quality control (QC) checkpoint.

Protocol A: SCXRD Crystallization & Data Acquisition

The goal of this protocol is to generate a defect-free single crystal and obtain a structural model with an R-factor < 5%[4].

Step 1: Vapor Diffusion Crystallization

  • Procedure: Dissolve 5 mg of 3-(1-Methylpiperidin-4-yl)-1,2-benzoxazol-5-amine in 0.5 mL of dichloromethane (DCM) in a small inner vial. Place this inside a larger sealed vial containing 3 mL of non-polar anti-solvent (e.g., n-hexane).

  • Causality: The slow vapor-phase diffusion of hexane into the DCM lowers the solubility of the compound gradually. This controlled nucleation prevents the kinetic trapping of amorphous solids, yielding diffraction-quality macroscopic crystals[5].

  • Validation Checkpoint: Crystals must exhibit sharp edges and extinguish plane-polarized light uniformly under a stereomicroscope.

Step 2: Crystal Mounting and Flash-Cooling

  • Procedure: Coat a ~0.2 mm crystal in Paratone-N oil, mount it on a polyimide loop, and immediately transfer it to the diffractometer under a 100 K nitrogen stream.

  • Causality: Flash-cooling to 100 K drastically reduces the thermal vibrations of the atoms (Debye-Waller factors). This sharpens the electron density map and extends the diffraction resolution limit beyond 0.8 Å[1].

Step 3: Diffraction and Refinement

  • Procedure: Collect data using Cu-K

    
     radiation (
    
    
    
    Å). Integrate reflections and solve the phase problem using intrinsic phasing (e.g., SHELXT). Refine the structure using full-matrix least-squares on
    
    
    .
  • Causality: Cu-K

    
     radiation is chosen over Mo-K
    
    
    
    because its longer wavelength maximizes anomalous scattering signals for light atoms (C, N, O), aiding in absolute structure determination if chiral derivatives are present.
  • Validation Checkpoint: The refinement must converge with a final

    
     value < 0.05 (5%) and a goodness-of-fit (GooF) near 1.0, validating that the theoretical model perfectly matches the experimental electron density[4].
    
Protocol B: Orthogonal 2D NMR Validation

To ensure the solid-state structure represents the bulk material, solution-state NMR is required.

Step 1: Sample Preparation & HMBC Acquisition

  • Procedure: Dissolve 10 mg of the compound in 0.6 mL DMSO-

    
    . Acquire a Heteronuclear Multiple Bond Correlation (HMBC) spectrum optimized for long-range couplings (
    
    
    
    Hz).
  • Causality: 1D

    
    C NMR cannot bridge the quaternary carbons between the two ring systems. HMBC detects 3-bond couplings from the piperidine protons to the benzoxazole C-3 carbon, chemically proving the C3–C4' linkage[3].
    
  • Validation Checkpoint: Observation of a cross-peak between the piperidine H-4' multiplet and the highly deshielded benzoxazole C-3 resonance (~155-160 ppm).

Analytical Workflow Visualization

The following diagram illustrates the integrated, self-validating workflow for verifying the structure of 3-(1-Methylpiperidin-4-yl)-1,2-benzoxazol-5-amine.

Workflow Start 3-(1-Methylpiperidin-4-yl)- 1,2-benzoxazol-5-amine SCXRD Single-Crystal XRD (Primary Method) Start->SCXRD NMR 2D NMR (HMBC/NOESY) (Orthogonal Method) Start->NMR HRMS HRMS-MS/MS (Mass Verification) Start->HRMS Cryst Vapor Diffusion Crystallization SCXRD->Cryst Absolute Absolute Configuration & Regiochemical Validation NMR->Absolute Solution State Conformation HRMS->Absolute Exact Mass Confirmation Diffract X-ray Diffraction (100 K, < 1.0 Å) Cryst->Diffract Solve Structure Refinement (R-factor < 5%) Diffract->Solve Solve->Absolute

Workflow for structural verification of 3-(1-Methylpiperidin-4-yl)-1,2-benzoxazol-5-amine.

Conclusion

For the structural verification of 3-(1-Methylpiperidin-4-yl)-1,2-benzoxazol-5-amine, Single-Crystal X-ray Diffraction (SCXRD) vastly outperforms MS and NMR in terms of absolute regiochemical and conformational certainty[2]. While HRMS and NMR are indispensable for rapid bulk purity and solution-state analysis, the susceptibility of the benzoxazole N–O bond to fragmentation and the lack of direct spatial mapping make them insufficient as standalone verification tools. Implementing the SCXRD protocol outlined above guarantees a mathematically validated, unambiguous 3D structural model.

References

  • 13C and 15N NMR Studies of 1,2-Benzisoxazole 2-Oxides, 1,2-Benzisoxazoles and 2-Hydroxyaryl ketoximes Academia.edu
  • X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery N
  • Getting crystals your crystallographer will treasure: a beginner's guide IUCr Journals
  • Application Note SC-XRD 505 Single Crystal Diffraction ResearchG
  • From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination ACS Public

Sources

Safety Operating Guide

Proper Disposal Procedures: 3-(1-Methylpiperidin-4-yl)-1,2-benzoxazol-5-amine

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the proper disposal, handling, and safety procedures for 3-(1-Methylpiperidin-4-yl)-1,2-benzoxazol-5-amine .

Editorial Note: As a specific Safety Data Sheet (SDS) for this exact positional isomer is not universally available in public chemical registries, this guide applies Read-Across Toxicology Principles . Protocols are derived from the structural class of 3-(piperidin-4-yl)-1,2-benzisoxazoles (common intermediates in antipsychotics like risperidone and paliperidone) and heterocyclic amines . This approach ensures a "worst-case" safety margin, prioritizing researcher safety and environmental compliance.

Hazard Identification & Risk Assessment

Before disposal, the compound must be classified to determine the correct waste stream. Based on the benzisoxazole-piperidine pharmacophore, this compound exhibits specific hazard characteristics that dictate its destruction method.

Chemical Profile[1][2][3][4][5]
  • Chemical Class: Heterocyclic Amine / Benzisoxazole Derivative.

  • Physical State: Solid (typically a white to off-white powder).

  • Acidity/Basicity: Basic (due to the piperidine nitrogen and the primary amine on the benzoxazole ring).

Critical Hazards (Derived from Structural Analogs)
Hazard CategoryClassification (GHS)Operational Implication
Acute Toxicity Category 3 (Oral) Toxic if swallowed. Dust control is critical during transfer to waste containers.
Skin/Eye Irritation Category 2/2A Causes skin and serious eye irritation.[1] Contact lenses can absorb the chemical.
Aquatic Toxicity Category 2 (Chronic) Toxic to aquatic life. Absolutely NO drain disposal.
Reactivity Incompatible Reacts violently with strong oxidizing agents and strong acids.

Analytic Insight: The 1,2-benzoxazole (benzisoxazole) ring is thermally stable but can degrade under high-pH conditions. The 1-methylpiperidine moiety makes the compound lipophilic and basic, increasing its potential for bioaccumulation if released into water systems [1, 2].

Pre-Disposal Storage & Segregation

Improper storage prior to disposal is a common source of laboratory accidents. Adhere to the Segregation Logic below to prevent incompatible reactions.

Storage Protocol
  • Container: Store in a tightly sealed High-Density Polyethylene (HDPE) or Amber Glass container. Avoid metal containers if the compound is in an acidic solution.

  • Labeling: clearly label as "Hazardous Waste - Toxic/Irritant" . Include the full chemical name and the start date of accumulation.

  • Environment: Store in a cool, dry, well-ventilated area, away from direct sunlight.

Segregation Logic (DOT Diagram)

The following diagram illustrates the critical segregation rules to prevent fire or toxic gas generation.

SegregationLogic cluster_0 Incompatible Groups (Keep Separated) Compound 3-(1-Methylpiperidin-4-yl)- 1,2-benzoxazol-5-amine Acids Strong Acids (e.g., HCl, H2SO4) Compound->Acids Exothermic Reaction (Heat Generation) Oxidizers Oxidizers (e.g., Peroxides, Nitrates) Compound->Oxidizers Fire/Explosion Risk Bases Organic Bases (Compatible Storage) Compound->Bases Safe Co-Storage

Figure 1: Chemical segregation logic. Red dashed lines indicate incompatibility; green solid lines indicate safe co-storage.

Step-by-Step Disposal Procedures

Scenario A: Pure Solid Waste (Expired/Unused Substance)

Directive: Incineration is the only acceptable disposal method to ensure thermal destruction of the heterocyclic rings.

  • Containment: Transfer the solid substance into a wide-mouth plastic jar (HDPE).

  • Labeling: Affix a hazardous waste tag. Check the boxes for "Toxic" and "Irritant" .

  • Manifesting: List the chemical components fully. Do not use abbreviations.

    • Correct: "3-(1-Methylpiperidin-4-yl)-1,2-benzoxazol-5-amine"

    • Incorrect: "Benzoxazole amine" or "Research Sample A"

  • Disposal Path: Hand off to your institution's Environmental Health & Safety (EHS) team for High-Temperature Incineration .

Scenario B: Liquid Waste (Reaction Mixtures/Mother Liquors)

Directive: Segregate based on the solvent system.

  • Non-Halogenated Solvents (e.g., Methanol, Ethanol, DMSO):

    • Pour into the "Organic Solvents - Non-Halogenated" carboy.

    • Ensure the pH of the waste mixture is between 6 and 10. If highly acidic, neutralize slowly before addition to avoid heating the drum.

  • Halogenated Solvents (e.g., DCM, Chloroform):

    • Pour into the "Organic Solvents - Halogenated" carboy.

  • Aqueous Waste:

    • Do not pour down the sink.

    • Collect in a separate container labeled "Aqueous Waste - Toxic Trace Organics" .

    • This stream requires special treatment (carbon adsorption or incineration) because standard water treatment plants cannot degrade complex benzisoxazoles efficiently [3].

Scenario C: Empty Containers & Contaminated Debris

Directive: "Empty" containers are still hazardous waste unless triple-rinsed.

  • Triple Rinse Protocol:

    • Rinse the container with a solvent capable of dissolving the residue (e.g., Methanol or Acetone) three times .

    • Crucial: Collect all three rinsates into the Liquid Organic Waste container. Do not pour rinsate down the drain.[2]

  • Defacing: Once triple-rinsed and air-dried, cross out the label and mark as "Empty."

  • Disposal: Place the rinsed container in the lab trash (if permitted by local EHS) or glass recycling. If rinsing is not feasible, dispose of the entire container as solid hazardous waste.

Emergency Spill Response

In the event of a spill, immediate action is required to prevent inhalation of dust or environmental release.[2]

Spill Decision Matrix (DOT Diagram)

SpillResponse Start Spill Detected Assess Is it > 5 grams or outside fume hood? Start->Assess Evacuate EVACUATE LAB Call EHS/Emergency Assess->Evacuate Yes (Major Spill) Clean Proceed with Cleanup (PPE Required) Assess->Clean No (Minor Spill) PPE Don PPE: Nitrile Gloves, Lab Coat, Safety Goggles, N95/P100 Mask Clean->PPE Method Dry Sweep Method (Avoid Dust Generation) PPE->Method Waste Collect in Waste Bag Label as Hazardous Method->Waste Wash Wash Area with Soap & Water Waste->Wash

Figure 2: Emergency response workflow for solid chemical spills.

Cleanup Protocol
  • Isolate: Demarcate the area.

  • PPE: Wear double nitrile gloves, safety goggles, and a respiratory mask (N95 minimum) to prevent inhaling dust.

  • Contain: Cover the spill with a damp paper towel to suppress dust, or use an inert absorbent (vermiculite) if it is a liquid solution.

  • Collect: Scoop material into a sealable bag or jar. Do not use a brush if it generates dust; use a plastic scoop or dustpan.

  • Decontaminate: Wipe the surface with water and a mild detergent. Collect all wipes as hazardous waste.

Regulatory Compliance & Transport

  • US EPA (RCRA): This compound is likely not a "Listed" waste (P or U list) but is a Characteristic Waste due to toxicity. It must be managed as hazardous waste [4].

  • European Waste Code (EWC): Assign code 16 05 06 * (laboratory chemicals consisting of or containing hazardous substances).

  • Transport (DOT/IATA):

    • UN Number: UN 2811 (Toxic solid, organic, n.o.s.)

    • Proper Shipping Name: Toxic solid, organic, n.o.s. (3-(1-Methylpiperidin-4-yl)-1,2-benzoxazol-5-amine)

    • Class: 6.1

    • Packing Group: III

References

  • Ossila Limited. (2023).[3] Safety Data Sheet: 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride. Retrieved from (Analogous benzisoxazole structure used for hazard classification).

  • Fisher Scientific. (2025). Safety Data Sheet: Benzisoxazole derivatives. Retrieved from .

  • University of Toronto. (2024). Standard Operating Procedure: Hazardous Waste Storage and Disposal. Environmental Health & Safety. Retrieved from .

  • US Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification. Retrieved from .

Sources

Personal protective equipment for handling 3-(1-Methylpiperidin-4-yl)-1,2-benzoxazol-5-amine

Author: BenchChem Technical Support Team. Date: March 2026

Hazard Profile & Risk Assessment

The "Why" Behind the Protocol

Handling 3-(1-Methylpiperidin-4-yl)-1,2-benzoxazol-5-amine requires a dual-threat risk assessment. You are not just managing a chemical irritant; you are handling a likely pharmacophore .

This molecule combines a primary aromatic amine with a methylpiperidine moiety. In drug discovery, this specific scaffold is often designed to cross the blood-brain barrier (BBB) and modulate CNS targets (e.g., serotonin or dopamine receptors). Therefore, standard "chemical safety" is insufficient; you must apply Occupational Exposure Banding (OEB) logic.

Critical Hazard Analysis
Hazard DomainSpecific RiskMechanism of Action
Chemical Reactivity Severe Eye/Skin Irritant The C5-amine is nucleophilic and basic. Upon contact with moisture (sweat/tears), it can form caustic hydroxides, leading to immediate tissue necrosis or sensitization.
Pharmacology CNS Modulation The N-methylpiperidine group enhances lipophilicity. Inhalation of dust could lead to rapid systemic absorption and unintended pharmacological effects (dizziness, sedation, or adrenergic spikes).
Physical State Dust Generation As a likely crystalline solid, electrostatic charging during weighing can cause particle dispersion, bypassing standard fume hood capture velocities if not managed.

Operational Classification: Treat as OEB 3 (Potent Compound) until specific toxicology data proves otherwise.

  • OEL Target: < 10 µg/m³ (8-hr TWA).

  • Skin Designation: YES (High permeability expected).

The PPE Matrix (Personal Protective Equipment)

The "What" – A Self-Validating Barrier System

Do not rely on single layers. This protocol uses a "redundant barrier" strategy to mitigate the risk of micro-tears and permeation.

ComponentSpecification (Mandatory)Technical Rationale
Respiratory N95 (Minimum) or P100 Half-Face Why: Standard surgical masks offer zero protection against pharmacologically active dusts. If handling >1g outside a hood, a PAPR (Powered Air Purifying Respirator) is required.
Hand Protection Double Nitrile (0.11mm min) Why: Aromatic amines can permeate thin nitrile in <15 mins. Layer 1 (Inner): Bright color (orange/blue) to act as a breach indicator.Layer 2 (Outer): Long-cuff (300mm) nitrile to overlap sleeves.
Body Defense Tyvek® Lab Coat (or equivalent) Why: Cotton coats absorb and hold amines against the skin. Non-woven polyethylene (Tyvek) repels dust and prevents "wicking" of liquid spills.
Eye Protection Indirect Vent Goggles Why: Safety glasses have gaps. Amine vapors or dusts can bypass side shields. Goggles provide a gas-tight seal against the orbital area.

Operational Workflow: Gowning to Doffing

The "How" – Step-by-Step Execution

This workflow is designed to prevent "cross-contamination"—the most common failure mode in R&D safety.

Phase 1: Preparation (The Clean Zone)
  • Engineering Check: Verify Fume Hood flow is 100 fpm (0.5 m/s) . Sash should be at the safe working height.

  • Static Control: Place an ionizing fan or anti-static gun inside the hood if weighing dry powder.

  • Solvent Prep: Pre-measure solvents (DCM, Methanol) before introducing the solid to minimize open container time.

Phase 2: The Active Handling (The Hot Zone)
  • Weighing: NEVER weigh this compound on an open bench. Balance must be inside the hood or a Vented Balance Enclosure (VBE).

  • Solubilization: Add solvent slowly down the side of the vessel to prevent aerosolizing the powder.

  • Spill Defense: Work over a disposable absorbent pad (benchkote). If a spill occurs, the pad captures it, preventing spread to the hood airfoil.

Phase 3: Decontamination & Doffing (The Exit)

See the logic flow below for the critical doffing sequence.

G Start End of Experiment Wipe 1. Wipe Containers (DCM/MeOH damp wipe) Start->Wipe Waste 2. Solid Waste (Seal in Ziploc inside Hood) Wipe->Waste OuterGloves 3. Remove Outer Gloves (Inside Hood - Roll Inside Out) Waste->OuterGloves Coat 4. Remove Tyvek Coat (Hang in Designated Area) OuterGloves->Coat Clean Hands Only InnerGloves 5. Remove Inner Gloves (Inspect for stains) Coat->InnerGloves Wash 6. Wash Hands (Soap + Cool Water) InnerGloves->Wash

Figure 1: Safe Doffing Sequence. The critical step is removing outer gloves BEFORE touching the coat to prevent contaminating your back/neck area.

Engineering Controls & Disposal Logistics[1]

Waste Management (The "Cradle-to-Grave" Plan)

This compound must never enter the aqueous waste stream due to potential aquatic toxicity and persistence.

  • Solid Waste: Collect all contaminated weighing boats, paper towels, and outer gloves in a dedicated "Hazardous Solid - Cytotoxic/Potent" bag. Double bag and seal before removal from the hood.

  • Liquid Waste: Segregate into "Basic Organic Waste." Do not mix with acids (exothermic reaction risk).

  • Equipment Decon: Rinse glassware with Methanol inside the hood before moving to the communal wash area. The first rinse is hazardous waste.

Emergency Response
  • Inhalation: Move to fresh air immediately. If breathing is difficult, oxygen (medical personnel only).[1] Alert: Monitor for delayed CNS effects (drowsiness/confusion) for 2 hours.

  • Skin Contact: Wash with cool water (warm water opens pores, increasing absorption) and soap for 15 minutes.

  • Spill (<5g): Cover with wet paper towels (to prevent dust), then wipe up.

  • Spill (>5g): Evacuate lab. Requires HazMat team with SCBA.

References

  • Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: 29 CFR 1910.1450 (Occupational exposure to hazardous chemicals in laboratories). United States Department of Labor. [Link]

  • National Institute for Occupational Safety and Health (NIOSH). The NIOSH Occupational Exposure Banding Process for Chemical Risk Management.[2][3] CDC/NIOSH.[4] [Link]

  • American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories. ACS Center for Lab Safety. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(1-Methylpiperidin-4-yl)-1,2-benzoxazol-5-amine
Reactant of Route 2
3-(1-Methylpiperidin-4-yl)-1,2-benzoxazol-5-amine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.